ATP dipotassium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C10H14K2N5O13P3 |
|---|---|
分子量 |
583.36 g/mol |
IUPAC 名称 |
dipotassium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI 键 |
YFPSRAQDZYNYPX-IDIVVRGQSA-L |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[K+].[K+] |
产品来源 |
United States |
Foundational & Exploratory
The Pivotal Role of ATP Dipotassium Salt in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) 5'-triphosphate (ATP) is the universal energy currency of the cell, fueling a vast array of metabolic processes essential for life. While the significance of the ATP molecule is widely understood, the choice of its salt form in experimental and therapeutic contexts is a critical consideration that can significantly impact outcomes. This in-depth technical guide explores the multifaceted role of ATP dipotassium (B57713) salt in cellular metabolism, providing a comprehensive overview for researchers, scientists, and drug development professionals. We delve into the fundamental functions of ATP, the specific advantages conferred by the dipotassium salt form, and its applications in key metabolic pathways and cellular signaling. This guide offers detailed experimental protocols, quantitative data, and visual representations of metabolic and signaling pathways to facilitate a deeper understanding and practical application of this crucial molecule in research and drug discovery.
Introduction: Beyond the Energy Currency
Adenosine 5'-triphosphate (ATP) is a nucleotide composed of adenine, ribose, and a triphosphate group. The high-energy phosphoanhydride bonds of ATP are hydrolyzed to adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP), releasing energy that drives a multitude of cellular processes.[1][2] This fundamental role has earned ATP the title of the "energy currency of the cell."[3][4][5] However, the biological activity of ATP is not solely dependent on its triphosphate chain; the associated counter-ions also play a crucial role in its function and stability.
ATP dipotassium salt provides ATP as a complex with two potassium ions. The choice of potassium as the counter-ion is not arbitrary and carries significant physiological relevance. Potassium (K+) is the most abundant intracellular cation and plays a vital role in numerous cellular functions, including maintaining membrane potential, enzyme activation, and signal transduction.[3] The use of this compound salt in experimental settings can, therefore, more closely mimic the intracellular environment, leading to more physiologically relevant results.
The Central Role of ATP in Cellular Metabolism
ATP is the linchpin of cellular metabolism, connecting catabolic reactions that release energy with anabolic reactions that consume it. The primary pathways for ATP synthesis are cellular respiration (including glycolysis, the Krebs cycle, and oxidative phosphorylation) and, in photosynthetic organisms, photophosphorylation.[3][6]
Glycolysis
Glycolysis is the metabolic pathway that converts glucose into pyruvate (B1213749), generating a net of two molecules of ATP and two molecules of NADH.[7][8] This process occurs in the cytoplasm and is the initial stage of cellular respiration. ATP is both consumed in the preparatory phase of glycolysis and produced in the payoff phase.
The Krebs Cycle (Citric Acid Cycle)
The pyruvate generated from glycolysis is converted to acetyl-CoA, which then enters the Krebs cycle in the mitochondrial matrix.[7][9] This cycle completes the oxidation of glucose, producing ATP, NADH, and FADH2. For each molecule of glucose, the Krebs cycle generates two molecules of ATP (or GTP), six molecules of NADH, and two molecules of FADH2.[9][10]
Oxidative Phosphorylation
The majority of ATP is produced during oxidative phosphorylation, which takes place on the inner mitochondrial membrane. The NADH and FADH2 generated from glycolysis and the Krebs cycle donate electrons to the electron transport chain, creating a proton gradient that drives the synthesis of ATP by ATP synthase.[2] This process is highly efficient, yielding approximately 30-32 molecules of ATP per molecule of glucose.[3]
The Significance of the Dipotassium Salt Form
The use of this compound salt in research and drug development offers several advantages, primarily due to the physiological relevance of the potassium ion.
Mimicking the Intracellular Environment
Potassium is the predominant intracellular cation, with concentrations typically ranging from 140 to 150 mM. In contrast, the extracellular concentration of potassium is much lower, around 3.5 to 5.0 mM. Using this compound salt in in vitro assays helps to replicate the high intracellular potassium environment, which is crucial for the optimal function of many enzymes and cellular processes.
Influence on Enzyme Kinetics
Potassium ions can directly influence the activity of several key metabolic enzymes.
-
Pyruvate Kinase: This key glycolytic enzyme exhibits a strong dependence on monovalent cations for its activity, with a high selectivity for K+ over Na+. The presence of K+ induces conformational changes that are critical for the enzyme's catalytic function.[1]
-
Hexokinase: The binding of hexokinase to mitochondria is influenced by both magnesium and monovalent cations like K+. Potassium ions can modulate the effect of Mg2+ on this binding, which is important for regulating the first step of glycolysis.[11]
While direct comparative studies on the Vmax and Km of many enzymes with different ATP salts are limited, the established role of potassium as a necessary cofactor or allosteric activator for numerous metabolic enzymes provides a strong rationale for using this compound salt to achieve physiologically relevant kinetic data.
Impact on Cellular Signaling
ATP is not only an energy currency but also a crucial signaling molecule, both inside and outside the cell. Extracellular ATP acts as a neurotransmitter and a signaling molecule by activating purinergic receptors (P2X and P2Y).[6][12] Potassium ions can modulate the activity of these receptors and associated ion channels. For instance, ATP can increase the activity of Ca2+-activated K+ channels through P2 purinergic agonism.[13] Furthermore, depolarization of cell membranes by elevated extracellular K+ can influence purinergic signaling cascades.[3] The use of this compound salt in studies of purinergic signaling can, therefore, provide a more accurate representation of the physiological signaling environment.
Quantitative Data Summary
The following tables summarize key quantitative data related to ATP and the influence of its counter-ions on metabolic processes.
| Parameter | Value | Reference |
| General ATP Properties | ||
| Gibbs Free Energy of ATP Hydrolysis (ΔG°') | -30.5 kJ/mol | [6] |
| Typical Intracellular ATP Concentration | 1–10 μmol per gram of muscle tissue | [6] |
| Daily ATP Turnover in a Human Adult | 100 to 150 moles | [3] |
| Solubility | ||
| This compound Salt in Water | 50 mg/mL | [13] |
| ATP Disodium Salt in Water | 50 mg/mL | [8] |
| Binding Constants of Cations to ATP | ||
| Mg2+ | 9,554 M-1 | [1] |
| Ca2+ | 3,722 M-1 | [1] |
| K+ | 8 M-1 | [1] |
| Na+ | 13 M-1 | [1] |
| Enzyme | Effect of K+ | Quantitative Data | Reference |
| Pyruvate Kinase | Essential activator; highly selective for K+ over Na+. | In 40% dimethylsulfoxide, the K0.5 app for K+ was 190-fold lower than in water, indicating a much higher affinity. | [1] |
| Pyruvate Dehydrogenase Kinase | Stimulated 2.2-fold by 20 mM K+. | Na+ had no effect even at 80 mM. | [6] |
| Hexokinase | Modulates binding to mitochondria. | 100 mM K+ alone can induce significant binding of hexokinase I to mitochondria. | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound salt.
Preparation of this compound Salt Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound salt for use in biochemical and cellular assays.
Materials:
-
Adenosine 5'-triphosphate dipotassium salt (e.g., Sigma-Aldrich, Cat. No. A7890)
-
Nuclease-free water
-
0.1 M KOH or 0.1 M HCl for pH adjustment
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound salt powder in a sterile microcentrifuge tube.
-
Add nuclease-free water to achieve the desired final concentration (e.g., for a 100 mM stock solution, add the appropriate volume of water).
-
Vortex briefly to dissolve the powder completely.
-
Measure the pH of the solution using a calibrated pH meter. The initial pH will likely be acidic.
-
Adjust the pH to 7.0-7.5 by adding small aliquots of 0.1 M KOH. Avoid over-titration.
-
Once the desired pH is reached, bring the solution to the final volume with nuclease-free water.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For maximum stability, store as a frozen solution at a pH between 3.5 and 6.8.[13]
In Vitro Glycolysis Assay
Objective: To measure the rate of glycolysis in a cell-free system using this compound salt.
Materials:
-
Cell lysate or purified glycolytic enzymes
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2)
-
Glucose
-
This compound salt (100 mM stock solution)
-
ADP potassium salt
-
NAD+
-
Inorganic phosphate (B84403) (Pi)
-
Lactate (B86563) dehydrogenase (LDH) (for lactate measurement) or a coupled enzyme system for spectrophotometric analysis of NADH production/consumption.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a master mix containing the reaction buffer, glucose, ADP, NAD+, and Pi at their final desired concentrations.
-
Add the cell lysate or purified enzymes to the master mix.
-
Initiate the reaction by adding this compound salt to the desired final concentration.
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the change in absorbance at 340 nm over time to measure the rate of NADH production or consumption, which is proportional to the rate of glycolysis.
-
Alternatively, samples can be taken at different time points, the reaction stopped (e.g., by adding perchloric acid), and the concentration of lactate or other glycolytic intermediates can be measured using specific assays.
Kinase Activity Assay
Objective: To measure the activity of a specific kinase using this compound salt as the phosphate donor.
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl, 1 mM DTT)
-
This compound salt (radiolabeled [γ-32P]ATP or non-radiolabeled)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled assays, or a commercial kinase assay kit with fluorescence or luminescence readout).
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the kinase, and its substrate.
-
Pre-incubate the mixture at the optimal temperature for the kinase.
-
Initiate the reaction by adding this compound salt (containing a tracer amount of [γ-32P]ATP if using the radiometric method).
-
Incubate the reaction for a specific period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-32P]ATP and then measuring the radioactivity of the phosphorylated substrate using a scintillation counter. For non-radiometric assays, follow the manufacturer's protocol for the specific kit.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in metabolic and signaling pathways is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key processes involving ATP.
Caption: Overview of the Glycolysis Pathway.
Caption: The Krebs Cycle (Citric Acid Cycle).
Caption: Purinergic Signaling Pathways.
References
- 1. Selectivity of pyruvate kinase for Na+ and K+ in water/dimethylsulfoxide mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y receptors and kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Free Protein Expression by a Reconstituted Transcription–Translation System Energized by Sugar Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 10. Binding of ATP at the active site of human pancreatic glucokinase – nucleotide-induced conformational changes with possible implications for its kinetic cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions between cations in modifying the binding of hexokinases I and II to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The contribution of water to the selectivity of pyruvate kinase for Na+ and K+ - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Chemical Properties of ATP Dipotassium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, chemical properties, and analytical methodologies for Adenosine (B11128) 5'-triphosphate (ATP) dipotassium (B57713) salt. Intended for professionals in research and drug development, this document consolidates key quantitative data, details experimental protocols for its analysis, and visualizes its central role in cellular signaling.
Core Structure and Chemical Identity
Adenosine 5'-triphosphate (ATP) is a pivotal nucleotide composed of three fundamental components: a nitrogenous base (adenine), a five-carbon sugar (ribose), and a triphosphate group. The adenine (B156593) is attached to the 1' carbon of the ribose sugar, which in turn is connected at its 5' carbon to the triphosphate chain. The three phosphate (B84403) units are designated as alpha (α), beta (β), and gamma (γ), starting from the one closest to the ribose.[1] The dipotassium salt of ATP indicates that two of the acidic protons on the triphosphate chain are replaced by potassium ions.
The chemical structure of ATP is foundational to its function as the primary energy currency of the cell. The bonds between the phosphate groups, often termed "high-energy bonds," release a significant amount of energy when hydrolyzed.[1]
Physicochemical Properties
The dipotassium salt of ATP is typically a white, crystalline powder. Its stability and solubility are critical considerations for its use in experimental settings.
Table 1: Physicochemical and Analytical Properties of ATP and its Salts
| Property | Value | Salt Form | Reference |
| Molecular Formula | C₁₀H₁₄K₂N₅O₁₃P₃ · xH₂O | Dipotassium Hydrate | |
| Molecular Weight | 583.36 g/mol (anhydrous basis) | Dipotassium | |
| UV Absorbance (λmax) | 259 nm | Not specified | [1] |
| Molar Extinction Coefficient (ε) | 15.4 mM⁻¹ cm⁻¹ at 259 nm | Not specified | |
| Acidity (pKa) | 0.9, 1.4, 3.8, 6.5 | Free Acid | |
| Solubility in Water | 50 mg/mL | Dipotassium Hydrate | |
| Storage Temperature | -20°C | Dipotassium Hydrate |
ATP is most stable in aqueous solutions with a pH range of 6.8 to 7.4. Outside of this range, it undergoes rapid hydrolysis to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi). For maximum stability in solution, it is recommended to store frozen at a pH between 3.5 and 6.8.
Role in Cellular Signaling
ATP is a key signaling molecule in both intracellular and extracellular environments. Its functions extend beyond a simple energy source to encompass complex regulatory roles in cellular processes critical for drug development research.
Intracellular Signaling
Within the cell, ATP serves as a primary substrate for kinases, enzymes that catalyze the transfer of its terminal phosphate group to specific substrate molecules in a process called phosphorylation. This can activate or inhibit the target protein, initiating signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway. ATP is also the precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylate cyclase, a key step in G protein-coupled receptor (GPCR) signaling.
Extracellular and Purinergic Signaling
Cells can release ATP into the extracellular space, where it acts as a neurotransmitter and a paracrine signaling molecule in a process known as purinergic signaling. Extracellular ATP is detected by purinergic receptors, which are broadly classified into two families: P2X ion channels and P2Y G protein-coupled receptors. This signaling pathway is crucial in inflammation, immune responses, and neurotransmission. The enzymatic degradation of extracellular ATP to adenosine by ectonucleotidases (like CD39 and CD73) terminates the signal and generates adenosine, which has its own signaling roles through P1 receptors.
Experimental Protocols for Analysis
Accurate quantification of ATP is essential for studies in metabolism, cell signaling, and drug efficacy. The following are established methods for the analysis of ATP dipotassium salt and its related metabolites.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of ATP, ADP, and AMP.
Methodology:
-
Sample Preparation (from cultured cells):
-
Wash cells with ice-cold PBS.
-
Extract nucleotides by adding ice-cold 0.6 M perchloric acid (PCA).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet proteins and cellular debris.
-
Neutralize the supernatant with potassium carbonate (K₂CO₃).
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the final supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic elution with a potassium phosphate buffer (e.g., 50 mM KH₂PO₄, pH 6.80) is effective. An alternative is a gradient elution using a buffer of 0.1 M KH₂PO₄ with an ion-pairing agent like tetrabutylammonium (B224687) (TBA) bisulfate, and a second buffer containing methanol (B129727) for gradient elution.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 259 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound salt.
-
Calculate the concentration in samples by comparing peak areas to the standard curve.
-
Mass Spectrometry (MS)
Coupling liquid chromatography with mass spectrometry (LC-MS) provides higher specificity and sensitivity for ATP analysis, allowing for simultaneous quantification of ATP and its degradation products.
Methodology:
-
Sample Preparation:
-
Similar to HPLC, but care must be taken to use MS-compatible buffers (e.g., ammonium (B1175870) acetate (B1210297) instead of potassium phosphate).
-
For plasma or serum samples, protein precipitation is achieved using a cold acetonitrile/water mixture. An internal standard is typically added before precipitation.
-
-
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and specificity.
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly employed.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a non-invasive technique that can be used to measure the relative concentrations of ATP, ADP, and inorganic phosphate in intact cells and tissues, providing insights into cellular energy metabolism.
Methodology:
-
Sample Preparation:
-
For in vitro studies, this compound salt is dissolved in a suitable buffer.
-
For in vivo or in situ studies, the biological sample is placed directly in the NMR spectrometer.
-
-
NMR Spectroscopy:
-
The chemical shifts of the α, β, and γ phosphates of ATP are distinct and can be used for identification and quantification.
-
The presence of magnesium ions (Mg²⁺) can affect the chemical shifts of the β and γ phosphates, and this property can be used to estimate the concentration of free Mg²⁺ in a sample.
-
Magnetization transfer techniques can be used to measure the rates of ATP synthesis.
-
Applications in Drug Development
A thorough understanding of the properties and analysis of this compound salt is crucial for various aspects of drug development:
-
Target Validation: Many therapeutic targets are ATP-dependent enzymes, such as kinases. Accurate measurement of ATP levels and enzyme kinetics is essential.
-
Screening Assays: ATP quantification is a common readout in high-throughput screening to assess cell viability, cytotoxicity, and the activity of ATP-dependent enzymes.
-
Mechanism of Action Studies: Investigating how a drug affects cellular energy metabolism and signaling pathways involving ATP can elucidate its mechanism of action.
-
Pharmacodynamics: Monitoring ATP levels in tissues can serve as a biomarker for drug efficacy and toxicity.
References
An In-depth Technical Guide to ATP Dipotassium and ATP Disodium Salts for Researchers and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-triphosphate (ATP) is the primary energy currency of the cell, playing a pivotal role in a vast array of cellular processes, from muscle contraction and nerve impulse propagation to DNA synthesis and enzymatic reactions.[1] In research and pharmaceutical applications, ATP is commonly supplied as a salt, with dipotassium (B57713) and disodium (B8443419) salts being two of the most frequently utilized forms. The choice between these two salts is not arbitrary, as the associated counter-ions, potassium (K⁺) and sodium (Na⁺), can have distinct effects on the stability, solubility, and, most importantly, the biological activity of ATP in experimental systems. This technical guide provides a comprehensive comparison of ATP dipotassium and ATP disodium salts, offering insights into their chemical and physical properties, biological implications, and detailed experimental protocols for their comparative analysis.
Core Differences: A Physicochemical Perspective
The fundamental difference between this compound and ATP disodium salt lies in the counter-ions that balance the negative charge of the polyphosphate chain of the ATP molecule. This seemingly subtle distinction can lead to variations in their physicochemical properties, which are critical for experimental design and interpretation.
Data Presentation: Quantitative Comparison of ATP Salts
The following table summarizes the key quantitative data for this compound and ATP disodium salts for easy comparison.
| Property | This compound Salt | ATP Disodium Salt |
| Molecular Formula | C₁₀H₁₄K₂N₅O₁₃P₃ | C₁₀H₁₄N₅Na₂O₁₃P₃ |
| Molecular Weight (anhydrous) | 583.36 g/mol | 551.14 g/mol [2][3] |
| Molecular Weight (trihydrate) | Not commonly specified | 605.24 g/mol |
| CAS Number | 42373-41-1 | 987-65-5 |
| Appearance | White powder | White crystalline solid |
| Solubility in Water | 50 mg/mL | 50 mg/mL, 55.11 mg/mL (100 mM), Soluble to 75 mM |
| pH of Aqueous Solution | Mildly acidic (pH ~3.5 to 6.8 for stability) | Mildly acidic (pH ~3.5) |
| Storage Temperature | -20°C | -20°C |
| Stability in Powder Form | Stable for at least 2 years at -20°C | Stable for at least 2 years at -20°C, with slow dismutation to ADP and adenosine 5'-tetraphosphate (<0.5% per year) |
| Stability in Aqueous Solution | Stable for months when stored frozen at pH 3.5 to 6.8 | Aqueous solutions are recommended for single-day use. |
Biological Implications of Cation Choice
The differential effects of sodium and potassium ions are of paramount importance in biological systems. These ions are not mere spectators but active participants in numerous cellular functions, often in conjunction with ATP.
1. The Na⁺/K⁺-ATPase Pump: This ubiquitous enzyme actively transports Na⁺ and K⁺ ions across the cell membrane against their concentration gradients, a process directly fueled by ATP hydrolysis. The pump's activity is critically dependent on the intracellular and extracellular concentrations of both Na⁺ and K⁺. Therefore, the choice of ATP salt can directly influence the local ionic environment and potentially modulate the activity of this and other ion-dependent enzymes.
2. Mitochondrial ATP Production: The synthesis of ATP via oxidative phosphorylation in mitochondria is influenced by the ionic composition of the mitochondrial matrix. High concentrations of K⁺ in the mitochondrial matrix have been shown to impact the mitochondrial membrane potential and, consequently, ATP synthesis.
3. Purinergic Signaling: Extracellular ATP acts as a signaling molecule by activating purinergic receptors. The conformation and activity of these receptors can be influenced by the ionic microenvironment, suggesting that the choice of ATP salt could have implications for studies on purinergic signaling pathways.
Mandatory Visualizations
Signaling Pathway: ATP-dependent Na⁺/K⁺ Pump
Caption: Simplified signaling pathway of the ATP-dependent Na⁺/K⁺ pump.
Experimental Workflow: Comparative Analysis of ATP Salts
Caption: Experimental workflow for comparing the effects of ATP salts on enzyme activity.
Experimental Protocols
To discern the differential effects of this compound and ATP disodium salts, it is crucial to employ meticulously designed experimental protocols that control for confounding variables. Below are detailed methodologies for key experiments.
Protocol 1: Comparative Analysis of ATPase Activity
Objective: To determine if the counter-ion (K⁺ vs. Na⁺) of ATP affects the catalytic activity of a specific ATPase.
Materials:
-
Purified ATPase enzyme of interest.
-
This compound salt (powder).
-
ATP disodium salt (powder).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂. Note: Avoid buffers containing high concentrations of Na⁺ or K⁺ to minimize interference.
-
Malachite green phosphate (B84403) assay kit or equivalent method for detecting inorganic phosphate (Pi) release.
-
Microplate reader.
-
37°C incubator.
Methodology:
-
Preparation of ATP Stock Solutions:
-
Prepare a 100 mM stock solution of this compound salt in nuclease-free water. Adjust the pH to 7.0 using KOH.
-
Prepare a 100 mM stock solution of ATP disodium salt in nuclease-free water. Adjust the pH to 7.0 using NaOH.
-
Store both stock solutions in aliquots at -20°C.
-
-
Enzyme Preparation:
-
Dilute the purified ATPase to the desired working concentration in the Assay Buffer. Keep the enzyme on ice.
-
-
Reaction Setup (in a 96-well plate):
-
Test wells (this compound): Add Assay Buffer, the desired final concentration of ATP from the dipotassium stock, and initiate the reaction by adding the diluted enzyme.
-
Test wells (ATP disodium): Add Assay Buffer, the desired final concentration of ATP from the disodium stock, and initiate the reaction by adding the diluted enzyme.
-
Control wells (No ATP): Add Assay Buffer and the diluted enzyme, but no ATP.
-
Blank wells: Add Assay Buffer only.
-
The final volume in each well should be identical.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time course (e.g., 15, 30, 45, 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Phosphate Detection:
-
Stop the reaction by adding the stop solution from the malachite green assay kit.
-
Add the malachite green reagent and incubate according to the manufacturer's instructions to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (typically ~620-650 nm) using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
Plot Pi concentration versus time for both ATP salts and determine the initial reaction velocities.
-
Compare the ATPase activity in the presence of this compound versus ATP disodium salt.
-
Protocol 2: Assessing the Impact on Cell Viability and Proliferation
Objective: To evaluate whether the choice of ATP salt influences cell viability or proliferation in a cell culture model.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound and ATP disodium salt stock solutions (sterile-filtered).
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo).
-
96-well cell culture plates.
-
CO₂ incubator.
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere and recover overnight in a CO₂ incubator.
-
-
Treatment:
-
Prepare a series of dilutions of both this compound and ATP disodium salts in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the ATP salts. Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the appropriate signal (e.g., absorbance or luminescence).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Compare the dose-response curves for this compound and ATP disodium salts to identify any significant differences in their effects on cell viability.
-
Conclusion
The choice between this compound and ATP disodium salt is a critical consideration in experimental design that can have significant ramifications for the outcome and interpretation of research findings. While their fundamental role as an energy source remains the same, the associated counter-ions, K⁺ and Na⁺, are biologically active and can modulate the function of enzymes, ion channels, and signaling pathways. Researchers and drug development professionals should carefully consider the specific context of their experiments, including the biological system under investigation and the presence of ion-sensitive components, when selecting the appropriate ATP salt. By understanding the distinct physicochemical properties and potential biological implications of each salt, and by employing rigorous comparative experimental protocols, the scientific community can ensure the accuracy and reproducibility of their results in the ever-advancing fields of life sciences and drug discovery.
References
The Biological Functions of Extracellular ATP in Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular adenosine (B11128) triphosphate (eATP) has emerged from its canonical role as an intracellular energy currency to be recognized as a crucial signaling molecule in the extracellular milieu.[1] Acting as a damage-associated molecular pattern (DAMP) and a cotransmitter, eATP orchestrates a wide array of physiological and pathological processes. This technical guide provides a comprehensive overview of the core biological functions of eATP in signaling, with a focus on its roles in the nervous system, immune response, and cancer. Detailed descriptions of the purinergic receptors that mediate its effects, the downstream signaling pathways, and quantitative data are presented. Furthermore, this guide offers detailed experimental protocols for the study of eATP signaling, intended to serve as a valuable resource for researchers and professionals in drug development.
Introduction to Extracellular ATP as a Signaling Molecule
Under normal physiological conditions, the concentration of ATP inside a cell is in the millimolar (mM) range, while its extracellular concentration is maintained at a much lower, nanomolar (nM) level.[1] This steep concentration gradient is crucial for its function as a signaling molecule. Various stimuli, including cellular stress, damage, and physiological activities like neurotransmission, can trigger the release of ATP into the extracellular space.[1] Once in the extracellular environment, ATP binds to and activates a specific class of receptors known as purinergic receptors, initiating a cascade of intracellular events that dictate cellular responses.[2]
The signaling is terminated by the rapid hydrolysis of eATP by ectonucleotidases, such as CD39 and CD73, which convert ATP to adenosine. Adenosine, in turn, can activate its own set of purinergic receptors (P1 receptors), often with opposing effects to that of ATP, creating a finely tuned regulatory system.[1]
Purinergic Receptors: The Mediators of eATP Signaling
The effects of eATP are mediated by two families of purinergic receptors: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs).
P2X Receptors
P2X receptors are trimeric ion channels that, upon binding to ATP, undergo a conformational change to form a non-selective cation channel. This allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, leading to membrane depolarization and an increase in intracellular calcium concentration. There are seven mammalian P2X receptor subunits (P2X1-P2X7) that can form both homomeric and heteromeric channels, each with distinct pharmacological and biophysical properties.
P2Y Receptors
P2Y receptors are a family of eight known human GPCRs (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are activated by a range of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. Based on their G protein coupling, they can be divided into two subfamilies. P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors primarily couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. P2Y12, P2Y13, and P2Y14 receptors couple to Gi/o, which inhibits adenylyl cyclase and leads to a decrease in cyclic AMP (cAMP) levels.
Quantitative Data on Purinergic Signaling
Table 1: P2X Receptor Subunits and Properties
| Subunit | Homomeric/Heteromeric | Ion Permeability | Key Agonists | Key Antagonists |
| P2X1 | Homomeric, Heteromeric (with P2X2, P2X4, P2X5) | Na⁺, K⁺, Ca²⁺ | α,β-meATP, ATP | Suramin, PPADS |
| P2X2 | Homomeric, Heteromeric (with P2X1, P2X3, P2X6) | Na⁺, K⁺, Ca²⁺ | ATP, 2-MeSATP | Suramin, PPADS |
| P2X3 | Homomeric, Heteromeric (with P2X2) | Na⁺, K⁺, Ca²⁺ | α,β-meATP, ATP | A-317491, TNP-ATP |
| P2X4 | Homomeric, Heteromeric (with P2X1, P2X7) | Na⁺, K⁺, Ca²⁺ | ATP | TNP-ATP, 5-BDBD |
| P2X5 | Homomeric, Heteromeric (with P2X1) | Na⁺, K⁺, Ca²⁺, Cl⁻ | ATP | |
| P2X6 | Non-functional as homomer, heteromerizes (with P2X2, P2X4) | N/A | N/A | N/A |
| P2X7 | Homomeric | Na⁺, K⁺, Ca²⁺, large cations (pore formation) | BzATP, ATP | A-438079, KN-62 |
Table 2: P2Y Receptor Subtypes, Ligands, and G-Protein Coupling
| Receptor | Endogenous Ligands | G-Protein Coupling | Primary Signaling Pathway |
| P2Y1 | ADP > ATP | Gq/11 | PLC activation, Ca²⁺ mobilization |
| P2Y2 | ATP = UTP | Gq/11 | PLC activation, Ca²⁺ mobilization |
| P2Y4 | UTP > ATP | Gq/11 | PLC activation, Ca²⁺ mobilization |
| P2Y6 | UDP > UTP | Gq/11 | PLC activation, Ca²⁺ mobilization |
| P2Y11 | ATP | Gq/11 and Gs | PLC and Adenylyl Cyclase activation |
| P2Y12 | ADP | Gi/o | Adenylyl Cyclase inhibition |
| P2Y13 | ADP | Gi/o | Adenylyl Cyclase inhibition |
| P2Y14 | UDP-glucose | Gi/o | Adenylyl Cyclase inhibition |
Data compiled from IUPHAR/BPS Guide to PHARMACOLOGY and other sources.
Table 3: Typical Extracellular ATP Concentrations
| Tissue/Condition | eATP Concentration |
| Normal Interstitial Fluid | 10 - 100 nM |
| Synaptic Cleft (during neurotransmission) | 1 - 100 µM |
| Tumor Microenvironment | 100 µM - 1 mM |
| Sites of Inflammation and Injury | High µM to mM range |
Data compiled from various research articles.
Biological Functions of Extracellular ATP
Nervous System
In the central and peripheral nervous systems, ATP acts as a fast neurotransmitter and a neuromodulator. It is co-released with other neurotransmitters, such as acetylcholine (B1216132) and noradrenaline. The activation of postsynaptic P2X receptors leads to rapid excitatory postsynaptic potentials. P2Y receptors, on the other hand, are involved in slower, modulatory responses, influencing synaptic plasticity, and regulating glial cell function. Dysregulation of purinergic signaling has been implicated in various neurological and psychiatric disorders, including chronic pain, epilepsy, and depression.
Immune Response
Extracellular ATP is a key player in the immune system, acting as a "danger signal" released from stressed or dying cells. It can activate the NLRP3 inflammasome in macrophages via P2X7 receptors, leading to the release of pro-inflammatory cytokines IL-1β and IL-18. eATP also acts as a chemoattractant for various immune cells, including neutrophils, macrophages, and T cells, guiding them to sites of inflammation. However, the degradation of eATP to adenosine by ectonucleotidases creates an immunosuppressive environment, highlighting the dual role of purinergic signaling in immunity.
Cancer
The tumor microenvironment is characterized by high concentrations of eATP. This can have both pro- and anti-tumorigenic effects depending on the context. High levels of eATP can promote tumor cell proliferation, survival, and metastasis through the activation of P2Y and P2X7 receptors. Conversely, eATP can also stimulate anti-tumor immune responses. The subsequent generation of adenosine in the tumor microenvironment is generally considered immunosuppressive, promoting tumor growth. This makes the components of the purinergic signaling pathway attractive targets for cancer therapy.
Experimental Protocols
Measurement of Extracellular ATP using a Luciferase-Based Assay
This protocol describes a common method for quantifying eATP in cell culture supernatants.
Principle: The assay is based on the ATP-dependent oxidation of luciferin (B1168401) catalyzed by luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.
Materials:
-
Luciferin-luciferase assay kit
-
Luminometer
-
Cell culture supernatant
-
ATP standard solution
-
White, opaque 96-well plates
Procedure:
-
Prepare a standard curve of ATP ranging from nanomolar to micromolar concentrations.
-
Collect cell culture supernatant, being careful not to lyse the cells. Centrifuge the supernatant to remove any cellular debris.
-
Add 50 µL of each standard or sample to the wells of a 96-well plate.
-
Reconstitute the luciferin-luciferase reagent according to the manufacturer's instructions.
-
Add 50 µL of the reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the eATP concentration in the samples by interpolating from the standard curve.
Characterization of P2X Receptor Activity using Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general outline for recording P2X receptor-mediated currents in cultured cells.
Principle: The patch-clamp technique allows for the measurement of ion flow through a single or a population of ion channels in the cell membrane. By applying ATP and observing the resulting current, the activity of P2X receptors can be characterized.
Materials:
-
Cultured cells expressing P2X receptors (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)
-
Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, ATP, GTP)
-
ATP and other pharmacological agents
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Plate cells on coverslips and place a coverslip in the recording chamber on the microscope stage.
-
Continuously perfuse the cells with extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply ATP or other agonists to the cell using a perfusion system and record the resulting inward current.
-
Wash out the agonist and allow the current to return to baseline.
-
Apply antagonists or modulators to characterize the pharmacological properties of the receptor.
Measurement of P2Y Receptor Activation via Intracellular Calcium Mobilization
This protocol describes a common fluorescence-based method to measure the activation of Gq-coupled P2Y receptors.
Principle: Activation of Gq-coupled P2Y receptors leads to an increase in intracellular calcium concentration. This can be detected using fluorescent calcium indicators, such as Fura-2 or Fluo-4, which exhibit a change in fluorescence intensity upon binding to calcium.
Materials:
-
Cultured cells expressing the P2Y receptor of interest
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Fluorescence plate reader or fluorescence microscope
-
Extracellular buffer (e.g., HBSS)
-
ATP and other nucleotides
-
P2Y receptor antagonists
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a fluorescent calcium indicator (e.g., 1 µM Fluo-4 AM) in extracellular buffer for 30-60 minutes at 37°C.
-
Wash the cells with extracellular buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add ATP or other agonists to the wells and immediately begin recording the fluorescence intensity over time.
-
To test for antagonism, pre-incubate the cells with the antagonist before adding the agonist.
-
Analyze the data by calculating the change in fluorescence intensity from baseline.
Conclusion
Extracellular ATP is a ubiquitous and versatile signaling molecule that plays a fundamental role in a vast range of biological processes. The intricate network of purinergic receptors and their downstream signaling pathways provides a sophisticated mechanism for cells to sense and respond to their environment, particularly in the context of cellular stress, injury, and intercellular communication. A thorough understanding of eATP signaling is critical for elucidating the mechanisms of various diseases and for the development of novel therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of this important signaling molecule. As research in this field continues to evolve, the therapeutic potential of targeting the purinergic signaling system is becoming increasingly apparent.
References
A Technical Guide to ATP Dipotassium Salt: Purity, Grades, and Experimental Best Practices for Researchers
For researchers, scientists, and drug development professionals, the quality of reagents is paramount to the validity and reproducibility of experimental results. Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt, a ubiquitous energy currency in biological systems, is a critical component in a vast array of in vitro and in vivo studies. This technical guide provides an in-depth analysis of the purity and grade requirements for ATP dipotassium salt, offering a comprehensive resource for its effective selection and use in research.
Understanding the Grades and Purity of this compound Salt
Commercially available this compound salt is offered in various grades, each with specific purity levels and impurity profiles tailored for different research applications. The choice of grade is critical, as contaminants can significantly impact experimental outcomes.
Common Grades and Their Specifications
The purity of ATP is primarily determined by High-Performance Liquid Chromatography (HPLC), which separates ATP from its degradation products and other related nucleotides. Enzymatic assays are also employed to determine the biological activity of the ATP. The following tables summarize the typical specifications for different grades of this compound salt available from major suppliers.
Table 1: Comparison of Common Research Grades of this compound Salt
| Grade | Purity (by HPLC) | Purity (Enzymatic) | Form | Key Characteristics |
| Research Grade | ≥92%[1] | Not always specified | Powder | Suitable for general use where high purity is not critical. |
| High Purity Grade | ≥97% to ≥99% | ≥98% | Crystalline Powder | Recommended for most enzymatic assays, including kinase and ATPase assays. |
| Ultra-Pure/Molecular Biology Grade | >99% | Not always specified | Powder | Low levels of endo-, exonucleases, and proteases; suitable for applications like in vitro transcription. |
| Bioluminescence Grade | >99% | Not always specified | Powder | Specifically tested for low background in luciferase-based assays; low in interfering ions like Ca²⁺.[2] |
Table 2: Typical Impurity Profile for High-Purity this compound Salt
| Impurity | Typical Specification |
| Adenosine 5'-diphosphate (ADP) | ≤1.0% |
| Adenosine 5'-monophosphate (AMP) | ≤0.5% |
| Inorganic Phosphate (B84403) (Pi) | ≤0.5% |
| Guanosine 5'-triphosphate (GTP) | ≤0.1% |
| Heavy Metals (as Pb) | ≤10 ppm |
| Iron (Fe) | ≤10 ppm |
| Calcium (Ca) | ≤20 ppm |
The Critical Impact of Impurities in Research Applications
The presence of impurities in ATP preparations can lead to erroneous results and misinterpretation of data. Understanding the potential effects of common contaminants is crucial for troubleshooting and ensuring the accuracy of experiments.
-
ADP and AMP: These nucleotides are the primary degradation products of ATP. In kinase assays, ADP can act as a competitive inhibitor, leading to an underestimation of enzyme activity. For enzymes regulated by the cellular energy charge (the ATP/ADP/AMP ratio), the presence of these impurities can alter the enzyme's kinetic properties.
-
Divalent Cations (e.g., Mg²⁺, Ca²⁺): ATP readily chelates divalent cations, with Mg²⁺ being the biologically active cofactor for most ATP-dependent enzymes. The precise concentration of free divalent cations is critical for enzyme kinetics. Contamination with or improper buffering of these ions can significantly alter enzyme activity. Some high-purity grades of ATP are further purified to remove trace metal ions for sensitive applications like bioluminescence assays.
-
Other Nucleotides (e.g., GTP): Contamination with other nucleoside triphosphates can be problematic in studies of nucleotide-specific enzymes.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. This section provides methodologies for the quality control of ATP and its application in a common research assay.
Protocol 1: Determination of ATP Purity by Reverse-Phase HPLC
This protocol outlines a general method for the separation and quantification of ATP, ADP, and AMP using a C18 reverse-phase HPLC column.
1. Materials:
- This compound salt sample
- ATP, ADP, and AMP standards of known concentration
- Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5
- Mobile Phase B: Acetonitrile
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
- HPLC system with UV detector
2. Standard Preparation:
- Prepare 1 mg/mL stock solutions of ATP, ADP, and AMP standards in ultrapure water.
- Create a series of mixed standards by diluting the stock solutions to concentrations ranging from 1 µM to 100 µM.
3. Sample Preparation:
- Dissolve the this compound salt sample in ultrapure water to a final concentration of approximately 1 mg/mL.
4. HPLC Conditions:
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 259 nm
- Injection Volume: 20 µL
- Gradient:
- 0-5 min: 100% Mobile Phase A
- 5-20 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B
- 20-25 min: Hold at 80% Mobile Phase A / 20% Mobile Phase B
- 25-30 min: Return to 100% Mobile Phase A and equilibrate
5. Data Analysis:
- Integrate the peak areas for ATP, ADP, and AMP in both the standards and the sample.
- Construct a standard curve for each nucleotide by plotting peak area versus concentration.
- Determine the concentration of ATP, ADP, and AMP in the sample using the standard curves.
- Calculate the purity of the ATP sample as a percentage of the total nucleotide content.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for measuring the activity of a protein kinase using a radioactive or luminescence-based method.
1. Materials:
- Purified protein kinase
- Peptide or protein substrate
- High-purity this compound salt (≥98%)
- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ-³²P]ATP (for radioactive assay) or an ADP-Glo™ Kinase Assay kit (for luminescence assay)
- Phosphocellulose paper and wash buffer (for radioactive assay) or a luminometer (for luminescence assay)
2. Reaction Setup (for a single 25 µL reaction):
- Prepare a master mix containing the kinase reaction buffer, substrate, and any inhibitors being tested.
- In a microcentrifuge tube or 96-well plate, combine:
- 12.5 µL of 2x Kinase Reaction Buffer
- 5 µL of Substrate (to final desired concentration)
- 2.5 µL of Enzyme (to final desired concentration)
- 2.5 µL of Inhibitor or vehicle control
- Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5-10 minutes.
3. Initiation of Reaction:
- Initiate the reaction by adding 2.5 µL of ATP solution (containing a mix of cold ATP and [γ-³²P]ATP for the radioactive assay, or just cold ATP for the luminescence assay) to a final desired concentration (often at or below the Km for ATP).
4. Incubation:
- Incubate the reaction at the desired temperature for a time period within the linear range of the assay (typically 15-60 minutes).
5. Termination and Detection:
Visualizing Key Concepts
Diagrams can aid in understanding complex biological pathways and experimental workflows. The following are representations created using the DOT language.
Caption: P2Y Receptor Signaling Pathway initiated by extracellular ATP.
Caption: Quality control workflow for research-grade this compound salt.
Caption: The bioluminescent reaction catalyzed by firefly luciferase.
References
The Energetic Currency of Life: A Technical Guide to the Discovery and History of Adenosine Triphosphate
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) Triphosphate (ATP) is the universal energy currency of all known life, powering a vast array of cellular processes. Its discovery and the subsequent elucidation of its central role in biochemistry represent a cornerstone of modern molecular biology. This technical guide provides a comprehensive overview of the history of ATP, from its initial isolation to the characterization of its function as the primary energy carrier in cells. It details the pivotal experiments conducted by key scientific figures, offering insights into the methodologies that shaped our understanding of bioenergetics. Furthermore, this document explores the role of ATP as an extracellular signaling molecule, detailing the intricate signaling pathways mediated by purinergic receptors. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a deep historical and technical context for the ongoing study of this fundamental biomolecule.
The Discovery and Chemical Characterization of ATP
The journey to understanding ATP began in the late 1920s with independent yet concurrent discoveries in Germany and the United States.
Initial Isolation from Muscle Tissue
In 1929, German biochemist Karl Lohmann , working in the laboratory of Otto Meyerhof, successfully isolated a phosphorus-containing compound from muscle and liver extracts.[1][2] Almost simultaneously, Cyrus Fiske and Yellapragada SubbaRow at Harvard Medical School independently isolated the same compound.[2] Both teams were investigating the nature of "phosphagen," a substance believed to be involved in muscle contraction.
-
Tissue Preparation: Fresh muscle tissue (e.g., frog gastrocnemius) was obtained and immediately chilled on ice to minimize enzymatic degradation of the target compound. The tissue was then minced and ground with sand or a mortar and pestle to disrupt the cell structure.
-
Extraction: The ground tissue was extracted with a cold, dilute acid solution, such as trichloroacetic acid. This served to precipitate proteins and other macromolecules, while keeping smaller soluble molecules, including nucleotides, in the supernatant.
-
Removal of Contaminants: The acidic extract was neutralized, and interfering substances like inorganic phosphate (B84403) were removed through precipitation with reagents such as barium acetate (B1210297) or calcium hydroxide.
-
Fractional Precipitation: The compound of interest was then selectively precipitated from the cleared extract. This was often achieved by adding ethanol (B145695) or other organic solvents, which would cause the precipitation of salts of the nucleotide.
-
Analysis: The isolated precipitate was then subjected to chemical analysis to determine its composition. This included assays for adenine (B156593) (a purine (B94841) base), ribose (a pentose (B10789219) sugar), and labile phosphate groups that could be easily hydrolyzed.
Elucidation of the Structure and Chemical Synthesis
The definitive chemical structure of ATP was proposed in 1935 by Katashi Makino.[3] However, it was the pioneering work of Sir Alexander Todd and his team at the University of Cambridge in 1948 that provided the ultimate proof through the first successful chemical synthesis of ATP.[2] This achievement was a landmark in organic chemistry and biochemistry, for which Todd was awarded the Nobel Prize in Chemistry in 1957.
The chemical synthesis of a complex, labile molecule like ATP was a formidable challenge. Todd's approach involved a multi-step process that can be conceptually outlined as follows:
-
Protection of Reactive Groups: The synthesis began with adenosine, where the reactive hydroxyl groups on the ribose sugar were protected using chemical blocking groups to prevent unwanted side reactions.
-
Phosphorylation of the 5' Hydroxyl Group: The unprotected 5' hydroxyl group of the protected adenosine was then phosphorylated. A common phosphorylating agent used in Todd's laboratory was dibenzyl phosphorochloridate.[4]
-
Introduction of the Diphosphate Moiety: To create the triphosphate chain, a pyrophosphate group was introduced. This was a particularly challenging step due to the instability of pyrophosphate esters. One method involved the reaction of the initially formed monophosphate with a second phosphorylating agent.
-
Deprotection: In the final stage, the protecting groups on the ribose and the phosphate moieties were carefully removed under conditions that would not hydrolyze the delicate phosphoanhydride bonds of the newly formed ATP.
This groundbreaking synthesis not only confirmed the structure of ATP but also opened the door for the synthesis of other nucleotides and their derivatives, which became invaluable tools for biochemical research.
Establishing ATP as the Universal Energy Currency
The discovery and synthesis of ATP were monumental achievements, but its biological significance as the primary energy carrier of the cell was yet to be fully appreciated. This conceptual leap was largely the work of Fritz Albert Lipmann .
In his seminal 1941 review, "Metabolic Generation and Utilization of Phosphate Bond Energy," Lipmann proposed that the phosphoanhydride bonds of ATP were "energy-rich" and that the hydrolysis of these bonds provided the immediate energy for a wide range of cellular processes.[5][6] He introduced the "~" symbol (the "squiggle") to denote these high-energy bonds.
-
Observation of Coupled Reactions: Lipmann and others observed that many endergonic (energy-requiring) reactions in the cell, such as the synthesis of complex molecules, only proceeded when coupled to an exergonic (energy-releasing) reaction.
-
Identification of a Common Intermediate: In many of these coupled reactions, ATP was identified as a common intermediate. The breakdown of fuel molecules like glucose (an exergonic process) was shown to be linked to the synthesis of ATP from ADP and inorganic phosphate (Pi).
-
Demonstration of Energy Transfer: Subsequently, the hydrolysis of this newly synthesized ATP was shown to drive various endergonic processes, such as muscle contraction and the active transport of ions across cell membranes.
-
Thermodynamic Calculations: Lipmann performed thermodynamic calculations based on the available data to estimate the amount of free energy released during the hydrolysis of the terminal phosphate bond of ATP. These calculations supported the idea that this reaction could indeed power the energy-requiring processes of the cell.
This conceptual framework established ATP as the central molecule in cellular energy metabolism, a concept that remains a fundamental principle of biochemistry today.
Quantitative Analysis of ATP Hydrolysis
The energy released from the hydrolysis of ATP is not a fixed value but depends on the specific reaction and the intracellular conditions. The two primary hydrolysis reactions are:
-
ATP → ADP + Pi
-
ATP → AMP + PPi (where PPi is pyrophosphate)
The standard Gibbs free energy change (ΔG°') for these reactions provides a baseline for comparison.
| Reaction | Standard Gibbs Free Energy (ΔG°') |
| ATP + H₂O → ADP + Pᵢ | -30.5 kJ/mol (-7.3 kcal/mol)[2] |
| ATP + H₂O → AMP + PPᵢ | -45.6 kJ/mol (-10.9 kcal/mol)[2] |
| Under typical cellular conditions, the actual ΔG is approximately -57 kJ/mol (-14 kcal/mol) for the hydrolysis to ADP and Pi.[7] |
Note: The actual free energy change (ΔG) in a living cell is significantly more negative than the standard free energy change (ΔG°') due to the intracellular concentrations of ATP, ADP, and Pi being far from standard conditions (1 M). The high ratio of ATP to ADP in the cell drives the hydrolysis reaction forward.
ATP as an Extracellular Signaling Molecule: Purinergic Signaling
Beyond its intracellular role as an energy currency, ATP is also a critical extracellular signaling molecule. This form of signaling, termed "purinergic signaling," involves the release of ATP from cells and its binding to specific receptors on the surface of the same or neighboring cells.
P2X Receptors: Ligand-Gated Ion Channels
P2X receptors are a family of ligand-gated ion channels that are activated by extracellular ATP.[8][9] They are trimers, with each subunit having two transmembrane domains. The binding of ATP induces a conformational change that opens a central pore, allowing the influx of cations, primarily Na⁺ and Ca²⁺, and the efflux of K⁺.[8][10]
Caption: P2X receptor activation by ATP.
P2Y Receptors: G-Protein Coupled Receptors
P2Y receptors are a family of G-protein coupled receptors (GPCRs) that are activated by a variety of nucleotides, including ATP, ADP, UTP, and UDP.[8][11] There are eight known subtypes of human P2Y receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[12] Upon ligand binding, they activate intracellular signaling cascades through different G-protein subunits.
Caption: Gq-coupled P2Y receptor signaling.
Conclusion
The discovery of adenosine triphosphate and the subsequent unraveling of its multifaceted roles in biochemistry represent a paradigm of scientific inquiry. From its humble beginnings as an unknown phosphorus-containing compound in muscle extracts, ATP has been revealed as the central pillar of cellular energy metabolism and a key player in intercellular communication. The pioneering work of Lohmann, Fiske, SubbaRow, Todd, and Lipmann laid a foundation that continues to support vast areas of biomedical research. For professionals in drug development, a deep understanding of the history and fundamental biochemistry of ATP is indispensable. The purinergic signaling pathways, in particular, offer a rich landscape of potential therapeutic targets for a wide range of diseases, from inflammation and pain to neurodegenerative disorders and cancer. As research continues to illuminate the intricate roles of ATP in health and disease, the legacy of its discovery will undoubtedly continue to inspire new avenues of scientific exploration and therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. THE DOUBLE LIFE OF ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. eoht.info [eoht.info]
- 6. researchgate.net [researchgate.net]
- 7. biochemistry - Gibbs free energy and its change for the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. P2Y receptor - Wikipedia [en.wikipedia.org]
The Significance of Adenosine 5'-Triphosphate (ATP) Dipotassium Salt in Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signal transduction. While commercially available in various salt forms, the dipotassium (B57713) salt of ATP holds particular significance for researchers aiming to recapitulate physiological conditions in vitro. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using ATP dipotassium salt. We present comparative data on its physicochemical properties, detailed experimental protocols for its use in key assays, and an exploration of the biological relevance of the potassium counter-ion in critical signaling pathways. This document serves as a technical resource for scientists in basic research and drug development to optimize experimental design and enhance the physiological relevance of their in vitro studies.
Introduction
Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, driving a vast array of biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis.[1] Beyond its metabolic role, ATP is a crucial signaling molecule, both intracellularly as a substrate for kinases and adenylate cyclases, and extracellularly as a ligand for purinergic receptors.[1][2] In the laboratory, ATP is a fundamental reagent in a multitude of biochemical and cellular assays.
ATP is commonly supplied as a salt, with the disodium (B8443419) and dipotassium forms being the most prevalent. The choice of the salt form is often overlooked, yet it can have significant implications for experimental outcomes. The intracellular environment is characterized by a high concentration of potassium ions (K⁺), approximately 140-150 mM, whereas the extracellular fluid has a much lower potassium concentration and a higher concentration of sodium ions (Na⁺).[2][3] Consequently, for in vitro assays designed to mimic intracellular processes, the use of this compound salt can provide a more physiologically relevant ionic environment. This guide will delve into the specific advantages and applications of the dipotassium salt form of ATP.
Physicochemical Properties of ATP Salts
The selection of an appropriate salt form of ATP should be guided by its physicochemical properties, including solubility, stability, and purity. While both dipotassium and disodium salts of ATP are widely used, there are subtle but important differences to consider.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and disodium salts based on information from major commercial suppliers and scientific literature.
Table 1: Molecular and Physical Properties of ATP Salts
| Property | This compound Salt Hydrate | ATP Disodium Salt Hydrate |
| Molecular Formula | C₁₀H₁₄K₂N₅O₁₃P₃ · xH₂O | C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O |
| Molecular Weight (anhydrous) | 583.36 g/mol [4] | 551.14 g/mol [5] |
| Appearance | White to off-white powder | White crystalline solid |
| Purity (HPLC) | ≥92%[4] or ≥99%[6] | ≥99%[7] |
Table 2: Solubility and Stability of ATP Salts
| Property | This compound Salt | ATP Disodium Salt |
| Solubility in Water | 50 mg/mL[2][4] | 50 mg/mL[8]; Soluble to 100 mM[5] |
| Aqueous Solution Stability | Stable for months when frozen at -20°C; approximately one week at 0°C.[4] | Similar stability profile to the dipotassium salt.[8] |
| pH of Aqueous Solution | Not specified, but generally near neutral | Mildly acidic (~pH 3.5)[8] |
Table 3: Metal Ion Binding Constants of ATP
| Cation | Binding Constant (per mole) |
| Mg²⁺ | 9,554[4] |
| Ca²⁺ | 3,722[4] |
| Na⁺ | 13[4] |
| K⁺ | 8[4] |
The lower binding constant of K⁺ to ATP compared to Na⁺ suggests that the dipotassium salt may have a slightly different hydration shell and interaction with other molecules in solution, which could subtly influence its availability and interaction with enzymes.
The Significance of the Potassium Counter-Ion in Biological Systems
The primary rationale for using this compound salt lies in the high intracellular concentration of potassium. Maintaining this high K⁺ concentration is critical for numerous cellular functions, including setting the resting membrane potential, regulating enzyme activity, and protein synthesis.[2][3][9]
Mimicking the Intracellular Ionic Milieu
For in vitro experiments that aim to replicate intracellular conditions, such as enzymatic assays with cytosolic proteins or in vitro transcription, using this compound salt helps to maintain a more physiologically accurate ionic environment. The high intracellular K⁺ concentration is actively maintained by the Na⁺/K⁺-ATPase pump, which hydrolyzes ATP to pump Na⁺ out of the cell and K⁺ into the cell.[10][11]
Impact on Enzyme Activity
Several key ATP-dependent enzymes are known to be influenced by potassium ions.
-
Na⁺/K⁺-ATPase: The activity of this essential pump is directly regulated by both sodium and potassium ions.[1][12][13]
-
T7 RNA Polymerase: In vitro transcription reactions often utilize potassium glutamate, as chloride ions can inhibit polymerase activity. The presence of potassium ions is important for optimal enzyme function.[14]
-
Hexokinase-II: This key glycolytic enzyme is stabilized and its activity is promoted by potassium ions.[6]
The use of this compound salt in assays involving these and other K⁺-sensitive enzymes can therefore lead to more reliable and physiologically relevant results.
Experimental Applications and Protocols
This compound salt is a critical reagent in a variety of experimental applications. Below are detailed protocols for several key assays where the choice of this salt form is particularly relevant.
In Vitro Transcription
In vitro transcription is a widely used technique to synthesize RNA molecules from a DNA template. T7 RNA polymerase is commonly used for this purpose and its activity can be influenced by the ionic composition of the reaction buffer.
Caption: Workflow for in vitro transcription using T7 RNA polymerase.
-
Reaction Assembly: In a sterile, RNase-free microcentrifuge tube, assemble the following components at room temperature in the order listed:
-
Nuclease-free water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
100 mM DTT: 2 µL
-
rNTP mix (25 mM each of this compound salt, CTP, GTP, UTP): 2 µL
-
Linearized DNA template (0.5-1.0 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase (50 U/µL): 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I (2 U/µL) to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the synthesized RNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Analysis: Determine the concentration and purity of the RNA using a spectrophotometer and assess its integrity by gel electrophoresis.
Inflammasome Activation
Extracellular ATP is a well-known danger-associated molecular pattern (DAMP) that can activate the NLRP3 inflammasome via the P2X7 receptor. This process is critically dependent on K⁺ efflux from the cell.[7] The use of this compound salt in these assays is less critical as the ATP is applied extracellularly where Na⁺ is the predominant cation. However, for consistency and to avoid introducing additional variables, many researchers utilize a single, high-quality source of ATP for all experiments.
Caption: ATP-mediated activation of the NLRP3 inflammasome.
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) in a 24-well plate at a density of 5 x 10⁵ cells/well and culture overnight.
-
Priming: Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours in serum-free medium to upregulate pro-IL-1β and NLRP3 expression.
-
ATP Stock Solution Preparation: Prepare a 100 mM stock solution of this compound salt in sterile, endotoxin-free water. Adjust the pH to ~7.2 with NaOH or KOH. Filter-sterilize through a 0.22 µm syringe filter.
-
Stimulation: Replace the medium with fresh serum-free medium and stimulate the cells with this compound salt at a final concentration of 5 mM for 30-60 minutes.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for the analysis of secreted IL-1β by ELISA and lactate (B86563) dehydrogenase (LDH) for cytotoxicity.
-
Cell Lysate: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors for Western blot analysis of caspase-1 cleavage.
-
-
Analysis:
-
Quantify IL-1β in the supernatant using a commercial ELISA kit.
-
Measure LDH release using a commercial cytotoxicity assay kit.
-
Detect cleaved caspase-1 (p20 subunit) in the cell lysates by Western blotting.
-
Considerations for Drug Development
In the context of drug discovery and development, the choice of reagents for high-throughput screening (HTS) and other assays is critical for obtaining reliable and reproducible data.
High-Throughput Screening
For HTS campaigns targeting ATP-dependent enzymes, ensuring a consistent and high-quality source of ATP is paramount. While the choice between dipotassium and disodium salt may depend on the specific target and assay format, the use of this compound salt is recommended for screens involving intracellular enzymes to better reflect the physiological ionic environment. This can be particularly important for identifying allosteric modulators whose binding may be influenced by the ionic composition of the assay buffer.
Assay Interference
It is important to be aware of potential assay interference from compounds in a screening library. Some compounds can interfere with luciferase-based ATP detection assays, a common method for determining cell viability and cytotoxicity.[15] Careful validation of any hits from such screens is necessary to rule out assay artifacts.
Conclusion
The dipotassium salt of ATP is a valuable reagent for researchers in both academic and industrial settings. Its primary significance lies in its ability to provide a more physiologically relevant intracellular ionic environment for in vitro assays. By mimicking the high intracellular potassium concentration, this compound salt can enhance the accuracy and reliability of experiments involving K⁺-sensitive enzymes and cellular processes. For researchers in drug development, the careful selection of reagents, including the salt form of ATP, is a critical step in building robust and predictive assay systems. This guide provides the necessary technical information to make informed decisions about the use of this compound salt in a variety of research applications.
References
- 1. Distinction between the intermediates in Na+-ATPase and Na+,K+-ATPase reactions. I. Exchange and hydrolysis kinetics at millimolar nucleotide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Potassium: From Physiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ≥92% (HPLC), microbial, powder | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. The Na+,K+-ATPase and its stoichiometric ratio: some thermodynamic speculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of ATP and monovalent cations on Mg2+ inhibition of (Na,K)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The interaction of K+, Na+, Mg2+, and ATP with the (Na,K)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aimspress.com [aimspress.com]
Methodological & Application
Application Note and Protocol: Preparation of ATP Dipotassium Salt Stock Solution for Kinase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine 5'-triphosphate (ATP) is a critical substrate for all kinase enzymes, serving as the phosphate (B84403) donor in the phosphorylation of their respective substrates. The concentration and quality of the ATP solution are paramount for obtaining accurate and reproducible results in kinase assays, particularly in the screening and characterization of kinase inhibitors. Most kinase inhibitors are ATP-competitive, meaning they vie with ATP for binding to the active site of the kinase.[1][2][3] Consequently, the apparent potency (IC50) of these inhibitors is directly influenced by the ATP concentration in the assay.[1][2][3][4] This document provides a detailed protocol for the preparation, quality control, and storage of a highly pure ATP dipotassium (B57713) salt stock solution for use in various kinase assay formats.
Quantitative Data Summary
For ease of reference, the key quantitative parameters for ATP dipotassium salt and its stock solution are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₄K₂N₅O₁₃P₃ | N/A |
| Solubility in Water | 50 mg/mL | |
| pH of Aqueous Solution | ~3.5 (unadjusted) | [5][6] |
| Optimal pH for Stability | 6.8 - 7.4 | [7] |
| Molar Extinction Coefficient (ε) | 15,400 M⁻¹cm⁻¹ at 259 nm (pH 7.0) | [8] |
| Recommended Stock Concentration | 10 mM - 100 mM | [8][9] |
| Storage Temperature (Powder) | -20°C with desiccant | [5] |
| Storage Temperature (Solution) | -20°C or -80°C (in aliquots) | [10] |
Experimental Protocol: Preparation of a 100 mM ATP Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of this compound salt with precise concentration determination and pH adjustment.
3.1. Materials and Equipment
-
Adenosine 5'-triphosphate dipotassium salt (ATP-K₂, high purity, e.g., Sigma-Aldrich A7884 or equivalent)
-
Nuclease-free water
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Narrow-range pH paper or a calibrated pH meter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Sterile, nuclease-free microcentrifuge tubes (for aliquots)
-
Vortex mixer
3.2. Step-by-Step Procedure
-
Calculate the required mass of this compound salt:
-
The formula weight (FW) of anhydrous this compound salt is 583.3 g/mol . However, the actual weight will vary depending on the hydration state. Always refer to the manufacturer's certificate of analysis for the exact formula weight.
-
For a 10 mL solution of 100 mM ATP, the calculation is:
-
Mass (g) = Concentration (M) x Volume (L) x FW ( g/mol )
-
Mass (g) = 0.1 M x 0.01 L x 583.3 g/mol = 0.5833 g
-
-
-
Dissolve the ATP powder:
-
Weigh the calculated amount of this compound salt powder and add it to a sterile conical tube.
-
Add approximately 8 mL of nuclease-free water.
-
Gently vortex until the powder is completely dissolved. The resulting solution will be clear and colorless. Keep the solution on ice.
-
-
Adjust the pH:
-
An unadjusted ATP solution is acidic (pH ~3.5), which can lead to hydrolysis.[5][6][10] It is crucial to adjust the pH to a neutral range (7.2-7.5) for stability and optimal kinase activity.[7]
-
Carefully add 1 M NaOH or KOH dropwise to the ATP solution while gently stirring.
-
Monitor the pH using narrow-range pH paper or a pH meter.
-
Caution: Avoid overshooting the pH into the alkaline range, as this will also cause ATP to hydrolyze.[8] If you significantly overshoot the target pH, it is best to discard the solution and start over.[8]
-
-
Final Volume Adjustment:
-
Once the target pH of 7.5 is reached, add nuclease-free water to bring the final volume to 10 mL.
-
-
Determine the Precise Concentration via UV Spectrophotometry:
-
The nominal concentration based on weight can be inaccurate due to the hygroscopic nature of the powder.[8] Accurate concentration must be determined using Beer's Law (A = εcl).
-
Prepare a large, accurate dilution of your ATP stock solution. For a 100 mM stock, a 1:4000 dilution is appropriate.[8] For example, take 5 µL of the 100 mM ATP stock and add it to 19.995 mL of kinase reaction buffer (or the buffer used for the spectrophotometer blank).
-
Measure the absorbance (A) of the diluted solution at 259 nm using a UV-Vis spectrophotometer. Use the same buffer for the blank as you used for the dilution.
-
Calculate the exact concentration using the following formula:
-
Concentration (M) = (Absorbance at 259 nm x Dilution Factor) / ε
-
Concentration (M) = (A₂₅₉ x 4000) / 15,400 M⁻¹cm⁻¹
-
-
-
Aliquoting and Storage:
-
Based on the accurately determined concentration, label the stock solution clearly.
-
To avoid repeated freeze-thaw cycles which can degrade ATP, dispense the stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile, nuclease-free microcentrifuge tubes.[1][11]
-
Store the aliquots at -20°C or -80°C. Frozen aqueous solutions of ATP are stable for months.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the importance of ATP in a generic kinase signaling pathway and the workflow for preparing the ATP stock solution.
Caption: Role of ATP in a typical kinase-catalyzed reaction.
Caption: Experimental workflow for ATP stock solution preparation.
Conclusion
The preparation of a high-quality ATP stock solution is a foundational step for reliable kinase assay development and inhibitor screening. Adherence to this protocol, particularly with respect to pH adjustment and accurate concentration determination, will ensure consistency and reproducibility of experimental results. Proper storage in single-use aliquots is critical to maintain the integrity of the ATP stock over time.
References
- 1. benchchem.com [benchchem.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATP Dipotassium Salt in In Vitro Transcription and Translation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription and translation systems are fundamental tools in molecular biology, enabling the synthesis of RNA and protein outside of a living cell. These systems are critical for a wide range of applications, from basic research in gene expression and protein function to high-throughput screening in drug development. The efficiency and yield of these reactions are highly dependent on the optimal composition of the reaction buffer, including the energy source, ATP. Adenosine 5'-triphosphate (ATP) is a critical component, serving as a building block for RNA synthesis and the primary energy currency for protein synthesis.[1][2] ATP is commercially available in various salt forms, with the dipotassium (B57713) salt (K₂-ATP) offering distinct advantages in these in vitro systems.
These application notes provide a comprehensive overview of the use of ATP dipotassium salt in in vitro transcription and translation, detailing its benefits, relevant protocols, and quantitative data to guide researchers in optimizing their experiments.
Advantages of this compound Salt
The primary advantage of using this compound salt lies in the introduction of potassium ions (K⁺) into the reaction. Potassium ions are crucial for the stability and function of ribosomes, the cellular machinery responsible for protein synthesis.[3] Optimal potassium concentrations are essential for efficient translation initiation, elongation, and termination.[] While other potassium salts like KCl or potassium acetate (B1210297) can be added separately, using this compound salt provides this essential cation directly with the energy source, simplifying reaction setup and ensuring a favorable ionic environment. Studies have shown that in vitro translation of mRNA is more efficient in the presence of potassium ions.[5] For instance, in rabbit reticulocyte lysate systems, accurate translation often requires the presence of potassium chloride over potassium acetate.[3]
Quantitative Data Summary
While direct comparative studies exhaustively detailing the yields with different ATP salt forms are limited, the significant impact of potassium ion concentration on translation efficiency is well-documented. The following tables summarize key findings on the influence of ionic conditions on in vitro transcription and translation yields.
Table 1: Influence of Cations on In Vitro Translation Efficiency
| Cation Concentration | System | Observation | Reference |
| Increasing K⁺ (up to 170 mM) | mRNP Translation | Increased translation activity | [6] |
| 135 mM K⁺ and 1.5 mM Mg²⁺ | mRNP Translation | Supported high levels of translation | [6] |
| Optimal K⁺ Acetate vs. KCl | Rabbit Reticulocyte Lysate | Amino acid incorporation was greater with potassium acetate for some uncapped RNAs, but KCl resulted in a product pattern closer to in vivo observations. | [5] |
Table 2: Optimization of In Vitro Transcription Reaction Components
| Component | Optimal Concentration | Observation | Reference |
| Magnesium Acetate | 75 mM | Highest RNA yield was achieved at this concentration. | [7] |
| NTPs | 10 mM each | Higher concentrations had a deleterious effect on IVT. | [7] |
| Counter-ion | Acetate > Chloride | Acetate ions were more effective in enhancing RNA yield. | [7] |
Experimental Protocols
The following protocols are provided as a starting point for using this compound salt in in vitro transcription and translation reactions. Optimization of specific component concentrations may be necessary for different templates and systems.
Protocol 1: In Vitro Transcription (IVT) using this compound Salt
This protocol is designed for the synthesis of RNA from a linear DNA template containing a T7 promoter.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1.0 µg)
-
Nuclease-free water
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
ATP Solution (100 mM, dipotassium salt)
-
GTP, CTP, UTP Solutions (100 mM each)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
Procedure:
-
Thaw all components on ice. Keep enzymes on ice.
-
Assemble the following reaction mixture in a nuclease-free microcentrifuge tube at room temperature in the order listed:
Component Volume (µL) for 20 µL reaction Final Concentration Nuclease-free water to 20 µL - 10x Transcription Buffer 2 1x ATP (dipotassium salt, 100 mM) 2 10 mM GTP (100 mM) 2 10 mM CTP (100 mM) 2 10 mM UTP (100 mM) 2 10 mM Linearized DNA template X (0.5-1.0 µg) 25-50 ng/µL RNase Inhibitor 1 2 U/µL | T7 RNA Polymerase | 1 | 2.5 U/µL |
-
Mix gently by pipetting up and down.
-
Incubate at 37°C for 2 to 4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable method (e.g., column purification or phenol-chloroform extraction followed by ethanol (B145695) precipitation).
-
Quantify the synthesized RNA using a spectrophotometer or fluorometer.
Protocol 2: In Vitro Translation using this compound Salt (Rabbit Reticulocyte Lysate)
This protocol is for the translation of a target mRNA in a rabbit reticulocyte lysate system.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
mRNA template (0.1-0.5 µg)
-
Nuclease-free water
-
Amino Acid Mixture (minus methionine or leucine, for radiolabeling)
-
ATP Solution (25 mM, dipotassium salt)
-
GTP Solution (25 mM)
-
Creatine Phosphate (400 mM)
-
Creatine Kinase (10 mg/mL)
-
Potassium Acetate (2.5 M)
-
Magnesium Acetate (25 mM)
-
Radiolabeled Amino Acid (e.g., ³⁵S-Methionine)
Procedure:
-
Thaw the rabbit reticulocyte lysate on ice.
-
Assemble the following reaction mixture in a nuclease-free microcentrifuge tube on ice:
Component Volume (µL) for 25 µL reaction Final Concentration Nuclease-free water to 25 µL - Rabbit Reticulocyte Lysate 12.5 50% (v/v) Amino Acid Mixture (-Met/-Leu) 1 1x ATP (dipotassium salt, 25 mM) 2 2 mM GTP (25 mM) 1 1 mM Creatine Phosphate (400 mM) 1.25 20 mM Creatine Kinase (10 mg/mL) 0.25 10 µg/mL Potassium Acetate (2.5 M) 1.5 150 mM Magnesium Acetate (25 mM) 1 1 mM mRNA template X (0.1-0.5 µg) 4-20 ng/µL | ³⁵S-Methionine (>1000 Ci/mmol) | 1 | - |
-
Mix gently by flicking the tube.
-
Incubate at 30°C for 60 to 90 minutes.
-
Stop the reaction by placing the tube on ice.
-
Analyze the translation products by SDS-PAGE and autoradiography.
Visualizations
The following diagrams illustrate the key processes and relationships discussed in these application notes.
Caption: Experimental workflow for in vitro transcription and translation.
References
- 1. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Potassium salts influence the fidelity of mRNA translation initiation in rabbit reticulocyte lysates: unique features of encephalomyocarditis virus RNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model‐Based Optimization of Fed‐Batch In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Back to basics: the untreated rabbit reticulocyte lysate as a competitive system to recapitulate cap/poly(A) synergy and the selective advantage of IRES-driven translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application of ATP Dipotassium Salt in Neuronal Excitability Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-triphosphate (ATP), acting as an extracellular signaling molecule, plays a crucial role in regulating neuronal excitability and synaptic transmission in the central and peripheral nervous systems.[1][2][3][4] The dipotassium (B57713) salt of ATP is a stable and soluble form commonly utilized in research to investigate purinergic signaling pathways. Extracellular ATP mediates its effects through two main families of purinergic receptors: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors.[1][5] Activation of these receptors can lead to a variety of downstream effects, including neuronal depolarization or hyperpolarization, modulation of ion channel activity, and regulation of neurotransmitter release, making ATP a key player in both physiological and pathophysiological processes in the nervous system.[5][6][7]
These application notes provide a comprehensive overview of the use of ATP dipotassium salt in studying neuronal excitability, including detailed experimental protocols and data presentation to guide researchers in their investigations.
Mechanism of Action
Extracellular ATP exerts its influence on neuronal excitability primarily through the activation of P2X and P2Y receptors.
-
P2X Receptors: These are non-selective cation channels that, upon binding ATP, rapidly open to allow the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[6][8] This influx of positive ions leads to membrane depolarization and an increase in neuronal excitability.[1][8] There are seven subtypes of P2X receptors (P2X1-7), each with distinct properties and distributions in the nervous system.[7][9] The activation of P2X receptors is a fast process, mediating rapid synaptic transmission and neuromodulation.[1][7]
-
P2Y Receptors: This family consists of eight G protein-coupled receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are activated by ATP and other nucleotides like ADP, UTP, and UDP.[5][10] Upon activation, P2Y receptors can couple to various G proteins (Gq/11, Gi/o, Gs) to initiate intracellular signaling cascades.[5][11] These cascades can lead to the modulation of various ion channels, including voltage-gated calcium channels (VGCCs) and potassium channels, as well as the release of intracellular calcium stores.[5][12] The effects of P2Y receptor activation are generally slower and more modulatory compared to P2X receptors.[5]
Signaling Pathways
The activation of P2X and P2Y receptors by ATP triggers distinct signaling pathways that ultimately modulate neuronal excitability.
Data Presentation
The following tables summarize quantitative data on the effects of ATP on neuronal excitability from various studies.
Table 1: Dose-Dependent Effects of ATP on Neuronal Firing Rate
| Neuron Type | ATP Concentration | Effect on Firing Rate | Reference |
| Substantia Nigra pars compacta Dopaminergic Neurons | 1 µM - 1 mM | Dose-dependent increase (EC₅₀ = 1.26 ± 0.26 µM) | [13] |
| Hippocampal Pyramidal Neurons | 100 µM | Decrease | [14] |
| Hippocampal CCK-positive Interneurons | 100 µM | Increase | [14] |
Table 2: Effects of ATP on Ion Channel Properties
| Ion Channel | Neuron/Cell Type | ATP Concentration | Effect | Reference |
| KATP Channels | Hippocampal Neurons | (intracellular) | Inhibition (channel closure) | [15][16][17] |
| N-type Ca²⁺ Channels | Neurons | Not specified | Inhibition (via P2Y1R) | [12] |
| NMDA Receptors | Layer V Pyramidal Neurons | Not specified | Inhibition (via P2Y1R) | [12] |
| M-type K⁺ Channels | Dorsal Root Ganglion (DRG) Neurons | Not specified | Inhibition (via P2Y receptors) | [11] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound salt are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure ATP-Evoked Currents
This protocol is designed to record changes in membrane current in response to the application of ATP.
Materials:
-
This compound salt stock solution (e.g., 100 mM in nuclease-free water, stored at -20°C)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
Patch pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Perfusion system
Procedure:
-
Prepare neuronal cultures or acute brain slices.
-
Place the preparation in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Prepare the desired final concentration of this compound salt in the external solution.
-
Apply the ATP-containing solution to the neuron using the perfusion system for a defined duration.
-
Record the evoked currents.
-
Wash out the ATP solution by perfusing with the standard external solution.
-
Repeat with different concentrations of ATP to generate a dose-response curve if desired.
Experimental Workflow:
Protocol 2: Calcium Imaging to Visualize ATP-Induced Changes in Intracellular Calcium
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to ATP application.
Materials:
-
This compound salt stock solution
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with a suitable camera and light source
-
Image analysis software
Procedure:
-
Culture neurons on glass coverslips.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.
-
Place the coverslip in an imaging chamber on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Prepare the desired final concentration of this compound salt in HBSS.
-
Apply the ATP-containing solution to the neurons.
-
Continuously acquire fluorescence images to record the change in fluorescence intensity over time.
-
Wash out the ATP solution.
-
Analyze the changes in fluorescence (ΔF/F₀) to quantify the changes in [Ca²⁺]i.
Experimental Workflow:
Conclusion
This compound salt is an invaluable tool for investigating the complex roles of purinergic signaling in neuronal function. By activating P2X and P2Y receptors, extracellular ATP can rapidly and profoundly modulate neuronal excitability, synaptic transmission, and intracellular signaling. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at elucidating the intricate mechanisms of purinergic neuromodulation in both health and disease. Understanding these pathways is critical for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders where purinergic signaling is implicated.[7][18]
References
- 1. Neuromodulation by extracellular ATP and P2X receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. P2Y Receptors in Synaptic Transmission and Plasticity: Therapeutic Potential in Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Frontiers | Exploring the ATP-binding site of P2X receptors [frontiersin.org]
- 8. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of neuronal ion channels via P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y receptors and pain transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2Y1 Receptor as a Catalyst of Brain Neurodegeneration | MDPI [mdpi.com]
- 13. Modulation of firing activity by ATP in dopamine neurons of the rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glia-derived ATP inversely regulates excitability of pyramidal and CCK-positive neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-type specific depression of neuronal excitability in rat hippocampus by activation of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BAD and KATP channels regulate neuron excitability and epileptiform activity | eLife [elifesciences.org]
- 18. Purinergic Signaling in the Central Nervous System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing ATP Dipotassium Salt for the Study of Purinergic Receptors
Application Notes: Activating Macrophage Inflammasomes with ATP Dipotassium Salt
Introduction
Inflammasomes are multi-protein complexes that play a crucial role in the innate immune system by regulating the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. The NLRP3 inflammasome, in particular, is activated by a wide range of stimuli, including extracellular adenosine (B11128) triphosphate (ATP). In a laboratory setting, the dipotassium (B57713) salt of ATP is commonly used as a potent and reliable agent to induce NLRP3 inflammasome activation in macrophages. This process is critical for studying the mechanisms of inflammation and for the development of therapeutics targeting inflammatory diseases.
Activation of the NLRP3 inflammasome by ATP is a two-step process. First, macrophages are "primed," typically with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS). This priming step upregulates the expression of NLRP3 and pro-IL-1β. The second signal, the addition of extracellular ATP, triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation, cytokine secretion, and a form of inflammatory cell death known as pyroptosis.[1][2][3]
These application notes provide a detailed guide for researchers on the effective use of ATP dipotassium salt to activate inflammasomes in various macrophage cell types.
Key Signaling Pathway
The activation of the NLRP3 inflammasome by ATP involves a well-defined signaling cascade. The following diagram illustrates the key steps:
References
- 1. Regulation of Interleukin-1 beta secretion from Macrophages via modulation of Potassium ion (K+) channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP release is required for Toll-like receptor-induced monocyte/macrophage activation, NLRP3 inflammasome signaling, IL-1β production, and the host immune response to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
Application Notes and Protocols for Adenosine 5'-triphosphate (ATP) Dipotassium Salt
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, serving as the primary energy currency.[1] Beyond its role in metabolism, extracellular ATP is a critical signaling molecule in a process known as purinergic signaling.[2] It mediates a wide array of physiological and pathological processes by activating cell surface purinergic P2 receptors.[3][4] This document provides a detailed standard operating procedure (SOP) for the safe handling, weighing, and preparation of ATP dipotassium (B57713) salt powder, a common form of ATP used in research.
2. Physicochemical and Safety Data
Proper handling and storage are crucial for maintaining the integrity of ATP dipotassium salt and ensuring user safety. The following table summarizes key quantitative data for this compound salt hydrate.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄K₂N₅O₁₃P₃ · xH₂O | |
| Molecular Weight (Anhydrous) | 583.36 g/mol | |
| Appearance | White to off-white powder | |
| Solubility in Water | 50 mg/mL | [5] |
| Storage Temperature | -20°C | |
| Purity (HPLC) | ≥92% |
Safety Information:
This compound salt is classified as a hazardous substance. Users should familiarize themselves with the following hazard and precautionary statements.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): N95 dust mask, chemical safety goggles, and gloves are required.
3. Experimental Protocols
3.1. Standard Operating Procedure for Handling and Weighing this compound Salt Powder
This protocol outlines the necessary steps for safely handling and accurately weighing this compound salt powder to minimize exposure and maintain sample integrity.
Materials:
-
This compound salt powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety goggles, N95 dust mask.
-
Fume hood or ventilated enclosure
Procedure:
-
Preparation: Before handling the powder, ensure you are wearing the appropriate PPE. Prepare the workspace by cleaning the analytical balance and the surrounding area.
-
Equilibration: Allow the container of this compound salt to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound can be hygroscopic.[6]
-
Weighing: Perform all weighing operations within a fume hood or a ventilated enclosure to avoid inhalation of the powder.
-
Place a clean weighing paper or boat on the analytical balance and tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound salt powder onto the weighing paper/boat. Avoid creating dust.
-
Record the final weight.
-
Post-Weighing: Tightly seal the this compound salt container immediately after use.
-
Clean the spatula and the weighing area thoroughly. Dispose of any contaminated materials according to your institution's guidelines.
3.2. Protocol for Preparation of a 100 mM ATP Stock Solution
This protocol describes the preparation of a 100 mM aqueous stock solution of this compound salt.
Materials:
-
Weighed this compound salt powder
-
Nuclease-free water
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculation: Calculate the mass of this compound salt needed to prepare the desired volume of a 100 mM solution. (Note: Use the molecular weight provided on the product's certificate of analysis, accounting for any water of hydration).
-
Dissolution: Add the weighed this compound salt to a sterile conical tube. Add a portion of the nuclease-free water (e.g., 80% of the final volume) and vortex until the powder is completely dissolved. ATP is soluble in water up to 50 mg/mL, yielding a clear, colorless solution.[5][7][8]
-
pH Adjustment: The initial pH of the solution will be mildly acidic (around 3.5).[7][8] It is crucial to adjust the pH to a neutral range (typically 7.0-7.5) for most biological applications. Use a calibrated pH meter and add 0.1 M NaOH dropwise while gently stirring to raise the pH. Be careful not to overshoot the target pH. If necessary, use 0.1 M HCl to adjust back.
-
Final Volume Adjustment: Once the desired pH is reached, add nuclease-free water to bring the solution to the final volume.
-
Sterilization: Sterilize the ATP solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Aqueous solutions of ATP are stable for months when frozen.[5] Avoid repeated freeze-thaw cycles.
4. Visualization of Pathways and Workflows
4.1. ATP Signaling Pathway
Extracellular ATP acts as a signaling molecule by binding to P2 purinergic receptors, which are broadly classified into P2X (ionotropic) and P2Y (metabotropic, G-protein coupled) receptors.[2][4] Activation of these receptors can trigger a variety of downstream signaling cascades, influencing processes such as neurotransmission, inflammation, and muscle contraction.[1][2][3]
Caption: ATP signaling via P2X and P2Y receptors.
4.2. Experimental Workflow for ATP Handling and Weighing
The following diagram illustrates the logical flow of the standard operating procedure for handling and weighing this compound salt powder.
References
- 1. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Accurate Preparation of ATP Dipotassium Salt Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate calculation and preparation of Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt solutions for a variety of experimental applications. Adherence to these protocols is crucial for ensuring the reproducibility and reliability of experimental results.
Introduction
Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, playing a pivotal role in numerous cellular processes, including signal transduction, muscle contraction, and macromolecular synthesis.[1] In research and drug development, precisely prepared ATP solutions are essential for a wide range of biochemical and cell-based assays, such as kinase activity assays, ATPase assays, and studies of purinergic signaling.
ATP is commercially available in various salt forms, with the dipotassium salt (ATP-K₂) being a common choice. It is typically supplied as a crystalline powder that may contain varying amounts of water of hydration. This variability in hydration, along with the inherent instability of ATP in acidic solutions, necessitates careful preparation and concentration determination to achieve the desired molar concentration for experiments.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of ATP dipotassium salt is fundamental to the accurate preparation of its solutions.
Table 1: Properties of this compound Salt
| Property | Value | Reference |
| Molecular Formula (Anhydrous) | C₁₀H₁₄K₂N₅O₁₃P₃ | [2][3] |
| Molecular Weight (Anhydrous) | 583.36 g/mol | [2][3] |
| Appearance | White crystalline powder | |
| Solubility in Water | 50 mg/mL | |
| Optimal pH for Stability | 6.8 - 7.4 | |
| Molar Extinction Coefficient (ε) at 259 nm | 15,400 M⁻¹cm⁻¹ (at pH 7.0) |
Calculating Molar Concentration
The presence of water of hydration in the solid this compound salt is a critical factor that must be accounted for to prepare a solution of a specific molarity. The actual weight of the powder includes both the ATP salt and its associated water molecules.
General Formula
The following formula should be used to calculate the mass of this compound salt hydrate (B1144303) required to prepare a solution of a desired molarity:
Mass (g) = Desired Molarity (mol/L) x Volume (L) x (Molecular Weight of Anhydrous ATP-K₂ + n * Molecular Weight of H₂O)
Where:
-
Molecular Weight of Anhydrous ATP-K₂ = 583.36 g/mol
-
Molecular Weight of H₂O = 18.02 g/mol
-
n = number of water molecules per molecule of this compound salt (this value should be provided on the manufacturer's certificate of analysis).
Example Calculation (for this compound Salt Dihydrate)
To prepare 10 mL of a 10 mM ATP solution using this compound salt dihydrate (n=2):
-
Molecular Weight of ATP-K₂ dihydrate = 583.36 + (2 * 18.02) = 619.4 g/mol
-
Mass (g) = 0.010 mol/L * 0.010 L * 619.4 g/mol = 0.06194 g
-
Therefore, you would weigh out 61.94 mg of the this compound salt dihydrate.
Table 2: Mass of this compound Salt Hydrate Required for a 10 mM Solution (10 mL)
| Hydration State | Formula Weight ( g/mol ) | Mass Required (mg) |
| Anhydrous | 583.36 | 58.34 |
| Monohydrate | 601.38 | 60.14 |
| Dihydrate | 619.40 | 61.94 |
| Trihydrate | 637.42 | 63.74 |
Experimental Protocols
Protocol for Preparation of a 100 mM ATP Stock Solution
This protocol details the steps for preparing a 100 mM stock solution of this compound salt, which can then be diluted to the desired final concentration for various assays.
Materials:
-
This compound salt hydrate
-
Nuclease-free water
-
1 M KOH or NaOH solution
-
pH meter or pH strips (with a narrow range, e.g., 6.5-8.0)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculate the required mass: Based on the hydration state of your this compound salt (from the certificate of analysis), use the formula in Section 3.1 to calculate the mass needed to prepare your desired volume of a 100 mM solution.
-
Dissolution: Weigh the calculated amount of this compound salt and dissolve it in approximately 80% of the final desired volume of nuclease-free water in a sterile conical tube. Gently vortex to dissolve.
-
pH Adjustment (Crucial Step):
-
Measure the initial pH of the solution. It will be acidic (around pH 3-4).
-
Slowly add small increments of 1 M KOH or NaOH while gently stirring.
-
Continuously monitor the pH. Be cautious not to overshoot the target pH of 7.0 - 7.5. If the pH becomes too basic, the ATP can hydrolyze.
-
It is recommended to use a calibrated pH meter for accurate adjustment.
-
-
Final Volume Adjustment: Once the pH is adjusted to the desired range, add nuclease-free water to reach the final calculated volume.
-
Concentration Verification (Recommended):
-
Prepare a 1:4000 dilution of your ATP stock solution in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Measure the absorbance of the diluted solution at 259 nm using a UV-Vis spectrophotometer.
-
Calculate the actual concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (ε * path length) , where ε = 15,400 M⁻¹cm⁻¹ and the path length is typically 1 cm.
-
Adjust the concentration of your stock solution if necessary.
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the ATP solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage:
-
Dispense the ATP stock solution into small, single-use aliquots in sterile, nuclease-free tubes.
-
Store the aliquots at -20°C or -80°C. Properly stored, aqueous solutions of ATP are stable for months. Avoid repeated freeze-thaw cycles.
-
Protocol for Preparing Working Dilutions
Procedure:
-
Thaw a single aliquot of the 100 mM ATP stock solution on ice.
-
Dilute the stock solution to the desired final concentration using the appropriate assay buffer.
-
Keep the diluted ATP solution on ice until use.
ATP in Signaling Pathways
ATP is a key signaling molecule that can act both intracellularly and extracellularly. Extracellular ATP binds to purinergic receptors (P2X and P2Y), initiating a variety of downstream signaling cascades.
Caption: Extracellular ATP signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using ATP solutions in a kinase assay.
Caption: Workflow for ATP solution preparation and use.
Conclusion
The accuracy of experimental results involving ATP is highly dependent on the correct preparation of the ATP solution. By carefully considering the hydration state of the this compound salt, precisely adjusting the pH to ensure stability, and verifying the final concentration, researchers can ensure the reliability and reproducibility of their experiments. The protocols and information provided in these application notes serve as a detailed guide to achieving this accuracy.
References
Application Notes and Protocols: Use of ATP Dipotassium Salt in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to better mimic the complex microenvironment of native tissues. Adenosine 5'-triphosphate (ATP), traditionally known as the intracellular energy currency, also plays a crucial role as an extracellular signaling molecule.[1] In the tumor microenvironment, extracellular ATP can accumulate to high concentrations and modulate a variety of cellular processes, including proliferation, apoptosis, and migration, through its interaction with purinergic P2 receptors (P2X and P2Y).[2] The dipotassium (B57713) salt of ATP is a stable form commonly used for in vitro studies. These application notes provide detailed protocols for the use of ATP dipotassium salt to investigate purinergic signaling in 3D cell culture models.
Data Presentation: Quantitative Effects of Exogenous ATP
The following tables summarize quantitative data on the effects of extracellular ATP treatment on various 3D cell culture models.
Table 1: Effect of ATP on Cell Viability and Proliferation in 3D Spheroid Models
| Cell Line/Model | ATP Concentration | Duration of Treatment | Observed Effect | Reference |
| Glioblastoma (U87, U343) | 100 µM | 7 days | Reduced number of tumor spheres | [3] |
| Glioblastoma (U87) | Dose-dependent | 7 days | Decline in the number of tumor spheres | [3] |
| Lung Cancer (A549) | 10 µM | Not specified | Increased spheroid viability | [No specific citation found for 3D] |
| Normal Airway Epithelial Cells | 1 mM | 48-72 hours | Decreased cell viability | [4] |
| H23 Lung Cancer Cells | 1 mM | 72 hours | Decreased cell viability | |
| Oral Squamous Cell Carcinoma (OSCC) | Not specified | 24, 48, 72 hours | Varied effects on viability and colony formation |
Table 2: ATP-Induced Changes in Membrane Potential and Intracellular Calcium in 3D Models
| Cell Type | ATP Concentration | 3D Culture Condition | Measured Parameter | Key Finding | Reference |
| Annulus Fibrosus (AF) Cells | 200 µM | Agarose gel | Membrane Potential Change | 3.7% ± 0.73% change in fluorescence intensity | |
| Annulus Fibrosus (AF) Cells | 500 µM | Agarose gel | Membrane Potential Change | 7.98% ± 1.53% change in fluorescence intensity | |
| Nucleus Pulposus (NP) Cells | 300 µM | Agarose gel | Membrane Potential Change | 3.75% ± 0.46% change in fluorescence intensity | |
| Nucleus Pulposus (NP) Cells | 500 µM | Agarose gel | Membrane Potential Change | 2.45% ± 0.42% change in fluorescence intensity | |
| Non-tumorigenic Breast Epithelial Cells | Not specified | Spheroids | Intracellular Ca2+ | Significant increase in intracellular Ca2+ | |
| Metastatic Breast Cancer Cells | Not specified | Spheroids | Intracellular Ca2+ | Significantly reduced Ca2+ response compared to non-tumorigenic cells |
Experimental Protocols
Protocol 1: Preparation of this compound Salt Stock Solution
This protocol outlines the preparation of a sterile this compound salt stock solution for use in cell culture experiments.
Materials:
-
Adenosine 5'-triphosphate dipotassium salt hydrate (B1144303) (e.g., Sigma-Aldrich, Cat. No. A7699)
-
Sterile, nuclease-free water
-
1 M Sodium Hydroxide (NaOH), sterile
-
pH indicator strips or a calibrated pH meter
-
0.22 µm syringe filter
-
Sterile conical tubes and microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound salt powder in a minimal volume of sterile water to achieve a high concentration (e.g., 100 mM). ATP is soluble in water up to 50 mg/mL.
-
The initial solution will be mildly acidic. Adjust the pH of the solution to approximately 7.4 by titrating with sterile 1 M NaOH. Monitor the pH using sterile pH strips or a calibrated pH meter. It is advisable to keep the solution on ice during pH adjustment to minimize hydrolysis, although ATP is relatively stable at 4°C.
-
Once the desired pH is reached, bring the solution to the final desired stock concentration (e.g., 100 mM) with sterile water.
-
Sterilize the ATP solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Aqueous solutions of ATP are stable for months when frozen.
Protocol 2: Generation and Treatment of 3D Tumor Spheroids
This protocol describes the formation of tumor spheroids using the liquid overlay technique and their subsequent treatment with this compound salt.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Sterile this compound salt stock solution (from Protocol 1)
Procedure:
-
Culture the cancer cell line in standard 2D culture flasks until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize the trypsin, and perform a cell count to determine cell viability and concentration.
-
Resuspend the cells in complete culture medium to the desired seeding density. The optimal seeding density to form spheroids of 300-500 µm in diameter after 72 hours needs to be determined empirically for each cell line but typically ranges from 1,000 to 10,000 cells per well.
-
Seed the cell suspension into the wells of a ULA 96-well plate (100-200 µL per well).
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C and 5% CO2 for 48-72 hours to allow for spheroid formation. Visually inspect spheroid formation daily using a light microscope.
-
After spheroid formation, prepare serial dilutions of the ATP stock solution in complete culture medium to achieve the desired final treatment concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Carefully remove a portion of the existing medium from each well and replace it with the medium containing the appropriate ATP concentration.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Assessment of Spheroid Viability using an ATP-based Assay
This protocol details the measurement of intracellular ATP levels as an indicator of spheroid viability after treatment with exogenous ATP. This measures the health of the cells within the spheroid, not the externally applied ATP.
Materials:
-
ATP-treated and control spheroids in a 96-well ULA plate
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega) or similar
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the ULA plate with spheroids and the CellTiter-Glo® 3D reagent to room temperature.
-
Carefully transfer each spheroid along with 100 µL of its medium from the ULA plate to a well of an opaque-walled 96-well plate.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well containing a spheroid.
-
Place the plate on a plate shaker and mix vigorously for 5 minutes to induce cell lysis and release of intracellular ATP.
-
Incubate the plate at room temperature for an additional 20-25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control spheroids.
Protocol 4: Measurement of Intracellular Calcium Flux
This protocol describes how to measure changes in intracellular calcium concentration in cells from dissociated spheroids following ATP stimulation.
Materials:
-
ATP-treated and control spheroids
-
Trypsin-EDTA or other cell dissociation reagent
-
Cell loading medium (e.g., RPMI with 2% FCS and 25 mM HEPES)
-
Calcium indicator dye (e.g., Indo-1 AM or Fluo-3 AM)
-
Flow cytometer or fluorescence plate reader
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
Procedure:
-
Collect spheroids and wash them with sterile PBS.
-
Dissociate the spheroids into a single-cell suspension using trypsin-EDTA. Pipette gently to break up the aggregates.
-
Wash the cells and resuspend them in cell loading medium at a concentration of 1 x 10^6 cells/mL.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions. For example, incubate with 1.5 µM Indo-1 AM for 45 minutes at 37°C in the dark.
-
Wash the cells twice to remove excess dye and resuspend them in the loading medium.
-
Equilibrate the cells at 37°C for 30-60 minutes before analysis.
-
Acquire a baseline fluorescence reading using a flow cytometer or fluorescence plate reader.
-
Add the this compound salt solution to the cell suspension to achieve the desired final concentration and continue to record the fluorescence signal to measure the change in intracellular calcium.
-
Use ionomycin as a positive control to elicit a maximal calcium flux and EGTA as a negative control to chelate calcium.
Protocol 5: Western Blot Analysis of Signaling Pathways
This protocol provides a general workflow for analyzing the activation of downstream signaling proteins (e.g., phosphorylation of kinases) in spheroids after ATP treatment.
Materials:
-
ATP-treated and control spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Collect spheroids by centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
Application Notes: ATP Dipotassium Salt as a Substrate in Luciferase-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt as a substrate in luciferase-based assays. The information is intended for researchers, scientists, and drug development professionals utilizing these assays for applications such as cell viability, cytotoxicity, and high-throughput screening.
Introduction
Luciferase-based assays are a cornerstone of modern biological research and drug discovery, offering high sensitivity and a broad dynamic range. The firefly luciferase system is the most common, catalyzing the oxidation of D-luciferin in the presence of ATP, magnesium ions, and oxygen to produce light. The amount of light generated is directly proportional to the ATP concentration, which serves as a critical indicator of cell health and metabolic activity. Consequently, these assays are widely employed to assess cell viability, screen for cytotoxic compounds, and study cellular responses to various stimuli.
While ATP is the key substrate, it is commercially available in different salt forms, most commonly as a disodium (B8443419) or dipotassium salt. The choice of the salt form can be a critical parameter in assay performance, potentially influencing enzyme kinetics, signal intensity, and stability. These notes focus on the application of ATP dipotassium salt in such assays.
Biochemical Principle
The fundamental biochemical reaction catalyzed by firefly luciferase is a two-step process that results in the emission of light:
-
Adenylation of Luciferin: Luciferin reacts with ATP to form luciferyl-adenylate and pyrophosphate (PPi).
-
Oxidative Decarboxylation: The luciferyl-adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which upon returning to its ground state, emits a photon of light.
This ATP-dependent reaction forms the basis for quantifying ATP levels in a sample. In cell-based assays, the intracellular ATP concentration is directly correlated with the number of metabolically active cells.
This compound Salt: Considerations for Use
While both disodium and dipotassium salts of ATP are used in biochemical assays, for luciferase-based applications, the disodium salt is generally recommended for use as a standard [1]. Product information from major suppliers often explicitly advises against the use of the dipotassium salt for creating ATP standards in bioluminescence assays[2].
The precise reasons for this recommendation are not extensively detailed in readily available literature, but potential factors could include:
-
Ionic Effects on Enzyme Activity: The activity of enzymes can be influenced by the presence of specific ions. While one study on the effect of various ions on the luciferase system suggested that the nature of the anion is more critical than the cation, it also highlighted that certain potassium salts can be inhibitory[3].
-
Solubility and Stability: Although ATP is soluble in aqueous solutions, the choice of counter-ion can affect the stability and solubility of the substrate, which is a critical consideration for reagent preparation and storage[4][5]. Aqueous solutions of ATP are generally stable for extended periods when frozen, but their stability decreases at refrigerated or room temperatures[2].
-
Purity and Consistency: The manufacturing and purification processes for different salt forms might lead to variations in purity and the presence of trace contaminants that could interfere with the luciferase reaction.
Despite the general preference for the disodium salt as a standard, this compound salt may still be encountered in various assay reagents and kits. Therefore, understanding its properties and potential impact on the assay is crucial for accurate data interpretation.
Quantitative Data Summary
The performance of a luciferase-based assay is characterized by several key parameters. The following table summarizes typical performance data for commercially available ATP-based cell viability assays. It is important to note that this data is generally representative of assays optimized with high-purity reagents, and specific performance with this compound salt may vary.
| Performance Parameter | Typical Value/Range | Description |
| Limit of Detection (LOD) | 0.01 picomoles of ATP / as low as a single cell | The lowest amount of ATP or number of cells that can be reliably detected above the background noise[3][6]. |
| Linearity | Up to 6 orders of magnitude | The range over which the luminescent signal is directly proportional to the ATP concentration or cell number[3][6]. |
| Signal Stability | Flash-type (stable for ~1 minute) or extended glow | The duration over which the luminescent signal remains constant, which is a critical factor for batch processing of plates[3][6]. |
| Z'-factor | > 0.5 for HTS applications | A statistical measure of assay quality, indicating the separation between positive and negative controls. A value between 0.5 and 1.0 is considered excellent for high-throughput screening (HTS)[7][8]. |
| Signal-to-Background (S/B) Ratio | Highly variable depending on cell type and number | The ratio of the signal from a sample containing cells to a background sample without cells. A higher S/B ratio indicates a more robust assay[7]. |
Experimental Protocols
Below are detailed methodologies for two common applications of luciferase-based assays utilizing ATP as a substrate.
Protocol 1: Cell Viability Assay
This protocol is designed to quantify the number of viable cells in culture by measuring the total ATP content.
Materials:
-
Cells cultured in a 96-well opaque-walled plate
-
This compound salt (or a commercially available ATP standard)
-
Cell lysis reagent
-
Luciferase Assay Reagent (containing luciferase, D-luciferin, and necessary co-factors in a suitable buffer)
-
Phosphate-buffered saline (PBS)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white, opaque-walled 96-well plate at the desired density and culture for the appropriate duration. Include wells with media only for background measurements.
-
Compound Treatment (for cytotoxicity assays): Add test compounds at various concentrations to the appropriate wells and incubate for the desired exposure time.
-
Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Cell Lysis: Add the cell lysis reagent to each well according to the manufacturer's instructions. This step is crucial to release intracellular ATP. Mix gently by orbital shaking for a few minutes.
-
Reagent Addition: Add the Luciferase Assay Reagent to each well. The volume added is typically equal to the volume of cell culture medium in the well.
-
Signal Stabilization: Incubate the plate at room temperature for a period recommended by the reagent manufacturer (typically 2-10 minutes) to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The integration time will depend on the signal intensity and the instrument's sensitivity.
-
Data Analysis: Subtract the average background luminescence (from media-only wells) from all experimental readings. The resulting relative light units (RLUs) are proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol 2: ATP Quantification Assay (Standard Curve)
This protocol describes the generation of a standard curve to determine the absolute concentration of ATP in a sample.
Materials:
-
This compound salt (high purity)
-
ATP-free water or buffer (the same as the sample matrix)
-
Luciferase Assay Reagent
-
96-well opaque-walled plate
-
Luminometer
Procedure:
-
ATP Standard Stock Solution: Prepare a concentrated stock solution of this compound salt in ATP-free water or buffer. The exact concentration should be determined by the desired range of the standard curve.
-
Serial Dilutions: Perform a series of dilutions of the ATP stock solution to create a range of standards. For example, a 10-fold serial dilution from 1 µM to 1 pM.
-
Plating Standards: Add a fixed volume of each ATP standard to the wells of a white, opaque-walled 96-well plate. Include wells with only the dilution buffer to serve as the blank.
-
Reagent Addition: Add the Luciferase Assay Reagent to each well containing the standards and the blank.
-
Signal Stabilization: Incubate at room temperature as per the reagent's protocol.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank from all standard readings. Plot the net RLU values against the corresponding ATP concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which can then be used to calculate the ATP concentration of unknown samples.
Visualizations
Luciferase Reaction Pathway
Caption: Biochemical pathway of the firefly luciferase reaction.
General Experimental Workflow for Cell Viability Assay
Caption: Workflow for a typical luciferase-based cell viability assay.
Conclusion
This compound salt can serve as a substrate for luciferase-based assays. However, for applications requiring high accuracy and the use of a standard curve, ATP disodium salt is the recommended choice by major suppliers. When using this compound salt, it is crucial to be aware of potential ionic effects on the luciferase enzyme and to ensure the quality and purity of the reagent. For routine cell viability and cytotoxicity screening, commercially available kits, which have been optimized for performance and stability, are often the most reliable option. Researchers should always validate their assay system and, when possible, compare results with those obtained using a recommended ATP standard.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ATP Cell Viability Luciferase Assay A highly sensitive firefly luciferase cell based assay for quantifying ATP in cell cultures used to measure cell viability. | Sigma-Aldrich [merckmillipore.com]
- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 5. goldbio.com [goldbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ATP Release Assays Using ATP Dipotassium Salt Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is a fundamental molecule that serves as the primary energy currency in all living cells.[1] Beyond its intracellular role in metabolism, extracellular ATP (eATP) has emerged as a critical signaling molecule in a multitude of physiological and pathological processes.[1] It is a key mediator in purinergic signaling, influencing processes such as neurotransmission, inflammation, and cellular responses to stress and injury. The quantification of ATP released from cells is, therefore, a vital tool for researchers studying these phenomena and for professionals in drug development assessing the impact of novel compounds on cellular health and signaling pathways.
This document provides a detailed protocol for conducting ATP release assays using the highly sensitive firefly luciferin-luciferase bioluminescence method, with a specific focus on the use of ATP dipotassium (B57713) salt for generating a standard curve. This assay is based on the principle that firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP and magnesium ions, resulting in the emission of light.[1][2] The intensity of the emitted light is directly proportional to the concentration of ATP, allowing for precise quantification.[2]
Materials and Reagents
-
ATP Dipotassium Salt (for standard curve)
-
Firefly Luciferase
-
D-Luciferin
-
ATP Assay Buffer: (e.g., 25 mM HEPES, 5 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Cell Lysis Solution (for intracellular ATP measurement, e.g., 0.1% Triton X-100 in PBS)
-
Phosphate-Buffered Saline (PBS) , sterile
-
Sterile, ATP-free water
-
White, opaque 96-well microplates (for luminescence readings)
-
Luminometer
-
Multichannel pipette
-
Adherent or suspension cells of interest
-
Cell culture medium
-
Reagents for cell treatment (e.g., drugs, stimuli)
Experimental Protocols
I. Preparation of ATP Standard Curve using this compound Salt
This protocol describes the preparation of a standard curve for the quantification of ATP. It is crucial to perform this alongside every experiment to ensure accuracy.
-
Prepare a 10 mM ATP Stock Solution:
-
Accurately weigh the required amount of this compound salt and dissolve it in sterile, ATP-free water to a final concentration of 10 mM.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[3]
-
-
Prepare a 1 mM ATP Working Stock Solution:
-
Thaw a 10 mM ATP stock aliquot on ice.
-
Dilute the 10 mM stock solution 1:10 in sterile, ATP-free water to obtain a 1 mM working stock solution. For example, add 10 µL of 10 mM ATP stock to 90 µL of ATP-free water.[4]
-
-
Prepare Serial Dilutions for the Standard Curve:
-
Label a series of microcentrifuge tubes.
-
Perform serial dilutions of the 1 mM ATP working stock solution in the same buffer or medium used for the experimental samples (e.g., cell culture medium or PBS) to generate a range of concentrations. A typical range is from 1 nM to 1 µM.[5]
-
The following table provides an example of a serial dilution series.
-
| Standard | Concentration (µM) | Volume of previous standard | Volume of Diluent |
| 1 | 10 | 10 µL of 1 mM ATP | 990 µL |
| 2 | 1 | 100 µL of Standard 1 | 900 µL |
| 3 | 0.1 | 100 µL of Standard 2 | 900 µL |
| 4 | 0.01 | 100 µL of Standard 3 | 900 µL |
| 5 | 0.001 (1 nM) | 100 µL of Standard 4 | 900 µL |
| 6 (Blank) | 0 | - | 1000 µL |
II. Protocol for Extracellular ATP Release Assay
This protocol is designed to measure ATP released from cells into the extracellular medium.
-
Cell Seeding:
-
Seed cells in a white, opaque 96-well plate at a density that allows for optimal health and responsiveness. A typical density is 10,000 to 50,000 cells per well.[6]
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) until cells are ready for the experiment (e.g., 24 hours for adherent cells to attach).
-
-
Cell Treatment:
-
Carefully remove the culture medium and replace it with fresh, serum-free medium or a buffer of choice.
-
Add the experimental compounds or stimuli to the appropriate wells. Include vehicle-only controls.
-
Incubate for the desired period to allow for ATP release.
-
-
Sample Collection:
-
After incubation, carefully collect a portion of the supernatant (e.g., 50 µL) from each well and transfer it to a new white, opaque 96-well plate. Be careful not to disturb the cell monolayer.
-
-
Luminescence Measurement:
-
Prepare the ATP detection reagent by mixing firefly luciferase and D-luciferin in the ATP assay buffer according to the manufacturer's instructions. A common ratio is 1 µL of luciferase per 100 µL of assay buffer containing D-luciferin.[7]
-
Add an equal volume of the ATP detection reagent (e.g., 50 µL) to each well containing the supernatant and the ATP standards.
-
Mix gently by pipetting or on an orbital shaker for 2 minutes.[8]
-
Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[8][9]
-
Measure the luminescence using a luminometer.
-
III. Protocol for Intracellular ATP Measurement
This protocol is for quantifying the total ATP content within cells, which can be used to normalize extracellular ATP release data or to assess cell viability.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the extracellular ATP release assay protocol.
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Add an equal volume of the ATP detection reagent (e.g., 100 µL) to each well containing the cell lysate and the ATP standards.
-
Mix and incubate as described in the extracellular ATP assay protocol (step 4).
-
Measure the luminescence using a luminometer.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: ATP Standard Curve Data
| ATP Concentration (µM) | RLU (Replicate 1) | RLU (Replicate 2) | Average RLU | Standard Deviation |
| 10 | 1,502,345 | 1,498,765 | 1,500,555 | 2,531 |
| 1 | 152,456 | 151,987 | 152,222 | 332 |
| 0.1 | 15,321 | 15,411 | 15,366 | 64 |
| 0.01 | 1,567 | 1,559 | 1,563 | 6 |
| 0.001 | 162 | 168 | 165 | 4 |
| 0 (Blank) | 55 | 58 | 56.5 | 2 |
Table 2: Sample ATP Concentration Data
| Sample ID | Treatment | Average RLU | Calculated ATP Concentration (µM) |
| 1 | Control | 2,345 | 0.015 |
| 2 | Drug A (1 µM) | 8,765 | 0.058 |
| 3 | Drug B (10 µM) | 15,432 | 0.102 |
Visualizations
Caption: Experimental workflow for ATP release and measurement assays.
Caption: Simplified purinergic signaling pathway initiated by ATP release.
References
- 1. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. promega.com [promega.com]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. abcam.co.jp [abcam.co.jp]
Troubleshooting & Optimization
Technical Support Center: ATP Dipotassium Salt Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ATP dipotassium (B57713) salt in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of ATP dipotassium salt in an aqueous solution?
A1: The stability of this compound salt in solution is primarily influenced by three main factors:
-
pH: ATP is most stable in a neutral pH range of 6.8 to 7.4.[1][2][3] It undergoes rapid hydrolysis at extreme acidic or alkaline pH levels.[1][2][3][4]
-
Temperature: Higher temperatures accelerate the rate of ATP hydrolysis.[5][6][7][8] For long-term storage, it is crucial to maintain low temperatures.
-
Enzymatic Activity: In biological samples or contaminated solutions, enzymes such as ATPases and other nucleotidases can rapidly degrade ATP.[9][10][11]
-
Divalent Cations: The presence of divalent cations like Mg²⁺ can influence ATP stability. While Mg²⁺ is often required for enzymatic reactions involving ATP and can stabilize it by chelating the phosphate (B84403) groups, other metal ions can catalyze its hydrolysis.[6][12][13][14]
Q2: What is the optimal pH range for storing ATP solutions?
A2: The optimal pH range for storing ATP solutions to minimize non-enzymatic hydrolysis is between 6.8 and 7.4.[1][2][3] Solutions with a pH outside of this range will experience significantly faster degradation.
Q3: How should I store my this compound salt solutions for short-term and long-term use?
A3: Proper storage is critical for maintaining the integrity of your ATP solutions.
-
Short-Term Storage: For use within a week, aqueous solutions of ATP can be stored at 0-4°C.[8][15][16]
-
Long-Term Storage: For long-term storage, it is recommended to prepare aliquots of your ATP solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[8][16][17][18][19] When stored frozen at a neutral pH, ATP solutions can be stable for at least a year.[8][20] It is also advisable to use a desiccator for storing the powdered form to prevent moisture absorption.[15][20]
Q4: Can repeated freeze-thaw cycles affect the stability of my ATP solution?
A4: Yes, repeated freeze-thaw cycles should be avoided as they can lead to the degradation of ATP.[17][21] It is best practice to aliquot your stock solution into single-use volumes before freezing.
Q5: Are there any specific recommendations for the water used to prepare ATP solutions?
A5: To prevent enzymatic degradation, it is highly recommended to use high-purity, nuclease-free water when preparing your ATP solutions.[21] This is particularly important if your experiments are sensitive to the presence of enzymes that can hydrolyze ATP.
Troubleshooting Guide
This guide addresses common problems encountered when working with ATP solutions and provides step-by-step solutions.
Problem 1: Inconsistent or lower-than-expected results in my experiments involving ATP.
-
Possible Cause 1: ATP Degradation. Your ATP stock solution may have degraded due to improper storage conditions.
-
Solution:
-
Verify the pH of your ATP stock solution. If it is not within the optimal range of 6.8-7.4, prepare a fresh solution and carefully adjust the pH.[1][2][3]
-
Confirm that your stock solution has been stored at the correct temperature (-20°C or -80°C for long-term storage).[8][16][17][18][19]
-
Avoid using solutions that have undergone multiple freeze-thaw cycles.[17][21] Prepare fresh aliquots from a new powder stock if necessary.
-
-
-
Possible Cause 2: Enzymatic Contamination. Your solution may be contaminated with nucleotidases.
-
Solution:
-
Prepare a fresh ATP solution using sterile, nuclease-free water and labware.
-
If working with biological samples, consider using ATPase inhibitors if they do not interfere with your experiment.
-
-
Problem 2: Precipitation observed in my frozen ATP stock solution upon thawing.
-
Possible Cause: Localized high concentration during freezing. This can sometimes occur, especially with concentrated stock solutions.
-
Solution:
-
Gently warm the solution to room temperature and vortex briefly to redissolve the precipitate.
-
Before use, centrifuge the tube to pellet any remaining insoluble material and use the supernatant.
-
To prevent this in the future, consider preparing slightly less concentrated stock solutions or flash-freezing the aliquots in liquid nitrogen before transferring to -80°C.[16]
-
-
Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM this compound Salt Stock Solution
This protocol describes the preparation of a stable ATP stock solution for general laboratory use.
-
Materials:
-
This compound salt (powder)
-
High-purity, nuclease-free water
-
1 M NaOH and 1 M HCl for pH adjustment
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out the desired amount of this compound salt powder in a sterile conical tube.
-
Add nuclease-free water to bring the concentration to approximately 90% of the final desired volume.
-
Dissolve the powder completely by gentle vortexing. Keep the solution on ice to minimize degradation.[22]
-
Measure the pH of the solution. It will likely be acidic.[15][20]
-
Adjust the pH to 7.0 by adding small increments of 1 M NaOH. Use a calibrated pH meter for accurate measurement. Be careful not to overshoot the target pH. If necessary, use 1 M HCl to bring the pH back down.
-
Once the pH is stable at 7.0, add nuclease-free water to reach the final desired volume of 100 mM.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[8][16][17][18][19]
-
Protocol 2: Quantification of ATP Degradation using High-Performance Liquid Chromatography (HPLC)
This method allows for the quantification of ATP and its degradation products (ADP and AMP).
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase:
-
A common mobile phase consists of a gradient of a low-concentration phosphate buffer (e.g., 0.1 M potassium phosphate, pH 6.5) and methanol.
-
-
Standard Preparation:
-
Prepare standard solutions of known concentrations for ATP, ADP, and AMP in the same buffer as your samples.
-
-
Sample Preparation:
-
Thaw your ATP solution (sample) and dilute it to an appropriate concentration within the linear range of your standard curve.
-
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a known volume of your standard and sample solutions.
-
Run the gradient program to separate ATP, ADP, and AMP.
-
Detect the nucleotides by UV absorbance at 259 nm.[15]
-
Identify the peaks based on the retention times of your standards.
-
Quantify the amount of each nucleotide by integrating the peak area and comparing it to the standard curve.
-
Data Presentation
Table 1: Stability of ATP Solutions under Various Storage Conditions
| Storage Temperature | pH | Duration | Estimated Stability |
| Room Temperature | 7.0 | Hours to Days | Prone to rapid degradation[8][18] |
| 4°C | 7.0 | ~1 week | Moderately stable[8][15][16] |
| -20°C | 7.0 | Months to a year | Stable for long-term storage[8][15][16][17] |
| -80°C | 7.0 | Over a year | Highly stable for long-term storage[16][18] |
| Room Temperature | < 6.8 or > 7.4 | Minutes to Hours | Rapid hydrolysis occurs[1][2] |
Visualizations
Caption: Major pathways of ATP degradation in solution.
Caption: Recommended workflow for preparing and using ATP solutions.
References
- 1. echemi.com [echemi.com]
- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 3. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 4. Qualitative Measurements of Stability of ATP at Varying pH – ASPIRE [wp.bridgewater.edu]
- 5. mdpi.com [mdpi.com]
- 6. dggv.de [dggv.de]
- 7. tutorchase.com [tutorchase.com]
- 8. researchgate.net [researchgate.net]
- 9. The enzymatic degradation of ATP to adenosine by microglial CD39 regulates neurovascular coupling and metabolic supply to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The enzymatic degradation of ATP to adenosine by microglial CD39 regulates neurovascular coupling and metabolic supply to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of divalent metal cations in ATP hydrolysis catalyzed by the hepatitis C virus NS3 helicase: Magnesium provides a bridge for ATP to fuel unwinding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 18. Determination of the stability of plasma ATP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATP Solution (100 mM) 0.25 mL | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting low signal in ATP-dependent luciferase assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues with ATP-dependent luciferase assays, specifically focusing on low signal output.
Frequently Asked Questions (FAQs)
Q1: Why is my luciferase assay signal weak or absent?
A weak or nonexistent signal in a luciferase assay can stem from several factors, including problems with reagents, suboptimal assay conditions, or issues with the cells themselves. Common causes include degraded reagents, insufficient ATP in the sample, inefficient cell lysis, or the presence of luciferase inhibitors.[1][2]
Q2: How can I determine if my reagents are the cause of the low signal?
Reagent integrity is crucial for a successful assay. Luciferase and its substrate, luciferin (B1168401), can degrade if not stored properly.[3][4] To troubleshoot reagent issues:
-
Check Storage Conditions: Ensure all assay components have been stored at the recommended temperatures and protected from light.[5]
-
Prepare Fresh Reagents: Prepare fresh luciferin substrate solution for each experiment, as it can degrade over time. Avoid multiple freeze-thaw cycles of the luciferase enzyme and other reagents.
-
Use a Positive Control: Test the reagents with a known concentration of ATP or a purified luciferase enzyme to confirm their activity.
Q3: Could my cell lysis procedure be the reason for a low signal?
Yes, incomplete cell lysis will result in an underestimation of the intracellular ATP concentration, leading to a weak signal. The optimal lysis method can vary between cell types. Consider the following:
-
Lysis Buffer Compatibility: Ensure the chosen lysis buffer is compatible with the luciferase assay system. Some detergents can inhibit the luciferase enzyme.
-
Incubation Time: Optimize the incubation time with the lysis buffer to ensure complete cell disruption. This can range from 5 to 20 minutes at room temperature.
-
Mechanical Disruption: For some cell types, mechanical disruption such as scraping or a freeze-thaw cycle may be necessary in addition to a chemical lysis buffer to achieve complete lysis.
Q4: How does cell health and number affect the luciferase assay signal?
The signal in an ATP-dependent luciferase assay is directly proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Cell Viability: Use healthy cells with high viability (>95%) for your experiments. Stressed or dying cells will have depleted ATP levels.
-
Cell Seeding Density: Optimize the number of cells seeded per well. Too few cells will produce a signal that is difficult to distinguish from background, while overgrown cultures can also lead to decreased ATP levels due to nutrient depletion and cell stress. Aim for 70-80% confluency at the time of the assay.
Q5: What are common inhibitors or interfering substances in luciferase assays?
Several substances can interfere with the luciferase reaction, leading to a diminished signal. These include:
-
Components of the Culture Medium: Phenol red, a common pH indicator in cell culture media, can absorb light and quench the luminescent signal. Certain types of serum can also have an inhibitory effect.
-
Test Compounds: Some compounds being screened for biological activity can directly inhibit the luciferase enzyme. It is important to perform control experiments to test for such interference.
-
Contaminants: Contamination from sources like pipettes or well-to-well crosstalk on the plate can lead to inaccurate readings.
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to diagnosing and resolving low signal issues in your ATP-dependent luciferase assays.
Diagram: Troubleshooting Decision Tree
References
Optimizing ATP dipotassium concentration for maximal kinase activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ATP dipotassium (B57713) salt concentration to achieve maximal kinase activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of ATP dipotassium salt for my kinase assay?
A1: The optimal ATP concentration is specific to the kinase being studied and the goals of the experiment. For inhibitor screening, it is often recommended to use an ATP concentration at or near the Michaelis constant (Km) of the kinase for ATP.[1][2][3] This provides a sensitive measure of the affinity between an ATP-competitive inhibitor and the kinase.[4][5] However, to mimic physiological conditions, a higher ATP concentration (e.g., 1-5 mM) may be necessary, as intracellular ATP levels are typically in the millimolar range.
Q2: How does the dipotassium salt form of ATP affect kinase activity?
A2: this compound salt provides both the essential ATP substrate and potassium ions (K⁺) into the reaction buffer. While ATP is the phosphate (B84403) donor for the kinase reaction, the potassium ions can also influence enzyme activity. The effect of potassium is kinase-dependent. For some kinases, like pyruvate (B1213749) kinase, K⁺ is a required activator. For others, such as WNK kinases, potassium has been shown to be inhibitory. Therefore, it is crucial to consider the specific kinase you are working with when optimizing the this compound salt concentration.
Q3: Why are my kinase assay results inconsistent between experiments?
A3: Inconsistent results can arise from several factors, including:
-
Reagent Quality: The purity of ATP, substrates, and buffer components is critical. Contaminants can alter reaction kinetics.
-
Enzyme Aggregation: The kinase may aggregate, leading to reduced or altered activity.
-
Pipetting Inaccuracy: Small errors in pipetting can lead to significant variations, especially in low-volume assays.
-
Environmental Factors: Temperature and evaporation, particularly at the edges of a microplate, can affect reaction rates.
Q4: My in-vitro kinase assay results do not align with my cell-based assay findings. What could be the reason?
A4: Discrepancies between in-vitro and cell-based assays are common and can be attributed to several factors:
-
ATP Concentration: As mentioned, in-vitro assays are often performed at ATP concentrations significantly lower than those found inside a cell. An inhibitor that appears potent at a low ATP concentration may be less effective in the high-ATP cellular environment.
-
Cellular Environment: The complexity of the cytoplasm, with scaffolding proteins and signaling complexes, is not replicated in a simplified in-vitro assay.
-
Off-Target Effects: In a cellular context, an observed effect might be due to the compound acting on multiple targets, not just the primary kinase of interest.
Data Presentation
Table 1: Approximate ATP Km Values for Various Kinases
This table provides a reference for the approximate Michaelis constant (Km) of ATP for a selection of protein kinases. These values can serve as a starting point for optimizing your assay conditions. Note that the exact Km can vary depending on the specific experimental conditions.
| Kinase | Kinase Family | Approximate ATP Km (µM) |
| PKA | Serine/Threonine Kinase | 10 - 20 |
| ROCK II | Serine/Threonine Kinase | 25 |
| CDK2 | Serine/Threonine Kinase | 30 - 70 |
| Akt1/PKBα | Serine/Threonine Kinase | 110 |
| Src | Tyrosine Kinase | 50 - 100 |
| Abl | Tyrosine Kinase | 150 |
| EGFR | Tyrosine Kinase | 2 - 5 |
| VEGFR2 | Tyrosine Kinase | 5 - 20 |
Experimental Protocols
Protocol 1: Determination of Apparent ATP Km
This protocol describes a method to determine the apparent Michaelis constant (Km) of ATP for a specific kinase.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound salt stock solution (e.g., 10 mM)
-
ADP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a series of ATP dilutions: From your ATP stock solution, prepare a range of ATP concentrations in the kinase reaction buffer. A typical range would be from 0 to 200 µM (e.g., 0, 5, 10, 25, 50, 100, 200 µM).
-
Set up the kinase reaction: In each well of the plate, add the kinase and its specific substrate at fixed concentrations.
-
Initiate the reaction: Add the varying concentrations of ATP to the corresponding wells to start the kinase reaction. Include a "no enzyme" control for each ATP concentration.
-
Incubate: Incubate the plate at the optimal temperature for your kinase (e.g., 30°C) for a predetermined time. Ensure the reaction is in the linear range (typically 10-20% substrate turnover).
-
Stop the reaction and detect ADP: Add the ADP detection reagent according to the manufacturer's instructions. This will stop the kinase reaction and measure the amount of ADP produced.
-
Measure signal: Read the luminescence or fluorescence on a plate reader.
-
Data analysis:
-
Subtract the "no enzyme" control signal from the corresponding kinase reaction signal.
-
Plot the initial reaction velocity (proportional to the signal) against the ATP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and the apparent Km for ATP.
-
Protocol 2: General Kinase Activity Assay using ADP-Glo™
This protocol outlines the general steps for performing a kinase activity assay using the luminescence-based ADP-Glo™ technology.
Materials:
-
Kinase of interest
-
Substrate
-
Kinase reaction buffer
-
This compound salt (at the desired concentration, e.g., Km)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plate
Procedure:
-
Set up the kinase reaction: In each well, combine the kinase, substrate, and kinase reaction buffer.
-
Initiate the reaction: Add the this compound salt solution to start the reaction. Include appropriate controls (e.g., "no enzyme," "no substrate").
-
Incubate: Incubate the plate at the optimal temperature and time for your kinase.
-
Terminate the kinase reaction and deplete remaining ATP: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal: Add Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence: Read the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Mandatory Visualizations
Caption: A generalized kinase signaling cascade.
References
Technical Support Center: ATP Dipotassium Salt Stability and Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATP dipotassium (B57713) salt. Below you will find information on the effects of pH on ATP stability and activity, along with experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of ATP dipotassium salt in aqueous solutions?
A1: this compound salt is most stable in aqueous solutions with a pH range of 6.8 to 7.4.[1] Within this range, the rate of non-enzymatic hydrolysis to ADP and inorganic phosphate (B84403) is minimized.
Q2: How do acidic and alkaline pH conditions affect the stability of ATP?
A2: Both acidic and alkaline conditions outside the optimal range of pH 6.8-7.4 lead to the rapid hydrolysis of ATP.[1][2][3] However, the mechanism of degradation differs. Acid-catalyzed hydrolysis is prevalent at very low pH, while alkaline conditions promote hydrolysis through a different mechanism, presumably involving a cyclic intermediate.[2] Some studies suggest that acidic conditions may offer slightly greater stability compared to alkaline conditions, which tend to cause more rapid hydrolysis.
Q3: I am preparing a stock solution of this compound salt. What is the recommended procedure for pH adjustment and storage?
A3: When dissolving this compound salt in water, the resulting solution is typically mildly acidic. It is crucial to adjust the pH to the neutral range (7.0-7.5) to ensure stability. This can be done using a dilute solution of NaOH or KOH. It is advisable to perform the pH adjustment on ice to minimize degradation. For long-term storage, prepare aliquots of the pH-adjusted ATP solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: Can the buffer I use affect the stability of my ATP solution?
A4: Yes, the choice and concentration of the buffer can influence ATP stability. The buffer should have a pKa close to the desired pH to provide adequate buffering capacity. Tris-HCl and HEPES are commonly used buffers for ATP solutions. It is important to note that the addition of ATP, which is an acidic molecule, can lower the pH of a weakly buffered solution. Therefore, it is essential to verify the final pH of the experimental solution after all components have been added.
Q5: How does pH affect the activity of ATP-dependent enzymes?
A5: The activity of enzymes that utilize ATP is highly dependent on pH. Each enzyme has an optimal pH at which it functions most efficiently. For example, the optimal pH for ATP hydrolysis by E-NTPDases is around 8.0, while for AMP hydrolysis, it can be as high as 9.5. The maximum velocity for ATP synthesis by chloroplast coupling factor occurs at an external pH of about 6.7, while the maximum velocity for its ATP hydrolysis activity is around pH 8.4. Deviations from the optimal pH can lead to a significant decrease in enzyme activity.
Troubleshooting Guides
Issue 1: Inconsistent or low signal in my ATP-dependent enzymatic assay.
-
Possible Cause 1: ATP degradation.
-
Troubleshooting Step: Ensure your ATP stock solution is fresh, has been stored properly in aliquots at -20°C or -80°C, and has been pH-adjusted to the neutral range. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Suboptimal pH of the reaction buffer.
-
Troubleshooting Step: Verify the final pH of your complete reaction mixture. The optimal pH for your specific enzyme may differ from the optimal pH for ATP stability. Consult the literature for the recommended pH range for your enzyme and adjust your buffer accordingly.
-
-
Possible Cause 3: Presence of interfering substances.
-
Troubleshooting Step: Certain ions or chemicals can interfere with enzymatic assays. For instance, high salt concentrations can inhibit luciferase activity. Ensure all reagents are of high purity and that no contaminating substances have been introduced.
-
Issue 2: High background signal in my luciferase-based ATP assay.
-
Possible Cause 1: Contamination of reagents with ATP.
-
Troubleshooting Step: Use ATP-free water, pipette tips, and tubes. Prepare all reagents in a clean environment to avoid extraneous ATP contamination.
-
-
Possible Cause 2: Non-enzymatic light emission.
-
Troubleshooting Step: Some compounds can cause chemiluminescence, leading to a high background. Run a control reaction without the enzyme to check for any non-enzymatic light production.
-
Issue 3: Variability in results between experiments.
-
Possible Cause 1: Inconsistent preparation of ATP solutions.
-
Troubleshooting Step: Standardize your protocol for preparing and pH-adjusting ATP solutions. Always use the same buffer and adjust the pH to the same target value.
-
-
Possible Cause 2: Fluctuation in experimental conditions.
-
Troubleshooting Step: Ensure that the temperature and pH are consistently maintained across all experiments. Even small variations can impact both ATP stability and enzyme activity.
-
Quantitative Data
Table 1: Non-Enzymatic Hydrolysis Rate Constants of ATP at Various pH Values and Temperatures.
| pH | Temperature (°C) | Rate Constant (s⁻¹) | Half-life |
| 3 | 80 | 4.34 x 10⁻³ | ~2.7 minutes |
| 7 | 80 | 2.91 x 10⁻³ | ~4.0 minutes |
| 3 | 100 | - | - |
| 7 | 100 | - | - |
| 3 | 120 | - | - |
| 7 | 120 | - | - |
Data extrapolated from a study by Möller et al. (2022). The study observed Arrhenian behavior, indicating that the rate of hydrolysis increases with temperature. The provided rate constants are at 80°C; rates at 100°C and 120°C were also determined to be significantly higher, leading to half-lives of only a few minutes.
Table 2: Optimal pH for Activity of Various ATP-Dependent Enzymes.
| Enzyme | Optimal pH for ATP Hydrolysis/Synthesis | Source Organism/System |
| E-NTPDases | 8.0 | Rat Cardiac Synaptosomes |
| Chloroplast ATP Synthase (Hydrolysis) | ~8.4 | Chloroplasts |
| Chloroplast ATP Synthase (Synthesis) | ~6.7 (external pH) | Chloroplasts |
| Ca²⁺ + Mg²⁺-activated ATPase | Broad optimum around 7.0-7.5 | Sarcoplasmic Reticulum |
| Synechocystis 6xHis-ATPase | ~7.5 | Recombinant E. coli |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of ATP Stability at Different pH Values
This protocol provides a general framework for assessing the stability of this compound salt at various pH values by monitoring the change in absorbance over time.
Materials:
-
This compound salt
-
Buffers of various pH values (e.g., citrate (B86180) for acidic, phosphate for neutral, glycine-NaOH for alkaline)
-
Spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare ATP Stock Solution: Dissolve a known amount of this compound salt in nuclease-free water to a final concentration of 10 mM. Adjust the pH to 7.0 with 0.1 M NaOH on ice.
-
Prepare Reaction Mixtures: For each pH to be tested, prepare a reaction mixture containing the respective buffer at the desired concentration and ATP at a final concentration of 1 mM.
-
Initial Absorbance Measurement (T=0): Immediately after preparing the reaction mixtures, measure the absorbance of each sample at 259 nm using the corresponding buffer as a blank.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C).
-
Time-Course Measurements: At regular intervals (e.g., every 30 minutes for several hours), take an aliquot from each reaction mixture and measure the absorbance at 259 nm.
-
Data Analysis: Plot the absorbance at 259 nm as a function of time for each pH. A decrease in absorbance indicates the degradation of ATP. The rate of degradation can be determined from the slope of the initial linear portion of the curve.
Protocol 2: HPLC Analysis of ATP Degradation Products
This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to quantify ATP and its degradation products (ADP and AMP) over time at different pH values.
Materials:
-
This compound salt
-
Buffers of various pH values
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate, pH 6.0)
-
Acetonitrile
-
Perchloric acid (for quenching the reaction)
-
Potassium hydroxide (B78521) (for neutralization)
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare ATP Samples: Prepare ATP solutions in buffers of different pH values as described in Protocol 1.
-
Incubation and Sampling: Incubate the samples at a constant temperature. At specified time points, withdraw an aliquot and immediately quench the reaction by adding an equal volume of ice-cold perchloric acid.
-
Neutralization: Neutralize the samples by adding a calculated amount of potassium hydroxide. The precipitation of potassium perchlorate (B79767) will occur.
-
Sample Clarification: Centrifuge the samples to pellet the precipitate and filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject the clarified sample into the HPLC system. Use a suitable gradient of the mobile phase to separate ATP, ADP, and AMP.
-
Detection and Quantification: Monitor the elution of the nucleotides at 254 nm. Quantify the concentration of each nucleotide by comparing the peak areas to a standard curve generated with known concentrations of ATP, ADP, and AMP.
Visualizations
Caption: Experimental workflow for assessing ATP stability at different pH values.
Caption: Key factors influencing the stability of ATP in experimental settings.
References
Technical Support Center: Adenosine 5'-triphosphate (ATP) Dipotassium Salt
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to contaminants in commercial ATP dipotassium (B57713) salt and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My ATP-dependent enzyme assay is showing lower activity than expected. Could my ATP reagent be the issue?
A: Yes, inconsistent or lower-than-expected enzyme activity can be a result of ATP reagent quality. The two most common culprits are degradation of ATP to ADP and AMP, or the presence of heavy metal contaminants. ADP can act as a competitive inhibitor for many kinases, and heavy metals can directly inhibit enzyme function. We recommend verifying the purity of your ATP stock.
Q2: I've noticed variability in my results between different lots of ATP dipotassium salt. Why is this happening?
A: Lot-to-lot variability can occur due to differences in the manufacturing and purification processes. This can lead to varying levels of contaminants such as ADP, AMP, and trace heavy metals. For highly sensitive assays, it is crucial to qualify each new lot of ATP to ensure consistency. Reviewing the Certificate of Analysis (CoA) for each lot can provide initial insights, though it may not list all potential contaminants.
Q3: How can I test the purity of my this compound salt in the lab?
A: The most reliable method for determining the relative amounts of ATP, ADP, and AMP is through High-Performance Liquid Chromatography (HPLC). For detecting heavy metal contamination, Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are the standard methods. Detailed protocols for these analyses are provided in this guide.
Q4: What are the visual signs of ATP degradation?
A: this compound salt is a white crystalline powder. While visual inspection is not a reliable indicator of chemical purity, any discoloration, clumping, or failure to dissolve readily in an appropriate solvent could suggest degradation or contamination. However, significant degradation to ADP and AMP can occur without any visible changes to the reagent.
Q5: How should I properly store my this compound salt to minimize degradation?
A: To minimize degradation, this compound salt should be stored as a powder at -20°C in a desiccated environment. For solutions, it is recommended to prepare small aliquots in a suitable buffer (pH 6.8-7.4) and store them frozen at -20°C or -80°C. Avoid multiple freeze-thaw cycles, as this can accelerate hydrolysis of ATP to ADP and AMP.
Troubleshooting Guides
Issue 1: Inconsistent or Reduced Activity in Kinase Assays
If you are experiencing variable or lower-than-expected kinase activity, follow these troubleshooting steps.
Potential Cause & Solution:
-
ADP/AMP Contamination:
-
Effect: ADP is a common product of ATP hydrolysis and can act as a competitive inhibitor for the ATP-binding site of many kinases, leading to apparently lower enzyme activity.[1]
-
Troubleshooting Step: Analyze your ATP stock solution using the provided HPLC protocol to quantify the levels of ADP and AMP.
-
Solution: If significant ADP/AMP contamination is detected (e.g., >5%), purchase a new lot of high-purity ATP (≥99%).
-
-
Heavy Metal Contamination:
-
Effect: Divalent heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺) can inhibit kinase activity through non-competitive inhibition by binding to sulfhydryl groups of cysteine residues or other critical amino acids in the enzyme.[2][3]
-
Troubleshooting Step: If a new lot of ATP does not resolve the issue, consider testing your buffer and ATP stock for heavy metal contamination using AAS or ICP-MS.
-
Solution: If heavy metals are present, you can try to chelate them by adding a low concentration of EDTA (e.g., 0.1 mM) to your reaction buffer, if compatible with your enzyme. The most reliable solution is to use a new, certified low-heavy-metal lot of ATP and high-purity water and buffer components.
-
Issue 2: High Background in Luciferase-Based ATP Quantification Assays
High background signal can significantly reduce the sensitivity and accuracy of luciferase-based assays.
Potential Cause & Solution:
-
Contaminated Reagents or Consumables:
-
Effect: ATP is ubiquitous, and contamination of pipettes, tubes, or the luminometer itself can lead to high background readings.[4]
-
Troubleshooting Step: Test for background luminescence using your assay buffer and reagents without adding any sample.
-
Solution: Use ATP-free certified consumables. Regularly clean pipettes and the luminometer chamber. Prepare fresh reagents in a clean environment.
-
-
Heavy Metal Interference with Luciferase:
-
Effect: Heavy metals such as mercury (Hg²⁺), lead (Pb²⁺), and zinc (Zn²⁺) can directly inhibit the luciferase enzyme, leading to a quenching of the luminescent signal, which might be misinterpreted as low ATP levels.[5] Conversely, some metal ions might interact with assay components to increase background luminescence.
-
Troubleshooting Step: If you suspect heavy metal contamination in your samples, perform a spike-and-recovery experiment by adding a known amount of ATP to a sample replicate. Poor recovery may indicate inhibition.
-
Solution: If heavy metal interference is confirmed, sample pre-treatment steps may be necessary, such as chelation, though this may interfere with the assay chemistry. The best approach is to identify and eliminate the source of contamination.
-
Data on Common Contaminants
ATP Degradation Products
ATP in solution, particularly at neutral to alkaline pH and elevated temperatures, can undergo hydrolysis to form ADP and subsequently AMP. The rate of degradation is influenced by buffer components, the presence of divalent cations, and enzymatic activity from microbial contamination.
| Contaminant | Common Source | Typical Purity Specification (Commercial ATP) | Effect on Experiments |
| ADP | Hydrolysis of ATP | >95% ATP (implies <5% ADP/AMP) | Competitive inhibitor for many ATP-dependent enzymes (e.g., kinases). |
| AMP | Hydrolysis of ADP | >95% ATP (implies <5% ADP/AMP) | Can allosterically regulate some enzymes; generally less inhibitory than ADP. |
Heavy Metal Contaminants
Heavy metals can be introduced during the manufacturing process of reagents or from laboratory water sources and equipment.
| Contaminant | Common Source | Typical Specification Limits in High-Purity Reagents | Effect on Experiments |
| Lead (Pb) | Manufacturing process, environmental contamination | < 5 ppm | Potent non-competitive inhibitor of many enzymes. |
| Mercury (Hg) | Manufacturing process, environmental contamination | < 1 ppm | Strong affinity for sulfhydryl groups, leading to enzyme inhibition. |
| Cadmium (Cd) | Manufacturing process, environmental contamination | < 5 ppm | Can displace essential metal cofactors (e.g., Zn²⁺, Ca²⁺) in enzymes. |
| Arsenic (As) | Manufacturing process, environmental contamination | < 3 ppm | Can interfere with phosphate-utilizing enzymes. |
Note: Specifications can vary between suppliers. Always refer to the Certificate of Analysis for the specific lot.
Experimental Protocols
Protocol 1: Quantification of ATP, ADP, and AMP by HPLC
This protocol allows for the separation and quantification of adenine (B156593) nucleotides to assess the purity of an ATP stock.
Materials:
-
This compound salt sample
-
ATP, ADP, and AMP standards of known concentration
-
HPLC system with a UV detector (254 nm)
-
C18 reverse-phase column (e.g., 3 µm particle size, 3.0 x 150 mm)
-
Mobile Phase: 50 mM potassium phosphate (B84403) buffer, pH 6.8
-
Ultrapure water
-
0.45 µm filters
Procedure:
-
Standard Preparation: Prepare a series of standards containing known concentrations of ATP, ADP, and AMP (e.g., 1 µM to 100 µM) in the mobile phase.
-
Sample Preparation:
-
Accurately weigh a small amount of the commercial this compound salt and dissolve it in a known volume of mobile phase to achieve a final concentration within the range of your standard curve (e.g., 50 µM).
-
Filter the sample and standards through a 0.45 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).
-
Inject a fixed volume (e.g., 10 µL) of each standard and the sample.
-
Monitor the absorbance at 254 nm. The expected elution order is ATP, followed by ADP, and then AMP.
-
-
Data Analysis:
-
Generate a standard curve for each nucleotide by plotting the peak area against the concentration.
-
Determine the concentration of ATP, ADP, and AMP in your sample by interpolating their peak areas from the respective standard curves.
-
Calculate the purity of your ATP as a percentage of the total adenine nucleotide content.
-
Protocol 2: Screening for Heavy Metal Contamination by AAS
This protocol provides a general method for detecting heavy metal contamination in a reagent solution.
Materials:
-
This compound salt solution
-
Atomic Absorption Spectrometer (AAS) with appropriate hollow cathode lamps (e.g., for Pb, Hg, Cd)
-
Certified atomic absorption standards for each metal of interest
-
Nitric acid (trace metal grade)
-
Ultrapure water
Procedure:
-
Standard Preparation: Prepare a series of calibration standards for each metal by diluting the certified stock standards in a solution of 2% nitric acid in ultrapure water.
-
Sample Preparation:
-
Dissolve a known concentration of the this compound salt in ultrapure water (e.g., 1 mg/mL).
-
Acidify the sample by adding nitric acid to a final concentration of 2%. This is to match the matrix of the standards and ensure the metals remain in solution.
-
-
AAS Analysis:
-
Set up the AAS instrument according to the manufacturer's instructions for the specific metal being analyzed (wavelength, slit width, etc.).
-
Aspirate the blank (2% nitric acid), standards, and the sample into the instrument.
-
Record the absorbance readings for each.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the heavy metal in your sample from the calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical and Functional Interaction between DNA Ligase IIIα and Poly(ADP-Ribose) Polymerase 1 in DNA Single-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. empacsgroup.com [empacsgroup.com]
- 4. my.luminultra.com [my.luminultra.com]
- 5. researchgate.net [researchgate.net]
Why is my ATP dipotassium solution not giving consistent results?
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results when using ATP dipotassium (B57713) salt solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent when using freshly prepared ATP dipotassium salt solution. What are the likely causes?
A1: Inconsistent results with freshly prepared ATP solutions often stem from three primary factors: pH, solution handling, and verification of concentration.
-
pH of the Solution: Dissolving this compound salt in unbuffered water can result in a mildly acidic solution (pH ~3.5).[1] ATP is unstable at acidic pH and undergoes rapid hydrolysis to ADP and phosphate, which will lead to a lower effective ATP concentration and variability in your experiments.[2]
-
Solution Handling: Keeping the ATP solution at room temperature for extended periods can lead to degradation.
-
Recommendation: Prepare the solution on ice to minimize hydrolysis. Once prepared, use it immediately or aliquot and store it at -20°C or -80°C.
-
-
Concentration Verification: Inaccurate initial concentration determination will lead to downstream inconsistencies.
-
Recommendation: After preparation and pH adjustment, verify the ATP concentration using a spectrophotometer at 259 nm.
-
Q2: I've been storing my ATP solution at 4°C. Could this be the cause of my inconsistent results?
A2: Yes, storing ATP solutions at 4°C for extended periods is not recommended and can lead to significant degradation, causing inconsistent results. While stable for very short-term use, hydrolysis still occurs at this temperature.
-
Recommendation: For long-term storage, it is crucial to aliquot your ATP stock solution into single-use volumes and store them at -20°C or, for even greater stability, at -80°C. This practice minimizes the impact of repeated freeze-thaw cycles which can also contribute to ATP degradation.
Q3: Can repeated freeze-thaw cycles of my ATP stock solution affect my experiments?
A3: Absolutely. Each freeze-thaw cycle can contribute to the degradation of ATP, leading to a gradual decrease in its concentration over time. This will inevitably introduce variability into your experiments.
-
Recommendation: To avoid this, it is best practice to aliquot your ATP stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a single experiment, preserving the integrity of the remaining stock.
Q4: Does the purity of the water used to prepare the ATP solution matter?
A4: Yes, the purity of the water is critical. Water contaminated with nucleases or divalent cations can accelerate the degradation of ATP.
-
Recommendation: Always use nuclease-free, deionized, and filtered water to prepare your ATP solutions. This will help to minimize enzymatic and chemical degradation of the ATP.
Q5: I suspect my ATP solution might be contaminated. How can I check for this and what should I do?
A5: Biological contamination can introduce ATP-degrading enzymes (ATPases), leading to a rapid loss of ATP and inconsistent results.
-
Recommendation:
-
Prevention: Always use sterile techniques when preparing and handling your ATP solution. This includes using sterile tubes, pipette tips, and a laminar flow hood if possible.
-
Detection: While direct detection of contamination can be difficult without specific assays, a rapid and unexpected loss of activity in your experiments can be an indicator. If you suspect contamination, it is best to discard the solution and prepare a fresh batch using stringent aseptic techniques.
-
Data Presentation: ATP Stability
The stability of ATP in solution is highly dependent on both pH and temperature. The following table summarizes the hydrolysis rate of ATP under various conditions.
| Temperature (°C) | pH | Hydrolysis Rate Constant (s⁻¹) | Half-life |
| 120 | 3 | 4.34 x 10⁻³ | A few minutes[1][4][5] |
| 120 | 7 | 2.91 x 10⁻³ | A few minutes[1][4][5] |
| 20-25 | 4-5 | 17.5 x 10⁻⁵ | - |
| 20-25 | 8.4 | 3.2 x 10⁻⁵ | - |
Data compiled from multiple sources. Note that half-life can be significantly influenced by buffer composition and the presence of metal ions.
Experimental Protocols
Protocol for Preparation and Validation of this compound Salt Solution
This protocol outlines the steps for preparing a stable and accurately quantified ATP solution.
Materials:
-
This compound salt powder
-
Nuclease-free water
-
1 M Tris-HCl, pH 7.5
-
0.1 M NaOH
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pH meter
-
UV-Vis spectrophotometer
Methodology:
-
Preparation of Stock Solution:
-
On a calibrated balance, weigh out the desired amount of this compound salt powder.
-
In a sterile conical tube on ice, dissolve the ATP powder in nuclease-free water to a near-final volume (e.g., 90% of the final desired volume).
-
-
pH Adjustment:
-
While keeping the solution on ice, add 1 M Tris-HCl (pH 7.5) to a final concentration of 10 mM.
-
Slowly add small increments of 0.1 M NaOH while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to 7.2-7.4.
-
-
Concentration Determination:
-
Bring the solution to the final desired volume with nuclease-free water.
-
Prepare a dilution of your ATP stock solution in 10 mM Tris-HCl, pH 7.2.
-
Measure the absorbance of the diluted solution at 259 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (ε = 15,400 L·mol⁻¹·cm⁻¹).
-
-
Aliquoting and Storage:
-
Dispense the ATP solution into single-use, sterile, nuclease-free microcentrifuge tubes.
-
Immediately flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
Protocol: Standard ATP Bioluminescence Assay
This protocol provides a general methodology for measuring ATP using a luciferase-based assay.
Materials:
-
ATP Bioluminescence Assay Kit (containing luciferase/luciferin reagent, assay buffer, and ATP standard)
-
Luminometer
-
Samples containing ATP
-
ATP-free water or appropriate buffer for standard curve
Methodology:
-
Reagent Preparation:
-
Reconstitute the luciferase/luciferin reagent according to the kit manufacturer's instructions, typically by adding the provided assay buffer.
-
Allow the reconstituted reagent to equilibrate to room temperature for at least 30 minutes before use.
-
-
ATP Standard Curve Preparation:
-
Prepare a series of ATP standards by serially diluting the ATP stock solution provided in the kit with ATP-free water or the same buffer as your samples.
-
-
Sample Measurement:
-
In a luminometer-compatible plate or tube, add your sample.
-
Add the reconstituted luciferase/luciferin reagent to the sample.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
-
Data Analysis:
-
Plot the luminescence readings (Relative Light Units - RLU) of the ATP standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the ATP concentration in your experimental samples.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing a stable ATP solution.
Caption: Prostacyclin receptor-mediated ATP release signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dggv.de [dggv.de]
Technical Support Center: ATP Dipotassium Salt Integrity in Experimental Settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of freeze-thaw cycles on the integrity of ATP dipotassium (B57713) salt solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How do freeze-thaw cycles affect the integrity of my ATP dipotassium salt solution?
Freeze-thaw cycles can significantly compromise the integrity of this compound salt solutions. The process can lead to the hydrolysis of ATP, breaking it down into adenosine (B11128) diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and inorganic phosphate (B84403) (Pi). This degradation reduces the concentration of active ATP in your solution, which can have significant downstream effects on your experiments. While the exact rate of degradation can vary based on buffer composition, pH, and the presence of divalent cations, it is a significant factor to consider for experimental accuracy.
Q2: What are the consequences of using degraded ATP in my experiments?
Using a degraded ATP solution can lead to a variety of issues in biochemical and cellular assays, including:
-
Inaccurate Enzyme Kinetics: In kinase assays, for example, a lower effective ATP concentration can lead to an underestimation of enzyme activity and inaccurate determination of kinetic parameters like Km and Vmax.
-
Reduced Assay Signal: In ATP-dependent signaling pathway studies, a lower concentration of active ATP can result in a diminished signal, potentially masking the true biological response.
-
Inconsistent and Irreproducible Results: Variability in the extent of ATP degradation between different aliquots or experiments can be a major source of inconsistency and poor reproducibility.
-
Altered Cellular Responses: In cell-based assays, the byproducts of ATP degradation, such as ADP and AMP, can have their own biological effects, potentially confounding the interpretation of results.
Q3: What is the recommended storage procedure for this compound salt solutions to minimize degradation?
To minimize degradation, it is recommended to prepare a concentrated stock solution of this compound salt, adjust the pH to a neutral range (6.8-7.4), and then aliquot it into single-use volumes. These aliquots should be snap-frozen in liquid nitrogen and stored at -80°C. This practice minimizes the number of freeze-thaw cycles for the bulk of the stock solution.
Q4: How can I assess the integrity of my this compound salt solution?
The integrity of an ATP solution can be assessed by quantifying the relative amounts of ATP, ADP, and AMP. A common and reliable method for this is High-Performance Liquid Chromatography (HPLC). An increase in the relative peak areas of ADP and AMP compared to the ATP peak indicates degradation.
Troubleshooting Guide: Issues Related to ATP Integrity
This guide will help you troubleshoot common experimental problems that may be linked to the degradation of your this compound salt solution.
| Observed Issue | Potential Cause Related to ATP Integrity | Recommended Troubleshooting Steps |
| Inconsistent results between experiments | The ATP solution has undergone a different number of freeze-thaw cycles for each experiment, leading to varying concentrations of active ATP. | 1. Prepare fresh single-use aliquots of your ATP stock solution. 2. For ongoing experiments, quantify the ATP concentration in your current stock using HPLC. |
| Lower than expected enzyme activity (e.g., in a kinase assay) | The actual concentration of ATP is lower than the intended concentration due to degradation, becoming a limiting factor in the reaction. | 1. Use a fresh, single-use aliquot of ATP. 2. Verify the ATP concentration in your stock solution. 3. As a control, run the assay with a freshly prepared ATP solution. |
| High background signal in assays measuring ADP or AMP | The ATP stock solution is already significantly degraded, containing high initial concentrations of ADP and AMP. | 1. Analyze your ATP stock for the presence of ADP and AMP using HPLC. 2. Prepare a fresh ATP stock solution from a new vial of powder. |
| Non-linear reaction progress curves | The concentration of ATP is changing significantly over the course of the assay due to instability at the experimental temperature or pH. | 1. Ensure your assay buffer has a pH between 6.8 and 7.4. 2. If the experiment is lengthy, consider the stability of ATP at your incubation temperature. It may be necessary to run shorter assays or add fresh ATP. |
Quantitative Data on ATP Degradation
While it is widely recommended to avoid freeze-thaw cycles, specific quantitative data on the degradation of pure this compound salt solutions per cycle is not extensively published and can be influenced by various factors. However, studies on biological samples provide an indication of the potential impact. For instance, one study on cholinergic synaptic vesicles reported a significant release of ATP with each freeze-thaw cycle, which is a precursor to degradation.
| Sample Type | Condition | ATP Release per Freeze-Thaw Cycle | Citation |
| Cholinergic Synaptic Vesicles | Low Ca2+ and Mg2+, high sucrose | 25% | [1] |
| Cholinergic Synaptic Vesicles | Torpedo Ringer's solution | 35-40% | [1] |
Note: This data represents the release of ATP from vesicles and not the direct chemical degradation of an ATP solution. However, it illustrates the significant impact that physical stress from freeze-thaw cycles can have on ATP stability. The actual degradation rate of an this compound salt solution will depend on factors such as buffer composition, pH, and the presence of metal ions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Salt Stock Solution
-
Dissolution: Weigh out the desired amount of this compound salt powder and dissolve it in nuclease-free water to a final concentration of 100 mM.
-
pH Adjustment: Adjust the pH of the solution to 7.0 using NaOH. This is crucial as ATP is more stable at a neutral pH.
-
Aliquoting: Dispense the ATP solution into single-use, sterile microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid thawing the entire stock repeatedly.
-
Storage: Snap-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer for long-term storage.
Protocol 2: Assessment of ATP Integrity using HPLC
This protocol provides a general method for the separation and quantification of ATP, ADP, and AMP to assess the integrity of an ATP solution.
1. Materials:
- This compound salt solution (sample to be tested)
- ATP, ADP, and AMP standards of known concentration
- Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5
- Mobile Phase B: 100% Methanol
- C18 reverse-phase HPLC column
- HPLC system with a UV detector set to 259 nm
2. Sample Preparation:
- Thaw your ATP solution on ice.
- Dilute a small volume of the ATP solution in Mobile Phase A to a final concentration within the linear range of your standard curve.
- Filter the diluted sample through a 0.22 µm syringe filter before injection.
3. HPLC Method:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
- 0-5 min: 100% A
- 5-15 min: Linear gradient to 85% A, 15% B
- 15-20 min: Hold at 85% A, 15% B
- 20-25 min: Linear gradient back to 100% A
- 25-30 min: Re-equilibration at 100% A
- Flow Rate: 1.0 mL/min
- Detection: UV at 259 nm
- Injection Volume: 20 µL
4. Data Analysis:
- Generate a standard curve for ATP, ADP, and AMP using standards of known concentrations.
- Integrate the peak areas for ATP, ADP, and AMP in your sample chromatogram.
- Calculate the concentration of each component in your sample using the standard curve.
- The integrity of the ATP solution can be expressed as the percentage of ATP relative to the total adenine (B156593) nucleotides: % ATP Integrity = [ATP] / ([ATP] + [ADP] + [AMP]) * 100
Visualizations
Caption: ATP degradation pathway through hydrolysis.
Caption: Experimental workflow for assessing ATP integrity.
Caption: Troubleshooting logic for ATP-related issues.
References
Technical Support Center: Chelating Agents and ATP Dipotassium Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with chelating agents and their interference in experiments involving ATP dipotassium (B57713) salt.
Frequently Asked Questions (FAQs)
Q1: What are chelating agents and why are they used in my experiments?
A1: Chelating agents, such as EDTA (ethylenediaminetetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid), are molecules that can form multiple bonds to a single metal ion, effectively "trapping" it in a stable, water-soluble complex.[1][2] In biological research, they are frequently used to:
-
Inhibit metalloproteases: Many enzymes that degrade proteins require divalent cations like zinc (Zn²⁺) or calcium (Ca²⁺) to function. Chelating agents remove these essential cofactors, thus protecting your proteins of interest from degradation.[3]
-
Prevent DNA and RNA degradation: Nucleases, enzymes that break down nucleic acids, often require divalent cations like magnesium (Mg²⁺) for their activity. The inclusion of chelating agents in buffers helps to preserve the integrity of DNA and RNA samples.[4]
-
Control the concentration of free divalent cations: In many cellular signaling studies and enzyme assays, it is crucial to control the concentration of free Ca²⁺ or Mg²⁺ to study their specific effects.[5]
Q2: How can chelating agents like EDTA and EGTA interfere with my ATP-dependent assays?
A2: ATP (adenosine triphosphate) requires a divalent cation, most commonly magnesium (Mg²⁺), to be biologically active. The actual substrate for most ATP-dependent enzymes is not ATP itself, but rather a complex of MgATP²⁻.[6] Chelating agents interfere by sequestering the Mg²⁺ ions in the solution, thereby reducing the concentration of the essential MgATP²⁻ complex and leading to apparent inhibition of the enzyme.[7]
Q3: I am seeing lower than expected activity in my kinase assay. Could the EDTA from my lysis buffer be the cause?
A3: Yes, this is a common issue. "Carryover" of EDTA from your cell lysis or protein purification buffers into the final kinase assay can significantly reduce the enzyme's activity.[8] Kinases are critically dependent on the MgATP²⁻ complex as a phosphate (B84403) donor.[7] If sufficient EDTA is present, it will chelate the Mg²⁺, making it unavailable for ATP, and thus inhibit the kinase.
Q4: What is the difference between EDTA and EGTA, and when should I use one over the other?
A4: The primary difference lies in their affinity for different divalent cations.
-
EDTA has a high affinity for a broad range of divalent and trivalent metal ions, including both Ca²⁺ and Mg²⁺.[2]
-
EGTA has a much higher selectivity for Ca²⁺ over Mg²⁺.[2][4] This makes EGTA the preferred chelator when you want to remove Ca²⁺ from your system while leaving the Mg²⁺ concentration relatively unaffected, which is often critical for ATP-dependent processes.[5][9]
Use EGTA when studying processes where Ca²⁺ signaling is a variable, but Mg²⁺-dependent enzymatic activity needs to be preserved. Use EDTA for general inhibition of metalloproteases and nucleases where the removal of both Ca²⁺ and Mg²⁺ is acceptable or desired.
Q5: My luciferase-based ATP assay is giving inconsistent readings. Can chelating agents be the culprit?
A5: Yes. Luciferase, the enzyme used in these assays, is also dependent on Mg²⁺.[10] While some assay buffers are formulated to tolerate low concentrations of chelators, significant carryover of EDTA or EGTA can inhibit the luciferase enzyme and lead to inaccurate (lower) ATP quantification.[11]
Data Presentation
Table 1: Stability Constants (Log K) of Common Chelators with Divalent Cations
This table summarizes the binding affinities of EDTA and EGTA for magnesium and calcium ions. A higher Log K value indicates a stronger and more stable complex.
| Chelating Agent | Divalent Cation | Log K | Reference |
| EDTA | Ca²⁺ | 10.6 | [4] |
| EDTA | Mg²⁺ | 8.7 | [4] |
| EGTA | Ca²⁺ | 11.0 | [5][9] |
| EGTA | Mg²⁺ | 5.2 | [4] |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength.
Troubleshooting Guides
Issue 1: Low Signal or Apparent Inhibition in an ATP-Dependent Enzyme Assay (e.g., Kinase Assay)
Possible Cause: Carryover of EDTA or EGTA from sample preparation steps is sequestering Mg²⁺, thus reducing the availability of the essential MgATP²⁻ complex.
Troubleshooting Steps:
-
Quantify Potential Carryover: If possible, determine the final concentration of the chelating agent in your assay.
-
Increase Mg²⁺ Concentration: Add a surplus of MgCl₂ to your reaction buffer to overcome the chelating effect of the contaminating EDTA or EGTA. You may need to titrate the MgCl₂ concentration to find the optimal level.
-
Remove the Chelating Agent: Prior to your assay, remove the chelating agent from your protein or sample preparation. Effective methods include:
-
Use an Alternative Chelator: If you must include a chelator during sample preparation, consider using one with a lower affinity for Mg²⁺ if your primary concern is Ca²⁺-dependent proteases.
Issue 2: Inaccurate Results in a Luciferase-Based ATP Quantification Assay
Possible Cause: Inhibition of the Mg²⁺-dependent luciferase enzyme by chelating agents present in the sample.
Troubleshooting Steps:
-
Sample Dilution: Dilute your sample to reduce the final concentration of the interfering chelator. However, ensure that the ATP concentration remains within the linear range of the assay.
-
Spike and Recovery Control: Add a known amount of ATP to your sample and a control sample (without chelator). If the recovery of the spiked ATP is significantly lower in your sample, it indicates inhibition.
-
Optimize Lysis Buffer: If preparing cell lysates, use a lysis buffer that is compatible with the ATP assay kit and contains a minimal concentration of chelating agents, or use alternative lysis methods such as sonication in a chelator-free buffer. Some commercial assay kits provide lysis reagents that are optimized for this purpose.[13]
Experimental Protocols
Protocol 1: Removal of EDTA from a Protein Sample via Ultrafiltration
This protocol is designed to efficiently remove EDTA from a protein sample before its use in an ATP-dependent assay.
Materials:
-
Protein sample containing EDTA
-
Appropriate buffer for your protein, free of chelating agents (e.g., Tris-HCl or HEPES buffer)
-
Ultrafiltration spin column with a molecular weight cut-off (MWCO) significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).[12]
-
Microcentrifuge
Procedure:
-
Place your protein sample into the ultrafiltration device.
-
Add your chelator-free buffer to dilute the sample 10-fold.
-
Centrifuge the device according to the manufacturer's instructions to concentrate the sample back to its original volume. The filtrate, containing the EDTA, is discarded.
-
Repeat the dilution and concentration steps (steps 2 and 3) at least two more times to ensure thorough removal of the EDTA.
-
After the final centrifugation, recover your concentrated protein sample, now in a chelator-free buffer.
Protocol 2: Luciferase-Based ATP Assay with Suspected Chelator Interference
This protocol provides a framework for performing a luciferase-based ATP assay while accounting for potential interference from chelating agents.
Materials:
-
ATP Assay Kit (containing luciferase, luciferin, and assay buffer)
-
Samples to be tested
-
ATP standard solution
-
Microplate luminometer
Procedure:
-
Prepare ATP Standards: Prepare a standard curve of ATP in the same buffer as your samples will be diluted in.
-
Sample Preparation:
-
Control Group: Prepare a set of control samples in a buffer known to be free of chelating agents.
-
Test Group: Prepare your experimental samples which may contain chelating agents.
-
Spiked Groups: Prepare duplicates of both your control and test samples, and add a known concentration of ATP to each.
-
-
Assay:
-
Pipette your standards, control, test, and spiked samples into a 96-well white, opaque plate.
-
Prepare the luciferase/luciferin reaction mix according to the kit manufacturer's instructions.
-
Add the reaction mix to all wells.
-
Immediately measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Generate a standard curve from your ATP standards.
-
Calculate the ATP concentration in your control and test samples.
-
Calculate the percent recovery of the spiked ATP in both the control and test groups:
-
% Recovery = ([ATP]spiked sample - [ATP]unspiked sample) / [ATP]known spike amount x 100
-
-
A significantly lower % recovery in the test group compared to the control group confirms interference from a substance in your sample, likely a chelating agent.
-
Visualizations
Caption: Chelation of Mg²⁺ by agents like EDTA prevents the formation of the active MgATP²⁻ substrate.
Caption: A logical workflow to diagnose and resolve issues of low activity in ATP-dependent assays.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the difference between EDTA and EGTA ? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. interchim.fr [interchim.fr]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Relevance of EDTA carryover during blood collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGTA - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Buffer Conditions for Experiments with ATP Dipotassium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for experiments involving ATP dipotassium (B57713) salt.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing probable causes and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible assay results | ATP Degradation: ATP is susceptible to hydrolysis, especially at non-optimal pH and temperature.[1][2] Variable Divalent Cation Concentration: Inconsistent levels of essential cations like Mg²⁺ can lead to fluctuating enzyme activity.[3] Pipetting Inaccuracies: Small errors in pipetting can lead to significant variability, especially with viscous solutions.[4] Contamination: Contamination of reagents or equipment with ATPases or microbes can degrade ATP.[5] | Prepare fresh ATP solutions: Prepare ATP stock solutions fresh and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Maintain Optimal pH: Ensure the buffer pH is maintained between 6.8 and 7.4 for maximal ATP stability. Optimize and control Mg²⁺ concentration: Titrate Mg²⁺ to determine the optimal concentration for your specific enzyme and maintain it consistently across experiments. Use calibrated pipettes and proper technique: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Maintain aseptic technique: Use sterile, ATP-free reagents and consumables to prevent contamination. |
| Low enzyme activity (e.g., kinase assays) | Suboptimal Mg²⁺:ATP Ratio: Most kinases require a Mg²⁺-ATP complex as the substrate. An incorrect ratio can limit enzyme activity. Incorrect pH: Enzyme activity is highly pH-dependent. Presence of Chelating Agents: Reagents like EDTA can sequester Mg²⁺, making it unavailable for the enzyme. High Ionic Strength: Very high salt concentrations can inhibit enzyme activity. | Maintain an excess of Mg²⁺: Typically, a 2-10 mM excess of Mg²⁺ over the ATP concentration is recommended for kinase assays. Optimize Buffer pH: Determine the optimal pH for your specific enzyme, which is often between 7.0 and 8.5. Avoid or remove chelating agents: If EDTA is necessary in your sample preparation, consider methods like dialysis or gel filtration to remove it before the assay. Optimize Ionic Strength: Test a range of salt concentrations (e.g., 50-150 mM KCl or NaCl) to find the optimal ionic strength for your enzyme. |
| Precipitate formation in the buffer | Insolubility of ATP salt: High concentrations of ATP dipotassium salt may not fully dissolve, especially in the presence of certain ions. Formation of insoluble metal-phosphate complexes: High concentrations of divalent cations in phosphate-based buffers can lead to precipitation. | Ensure complete dissolution: Prepare ATP stock solutions in water or a low-salt buffer and ensure it is fully dissolved before adding to the final reaction mixture. Use non-phosphate buffers: When using high concentrations of divalent cations, consider using buffers like HEPES or Tris-HCl instead of phosphate (B84403) buffers. |
| High background signal in luminescence assays | Contaminated Reagents: Reagents, including water, can be contaminated with ATP. Luminometer Contamination: The luminometer chamber can become contaminated. | Use ATP-free water and reagents: Purchase certified ATP-free reagents or treat them to remove ATP. Regularly clean the luminometer: Follow the manufacturer's instructions for cleaning the luminometer chamber. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for storing and using ATP solutions?
For maximum stability, ATP solutions should be stored and used at a pH between 6.8 and 7.4. At more extreme pH values, ATP rapidly hydrolyzes to ADP and phosphate.
2. Why is magnesium (Mg²⁺) so critical in experiments involving ATP?
Magnesium is crucial for several reasons:
-
Forms the active substrate: Many ATP-dependent enzymes, particularly kinases, recognize and bind the Mg²⁺-ATP complex, not free ATP.
-
Stabilizes ATP: The negatively charged phosphate groups of ATP are stabilized by the positively charged magnesium ion, reducing electrostatic repulsion.
-
Enzyme activation: Some enzymes have a secondary, lower-affinity binding site for Mg²⁺ that is essential for their catalytic activity.
3. How do I determine the optimal Mg²⁺ concentration for my experiment?
The optimal Mg²⁺ concentration is enzyme-dependent and should be determined empirically. A good starting point for many kinase assays is to have a 2-10 mM excess of MgCl₂ over the ATP concentration. You can perform a titration experiment, varying the MgCl₂ concentration while keeping the ATP concentration constant, to find the optimal concentration that yields the highest enzyme activity.
4. Can I use other divalent cations instead of Mg²⁺?
While other divalent cations like Mn²⁺ can sometimes substitute for Mg²⁺, their effects are highly enzyme-specific. In some cases, they can be inhibitory. It is generally recommended to use Mg²⁺ unless the specific enzyme under investigation is known to prefer another cation.
5. How does the choice of buffer (e.g., Tris vs. HEPES vs. Phosphate) affect my experiment?
The choice of buffer can influence your experiment in several ways:
-
pH buffering range: Select a buffer with a pKa close to the desired experimental pH.
-
Interaction with divalent cations: Phosphate buffers can precipitate with high concentrations of divalent cations like Ca²⁺ and Mg²⁺. Tris and HEPES are generally non-coordinating and are often preferred in such cases.
-
Ionic strength: The concentration of the buffer contributes to the overall ionic strength of the solution, which can affect enzyme activity.
6. My this compound salt powder won't dissolve completely. What should I do?
Ensure you are dissolving the powder in a sufficient volume of high-purity water. Gentle warming and vortexing can aid dissolution. If you are preparing a highly concentrated stock solution, you may need to adjust the pH to ~7.0 with a small amount of NaOH to increase solubility.
7. What is the difference between using this compound salt and ATP disodium (B8443419) salt?
For most applications, the choice between the dipotassium and disodium salt of ATP will not have a significant impact on the experiment, as the key component is the ATP molecule itself. However, it is important to be mindful of the total potassium or sodium concentration in your final reaction buffer, especially for ion-sensitive enzymes or transport assays.
Data Presentation
Table 1: Optimal pH Ranges for ATP Stability and Enzyme Activity
| Condition | pH Range | Notes |
| ATP Chemical Stability | 6.8 - 7.4 | Hydrolysis increases significantly at pH values below 6.0 and above 8.0. |
| Kinase Activity (general) | 7.0 - 8.5 | The optimal pH can vary between different kinases. |
| ATPase Activity (E-NTPDases) | ~8.0 | For ATP and ADP hydrolysis. |
| Ecto-5'-nucleotidase (AMP hydrolysis) | ~9.5 |
Table 2: Recommended Magnesium Concentration for Different Assays
| Assay Type | Recommended [Mg²⁺] | Rationale |
| Kinase Assays | 2-10 mM excess over [ATP] | To ensure the formation of the Mg²⁺-ATP substrate and to saturate the secondary Mg²⁺ binding site on the enzyme. |
| ATP Bioluminescence Assays | Typically included in the assay buffer | The luciferase enzyme requires Mg²⁺ for its activity. |
| In Vitro Transcription | Varies (e.g., 6-16 mM) | Mg²⁺ is a required cofactor for RNA polymerase. |
Table 3: Binding Constants (Kd) of ATP with Divalent Cations
| Cation | Dissociation Constant (Kd) | Notes |
| Mg²⁺ | ~80 µM | Strongest binding among common physiological divalent cations. |
| Ca²⁺ | ~270 µM | |
| Mn²⁺ | - | Binds ATP and can often substitute for Mg²⁺ in enzymatic reactions. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Salt Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound salt. For a 10 mL solution, this would be approximately 605.2 mg (assuming a molecular weight of 605.19 g/mol for the dihydrate form; always check the molecular weight on the product sheet).
-
Dissolution: Dissolve the powder in 8 mL of sterile, nuclease-free water in a conical tube.
-
pH Adjustment: The initial pH of the solution will be acidic. Slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter until the pH reaches 7.0-7.5.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile, nuclease-free water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the ATP solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Optimizing Mg²⁺ Concentration for an In Vitro Kinase Assay
-
Prepare a Master Mix: Prepare a master mix containing the kinase buffer (e.g., 50 mM HEPES pH 7.5), the kinase, and the substrate.
-
Prepare MgCl₂ Titration: In a series of reaction tubes, add varying final concentrations of MgCl₂ (e.g., 0, 1, 2.5, 5, 10, 15, 20 mM).
-
Initiate the Reaction: Start the reaction by adding a fixed concentration of this compound salt to each tube. The ATP concentration should be at or near the Km for the kinase if known.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is within the linear range.
-
Terminate the Reaction: Stop the reactions by adding a stop solution, which could be a solution containing a high concentration of EDTA (e.g., 50 mM) to chelate the Mg²⁺.
-
Detection: Detect the kinase activity using an appropriate method (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: Plot the kinase activity as a function of the MgCl₂ concentration to determine the optimal concentration.
Mandatory Visualizations
Caption: ATP-mediated P2X7 receptor signaling pathway.
Caption: Logical workflow for troubleshooting ATP experiments.
References
- 1. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Mg2+ regulation of kinase signaling and immune function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.luminultra.com [my.luminultra.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparing the effects of ATP dipotassium vs. ATP disodium in cell viability assays.
For Researchers, Scientists, and Drug Development Professionals
Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, and its extracellular presence is a key signaling cue that can influence cell viability, proliferation, and apoptosis. In experimental settings, ATP is commonly administered to cell cultures to study these effects. ATP is commercially available in several salt forms, with the dipotassium (B57713) and disodium (B8443419) salts being the most common. While often used interchangeably, the choice of the counter-ion, potassium (K⁺) or sodium (Na⁺), could potentially influence experimental outcomes, particularly in sensitive cell viability assays.
This guide provides a comparative overview of ATP dipotassium and ATP disodium salts for use in cell viability assays. Due to a lack of direct comparative studies in publicly available literature, this guide will focus on the theoretical differences between the two, the potential implications of the counter-ions, and a recommended experimental design for researchers to conduct their own comparisons.
The Critical Role of the Counter-Ion: Potassium vs. Sodium
The primary difference between this compound and ATP disodium lies in the cation that accompanies the ATP molecule. While the biological effects of extracellular ATP are primarily mediated by the ATP molecule itself binding to purinergic receptors, the associated cations can have independent physiological effects, especially at high concentrations.
-
Sodium (Na⁺): Sodium is the major cation in the extracellular fluid, and its concentration is tightly regulated. While essential for many cellular processes, high concentrations of sodium can be cytotoxic.
-
Potassium (K⁺): Potassium is the major intracellular cation. Elevated extracellular potassium can lead to depolarization of the cell membrane, which can have profound effects on cell function and viability.
One study investigating the cytotoxicity of various salts found that sodium compounds, including sodium chloride, decreased cell viability in a dose-dependent manner, while potassium chloride had no such effect[1]. This suggests that at high concentrations of ATP, the choice between the disodium and dipotassium salt could become a significant experimental variable.
Data Presentation: A Framework for Comparison
As no direct comparative experimental data was found in the literature, the following table provides a framework for researchers to structure their own comparative studies. This table outlines the key parameters that should be measured to objectively compare the effects of this compound and ATP disodium on cell viability.
| Parameter | This compound | ATP Disodium | Control (Vehicle) |
| Cell Viability (%) | |||
| Concentration 1 (e.g., 100 µM) | |||
| Concentration 2 (e.g., 500 µM) | |||
| Concentration 3 (e.g., 1 mM) | |||
| Apoptosis Rate (%) | |||
| Early Apoptosis | |||
| Late Apoptosis | |||
| LDH Release (Fold Change) | |||
| Caspase-3/7 Activity (RLU) |
Experimental Protocols
To obtain the data for the comparison table above, a series of well-established cell viability and cytotoxicity assays should be performed. The following is a generalized protocol that can be adapted for specific cell types and experimental conditions.
Preparation of ATP Stock Solutions
It is crucial to prepare fresh, sterile, and pH-adjusted ATP solutions for cell culture experiments.
-
Dissolving the Salt: Dissolve the ATP disodium salt or this compound salt in sterile, nuclease-free water to a high concentration (e.g., 100 mM).
-
pH Adjustment: The initial pH of dissolved ATP salts is typically acidic. Adjust the pH of the stock solution to a physiological range (7.2-7.4) using NaOH or KOH. It is recommended to use KOH for adjusting the pH of the dipotassium salt solution and NaOH for the disodium salt solution to avoid introducing additional counter-ions.
-
Sterilization: Sterilize the ATP solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile ATP solution into single-use volumes and store at -20°C or -80°C to minimize degradation from freeze-thaw cycles.
Cell Viability Assay (Luminescent ATP Assay)
This assay measures the amount of intracellular ATP, which is an indicator of metabolically active, viable cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for the specific cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of either this compound or ATP disodium. Include a vehicle-only control (the buffer used to dissolve the ATP).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
ATP Detection: Add a commercially available ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ATP and thus the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or ATP disodium as described above.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Extracellular ATP Signaling Pathway
Extracellular ATP initiates a signaling cascade by binding to P2 purinergic receptors on the cell surface. This can lead to various cellular responses, including changes in cell viability.
Caption: Extracellular ATP signaling pathway.
Experimental Workflow for Comparing ATP Salts
The following diagram illustrates a logical workflow for a comparative study of this compound and ATP disodium salts in cell viability assays.
Caption: Workflow for comparing ATP salts.
References
Cross-validation of experimental results using different batches of ATP dipotassium.
A Researcher's Guide to Cross-Validation of ATP Dipotassium (B57713) Salt Batches
For Researchers, Scientists, and Drug Development Professionals
The Impact of ATP Quality on Experimental Outcomes
The purity, concentration, and stability of an ATP solution can profoundly affect enzymatic reactions. Contaminants such as ADP or AMP can act as competitive inhibitors for some kinases.[1] Furthermore, inaccurate concentration due to variations in hydration state or purity can shift dose-response curves and alter kinetic parameters. Assays that are highly sensitive to ATP levels, such as luciferase-based cell viability assays and kinase activity assays, are particularly vulnerable to these variations.[2][3][4][5] Therefore, a rigorous quality control and cross-validation process for new batches of ATP is not just recommended, but essential for robust and reproducible science.
Recommended Experimental Protocols for Cross-Validation
To ensure a new batch of ATP dipotassium salt is suitable for experimental use, it should be validated against a previously qualified "gold standard" batch. Below are detailed protocols for key assays sensitive to ATP quality.
Protocol 2.1: Spectrophotometric Quantification and Purity Assessment
This protocol verifies the concentration and purity of ATP solutions.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
This compound salt (new batches and reference standard)
Procedure:
-
Stock Solution Preparation: Carefully weigh and dissolve each ATP batch in Tris-HCl buffer to create a ~100 mM stock solution. Record the exact mass.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the same buffer. A typical final concentration for measurement is 25-100 µM.
-
Spectrophotometric Reading: Measure the absorbance of each dilution at 259 nm. Use the Tris-HCl buffer as a blank.
-
Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration. The molar extinction coefficient (ε) for ATP at 259 nm and pH 7.5 is 15,400 M⁻¹cm⁻¹.
-
Purity Check: Calculate the A259/A280 ratio. A ratio of ~2.0-2.2 is indicative of pure ATP, free from significant protein contamination.
Protocol 2.2: Functional Validation via Kinase Activity Assay (Luminescence-based)
This assay determines if the new ATP batch performs comparably to a reference batch in a complex enzymatic reaction.
Materials:
-
Kinase of interest (e.g., PKA, Src)
-
Specific peptide substrate for the kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solutions (10 mM stocks from each batch, prepared as in 2.1)
-
Luminescent kinase activity kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, kinase, and peptide substrate.
-
ATP Addition: In the 96-well plate, add the required volume of either the reference ATP or the new batch ATP to achieve the desired final concentration (often at the Km value for the specific kinase).[1]
-
Reaction Initiation: Add the kinase master mix to the wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP.
-
Luminescence Reading: After a brief incubation, measure the luminescence using a luminometer. A lower signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Compare the relative light units (RLU) generated using the different ATP batches. The percentage of ATP consumed should be consistent across batches.
Protocol 2.3: Functional Validation via Luciferase-Based Cell Viability Assay
This protocol assesses ATP performance in a cell-based context, where the signal is directly proportional to the amount of cellular ATP.[4][6]
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
Cell culture medium
-
Cell viability reagent containing luciferase and luciferin (B1168401) (e.g., CellTiter-Glo®)
-
ATP solutions of known concentrations from each batch to be used as a standard curve.
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
ATP Standard Curve: On the same plate, in cell-free wells, prepare a standard curve using serial dilutions of each ATP batch.
-
Reagent Addition: Add the cell viability reagent to all wells (both with cells and with the ATP standards) according to the manufacturer's protocol.
-
Incubation: Incubate for the recommended time to lyse cells and stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence on a plate-reading luminometer.
-
Data Analysis: Compare the standard curves generated from each ATP batch. The slope and linearity of the curves should be highly similar. Additionally, the RLU values from the cell-containing wells should be consistent, assuming uniform cell plating.
Data Presentation for Comparative Analysis
Summarizing results in a clear, tabular format is crucial for objective comparison. The following tables present hypothetical data from the cross-validation of three ATP batches ("Reference Standard," "Batch B," and "Batch C").
Table 1: Physicochemical and Purity Assessment
| Parameter | Method | Reference Standard | Batch B | Batch C | Acceptance Criteria |
|---|---|---|---|---|---|
| Concentration (vs. Gravimetric) | UV-Vis @ 259 nm | 99.5% | 99.1% | 94.3% | ≥ 98.0% |
| Purity Ratio (A259/A280) | UV-Vis Scan | 2.15 | 2.13 | 2.16 | 2.0 - 2.2 |
| Performance vs. Reference | - | 100% | 99.6% | 94.8% (Fail) | ≥ 98.0% |
Table 2: Functional Assay Performance Comparison
| Assay | Key Parameter | Reference Standard | Batch B | Batch C | Acceptance Criteria |
|---|---|---|---|---|---|
| Kinase Activity Assay | ATP Consumed (RLU Drop) | 45,102 RLU | 44,850 RLU | 41,987 RLU | ± 5% of Reference |
| Cell Viability Assay | Standard Curve Slope | 1.8 x 10⁵ | 1.78 x 10⁵ | 1.65 x 10⁵ | ± 5% of Reference |
| Performance vs. Reference | - | 100% | 99.4% | 91.7% (Fail) | ≥ 95.0% |
In this hypothetical scenario, Batch B passes all quality control checks, while Batch C fails due to lower-than-expected concentration and subsequent underperformance in functional assays.
Visualizing Workflows and Key Pathways
Diagrams are essential for illustrating complex processes and relationships. The following visualizations were created using Graphviz (DOT language) to meet the specified design requirements.
Figure 1: Role of ATP as a co-substrate in a typical kinase reaction.
Figure 2: Recommended workflow for qualifying new batches of this compound.
Figure 3: Logical flow of how ATP variability impacts experimental integrity.
References
- 1. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase | MDPI [mdpi.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Intracellular ATP assay of live cells using PTD-conjugated luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to ATP Dipotassium and the Non-Hydrolyzable Analog ATP-gamma-S for Researchers
For researchers, scientists, and drug development professionals, the choice between standard ATP and its non-hydrolyzable analogs is critical for the design and interpretation of a wide range of biochemical and cellular assays. This guide provides an objective comparison of ATP dipotassium (B57713), the biologically relevant form of adenosine (B11128) triphosphate, and ATP-gamma-S (Adenosine 5'-[γ-thio]triphosphate), a widely used non-hydrolyzable analog. This comparison is supported by experimental data to aid in the selection of the appropriate reagent for specific research applications.
Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving countless biological processes.[1][2] However, its rapid hydrolysis by enzymes such as kinases and ATPases can be a significant hurdle in studying ATP-dependent mechanisms.[1] To circumvent this, non-hydrolyzable ATP analogs, which mimic ATP's structure but resist enzymatic cleavage, have become indispensable tools in the laboratory.[1][3]
Biochemical Properties and Mechanism of Action
ATP dipotassium is a common salt of ATP, readily soluble in aqueous solutions to form the biologically active ATP⁴⁻ ion. This ion is the substrate for a vast array of enzymes that catalyze the transfer of its terminal (gamma) phosphate (B84403) group to a substrate, releasing energy in the process.
In contrast, ATP-gamma-S is a synthetic analog of ATP where one of the non-bridging oxygen atoms on the γ-phosphate is replaced by a sulfur atom. This single atomic substitution dramatically reduces the rate of hydrolysis by most ATPases and kinases. It is crucial to note that ATP-gamma-S is not entirely non-hydrolyzable but rather a "slow substrate." Many enzymes can still catalyze the transfer of the thiophosphate group, albeit at a significantly reduced rate compared to the phosphate from ATP. The resulting thiophosphorylated proteins exhibit high resistance to the action of phosphatases, a key feature exploited in many experimental designs.
Comparative Data: this compound vs. ATP-gamma-S
The distinct biochemical properties of this compound and ATP-gamma-S dictate their suitability for different experimental applications. The following table summarizes key quantitative parameters.
| Parameter | This compound | ATP-gamma-S | Key Implications for Researchers |
| Hydrolysis Rate by ATPases/Kinases | Rapid | Dramatically slower, but not zero. | ATP-gamma-S allows for the study of ATP-bound states and the generation of stable thiophosphorylated products. |
| Enzymatic Product | Phosphorylated substrate + ADP | Thiophosphorylated substrate + ADP | Thiophosphorylated products are resistant to phosphatases, enabling their accumulation and detection. |
| Interaction with Enzymes | Natural substrate | Can act as a substrate or an inhibitor. | The specific behavior of ATP-gamma-S (substrate vs. inhibitor) is enzyme-dependent and must be empirically determined. |
| Binding to Purinergic Receptors | Agonist for P2X and P2Y receptors. | Potent agonist for many P2 receptors. | Both can be used to study purinergic signaling, but differences in potency and receptor subtype selectivity may exist. |
| Stability in Solution | Stable at neutral pH (6.8-7.4) but hydrolyzes at more extreme pH. | Generally stable, but the pH of the solution should be maintained above 7.0 to ensure stability. | Proper buffering is essential for both, with particular attention to pH for ATP-gamma-S. |
Experimental Applications and Protocols
The choice between this compound and ATP-gamma-S is dictated by the specific experimental question.
Kinase Assays
Objective: To identify and quantify the activity of protein kinases.
-
This compound: Used in traditional kinase assays, often with radiolabeled [γ-³²P]ATP, to measure the incorporation of the radioactive phosphate into a substrate. This method directly measures the catalytic activity of the kinase.
-
ATP-gamma-S: Employed in non-radioactive kinase assays. The kinase transfers a thiophosphate group to the substrate. This stable thiophosphorylated product can then be detected using specific antibodies, allowing for the identification of direct kinase substrates.
Experimental Protocol: In Vitro Kinase Assay using [γ-³²P]ATP
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, the substrate (protein or peptide), [γ-³²P]ATP, and a suitable reaction buffer with Mg²⁺.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a solution like SDS-PAGE loading buffer or by spotting the reaction mixture onto a membrane that binds the substrate.
-
Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using SDS-PAGE, chromatography, or filter binding assays.
-
Detection and Quantification: Visualize the radiolabeled substrate by autoradiography or phosphorimaging and quantify the amount of incorporated radioactivity using a scintillation counter.
Experimental Protocol: Thiophosphorylation-based Kinase Assay
-
Kinase Reaction: Incubate the kinase with its substrate in the presence of ATP-gamma-S and a suitable buffer.
-
Alkylation (Optional but common): To facilitate antibody recognition, the thiophosphorylated substrate can be alkylated using p-Nitrobenzyl mesylate (PNBM).
-
Detection: The thiophosphorylated substrate is detected by Western blotting using an antibody that specifically recognizes the thiophosphate ester.
Purinergic Receptor Signaling
Objective: To study the activation and downstream signaling of P2 purinergic receptors.
-
This compound: As the natural ligand, it is used to study the physiological activation of P2X and P2Y receptors, leading to downstream events like ion channel opening or G-protein activation.
-
ATP-gamma-S: Often used as a potent agonist to stimulate P2 receptors. Its resistance to hydrolysis by ectonucleotidases in the extracellular space can lead to a more sustained receptor activation compared to ATP.
Experimental Protocol: Measuring Calcium Influx upon P2X Receptor Activation
-
Cell Culture: Plate cells expressing the P2X receptor of interest in a suitable format (e.g., 96-well plate).
-
Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Stimulation: Add a solution of this compound or ATP-gamma-S to the cells.
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. An increase in fluorescence indicates an influx of calcium ions through the activated P2X receptor channels.
Visualizing the Differences: Signaling and Workflows
To further clarify the applications and mechanisms, the following diagrams illustrate a key signaling pathway and an experimental workflow.
Caption: Activation of P2X and P2Y receptors by ATP or ATP-gamma-S.
References
A Researcher's Guide to ATP Dipotassium Salt: A Comparative Analysis of Supplier Offerings
For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount to achieving reliable and reproducible experimental results. Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt, a critical coenzyme and energy source in countless biological reactions, is no exception. This guide provides a comparative analysis of ATP dipotassium salt from various prominent suppliers, offering a structured overview of key quality attributes and detailed experimental protocols for in-house validation.
Sourcing high-purity ATP is crucial for a wide range of applications, from enzymatic assays to cell-based studies and drug screening. Variations in purity, stability, and the presence of contaminants can significantly impact experimental outcomes. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a supplier for this essential reagent.
Comparative Data of this compound Salt from Various Suppliers
To facilitate a direct comparison, the following table summarizes the publicly available data on the quality and specifications of this compound salt from several well-known suppliers. Researchers are encouraged to request lot-specific Certificates of Analysis (COA) for the most accurate and up-to-date information.
| Supplier | Product Name | Purity (by HPLC) | Form | Storage Temperature | Additional Specifications |
| Sigma-Aldrich | Adenosine 5′-triphosphate dipotassium salt hydrate | ≥92%[1] | Powder[1] | -20°C[1] | Biological source: microbial.[1] |
| Tocris Bioscience | ATP disodium (B8443419) salt | ≥99%[2] | Solid | -20°C[2] | P2 purinoceptor agonist.[2] |
| Roche | ATP, Grade II, disodium salt | ≥98% (enzymatic)[3] | White crystals[3] | +2 to +8°C[3] | ADP, AMP (enzymatic): ≤0.5%; GTP (HPLC): ≤0.01 area%.[3] |
| RPI | ATP [Adenosine-5'-triphosphate, disodium salt trihydrate] | ≥98.0%[4] | Fine white crystalline powder[4] | -20°C[4] | Heavy Metals: ≤ 10 ppm; Moisture: ≤ 10.0%.[4] |
| Abcam | Adenosine 5'-triphosphate (ATP) disodium salt trihydrate | >99% | Solid | -20°C | Soluble in water to 75 mM. |
| MP Biomedicals | Adenosine-5'-Triphosphate Disodium Salt Trihydrate | Information not readily available | Solid | Information not readily available | P2 purinergic agonist.[5] |
Note: This table is compiled from publicly available information and may not reflect the full range of products or the most current specifications. It is intended for illustrative purposes. For research purposes, always refer to the supplier's official documentation and lot-specific COA.
Key Experimental Protocols for Performance Validation
To ensure the suitability of this compound salt for specific applications, researchers can perform in-house validation using standardized protocols. The following are detailed methodologies for key experiments.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To independently verify the purity of the this compound salt and quantify the presence of related nucleotides such as ADP and AMP.
Methodology:
-
Standard Preparation: Prepare a stock solution of a certified ATP reference standard in nuclease-free water. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve the this compound salt from the supplier in nuclease-free water to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of two buffers is common. Buffer A: 0.1 M potassium phosphate (B84403) buffer (pH 6.0). Buffer B: Acetonitrile. The gradient is programmed to separate ATP, ADP, AMP, and adenosine.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 259 nm.[6]
-
-
Analysis: Inject the standards and the sample. The retention time of the major peak in the sample should match that of the ATP standard. The percentage purity is calculated by dividing the area of the ATP peak by the total area of all peaks. The standard curve can be used to quantify the absolute amounts of ATP, ADP, and AMP.
Functional Validation in a Kinase Assay
Objective: To assess the functional activity of the this compound salt by using it as a phosphate donor in a kinase-catalyzed reaction.
Methodology:
-
Reaction Setup: Prepare a master mix containing the kinase buffer, the specific kinase enzyme (e.g., PKA, PKC), and the substrate (a protein or peptide that can be phosphorylated by the kinase).
-
ATP Addition: Prepare solutions of this compound salt from different suppliers at the desired final concentration (e.g., 100 µM).[7][8]
-
Initiation and Incubation: Add the ATP solution to the master mix to initiate the kinase reaction. Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30 minutes).[8][9]
-
Detection of Phosphorylation: The extent of phosphorylation can be measured using various methods:
-
Radiolabeling: Use [γ-³²P]ATP and detect the incorporation of the radiolabel into the substrate using autoradiography or scintillation counting.[9]
-
Luminescence-based Assays: Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is proportional to kinase activity.[10]
-
Fluorescence-based Assays: Use a fluorescent ATP analog or a specific antibody that recognizes the phosphorylated substrate.[11]
-
In Vitro Muscle Contraction Assay
Objective: To evaluate the ability of the ATP to induce contraction in a muscle fiber model, a direct measure of its biological activity.
Methodology:
-
Muscle Fiber Preparation: Obtain glycerinated skeletal muscle tissue.[12] Dissect thin strands of muscle fibers.[12]
-
Relaxing and Contracting Solutions:
-
Relaxing Solution: A solution containing salts (e.g., KCl, MgCl₂) and a calcium chelator (e.g., EGTA) to keep the muscle fibers in a relaxed state.
-
Contracting Solution: The relaxing solution supplemented with a specific concentration of this compound salt and calcium.
-
-
Experimental Procedure:
-
Mount a single muscle fiber or a small bundle of fibers between a force transducer and a fixed point.
-
Initially, perfuse the fiber with the relaxing solution and measure the baseline tension.
-
Introduce the contracting solution containing ATP. The binding of ATP to myosin heads, followed by its hydrolysis, provides the energy for the power stroke, leading to muscle contraction.[13]
-
Measure the increase in tension generated by the muscle fiber as an indicator of the ATP's ability to fuel the contractile machinery.[14]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of ATP, the following diagrams are provided.
Caption: Experimental workflow for comparative analysis of ATP from different suppliers.
Caption: Simplified signaling pathway showing ATP as a phosphate donor in a kinase reaction.
References
- 1. 5′-ATP-K2 salt hydrate, from microbial, powder Sigma-Aldrich [sigmaaldrich.com]
- 2. ATP disodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. custombiotech.roche.com [custombiotech.roche.com]
- 4. rpicorp.com [rpicorp.com]
- 5. mpbio.com [mpbio.com]
- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 7. In vitro kinase assay [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.as.uky.edu [web.as.uky.edu]
- 13. ATP and Muscle Contraction | Biology for Majors II [courses.lumenlearning.com]
- 14. Mechanical effects of muscle contraction increase intravascular ATP draining quiescent and active skeletal muscle in humans - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of ATP Dipotassium Salt: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of critical reagents like Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt is paramount for the validity and reproducibility of experimental results. This guide provides an objective comparison of mass spectrometry, high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and bioluminescence assays for validating the purity of ATP dipotassium salt, supported by experimental data and detailed protocols.
The integrity of research in areas such as signal transduction, kinase activity assays, and in vitro transcription is highly dependent on the quality of the ATP used. Impurities can lead to erroneous results, making rigorous quality control essential. This guide will delve into the principles, performance, and practical application of three common analytical methods for ATP purity assessment.
Comparison of Analytical Methods
The choice of analytical method for ATP purity validation depends on the specific requirements of the application, such as the need for high sensitivity, high throughput, or the ability to identify unknown impurities.
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC-UV | Bioluminescence Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Enzymatic reaction producing light proportional to ATP concentration. |
| Specificity | Very High (can distinguish isobaric compounds). | High (based on retention time and UV spectrum). | High for ATP, but can be affected by other nucleotides. |
| Sensitivity (LOD/LOQ) | Very High (pmol to fmol range).[1][2] | High (pmol range).[1][2] | Extremely High (femtomole to attomole range). |
| Linearity | Wide dynamic range. | Good, but can be limited at high concentrations.[3] | Can be non-linear at high ATP concentrations.[4] |
| Impurity Identification | Excellent (can identify and structurally elucidate unknown impurities). | Limited (based on comparison to known standards). | No (only quantifies ATP). |
| Throughput | Moderate to High (depends on LC runtime). | Moderate to High (depends on LC runtime). | Very High (suitable for plate-based assays). |
| Cost | High (instrumentation and maintenance). | Moderate. | Low (reagents and simple luminometer). |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.
Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted for the analysis of a pure this compound salt standard to assess its purity and identify potential impurities like ADP and AMP.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound salt in ultrapure water to a final concentration of 1 mg/mL.
-
Perform serial dilutions in ultrapure water to prepare a calibration curve (e.g., 0.1, 1, 10, 100, 1000 ng/mL).
-
Prepare a sample of the this compound salt for purity analysis at a concentration of 10 µg/mL.
2. Liquid Chromatography:
-
Column: Acquity HSS T3 1.8 µm, 2.1 × 150mm.[1]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.95) in water.[1]
-
Mobile Phase B: 75% Acetonitrile, 5% methanol, 20% H₂O with 10 mM ammonium acetate (pH 4.95).[1]
-
Gradient: A linear gradient appropriate for the separation of ATP, ADP, and AMP.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.[1]
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
ATP: 506 > 159 m/z
-
ADP: 426 > 134 m/z
-
AMP: 346 > 134 m/z
-
-
Data Analysis: Integrate the peak areas for ATP and any detected impurities. Purity is calculated as the peak area of ATP divided by the total peak area of all related substances.
HPLC-UV Protocol
This protocol is suitable for the routine quality control of this compound salt.
1. Sample Preparation:
-
Prepare samples and calibration standards as described in the Mass Spectrometry protocol.
2. High-Performance Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate (B84403) (pH 6.80).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
-
Column Temperature: Ambient.
3. Data Analysis:
-
Calculate the purity based on the relative peak areas of ATP and any impurities detected in the chromatogram.
Bioluminescence Assay Protocol
This protocol is designed for the rapid quantification of ATP concentration and is particularly useful for high-throughput screening.
1. Reagent Preparation:
-
Prepare a luciferin-luciferase reagent according to the manufacturer's instructions.
-
Prepare ATP standards by serially diluting a stock solution of known concentration.
2. Assay Procedure:
-
Pipette 100 µL of the luciferin-luciferase reagent into each well of a 96-well microplate.
-
Add 10 µL of the ATP standard or sample to the appropriate wells.
-
Incubate for 2 minutes at room temperature to allow the reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Construct a standard curve by plotting the luminescence intensity versus the ATP concentration of the standards.
-
Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.
Visualizing the Workflow and ATP's Role
To better illustrate the experimental process and the central role of ATP, the following diagrams are provided.
Caption: Experimental workflow for ATP purity validation.
Caption: Simplified ATP-mediated P2Y receptor signaling pathway.
Conclusion
Validating the purity of this compound salt is a critical step in ensuring the quality and reliability of research data. Mass spectrometry offers the highest specificity and capability for impurity identification, making it the gold standard for comprehensive purity assessment. HPLC-UV provides a robust and cost-effective method for routine quality control. Bioluminescence assays are unparalleled in their sensitivity and throughput for ATP quantification, though they do not provide information on impurities. The selection of the most appropriate method should be guided by the specific analytical needs, available resources, and the desired level of characterization.
References
- 1. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 4. portlandpress.com [portlandpress.com]
A Comparative Guide: ATP Dipotassium Salt vs. Endogenous ATP in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between ATP dipotassium (B57713) salt, a common laboratory reagent, and endogenous ATP, the cell's natural energy currency. We will explore their respective roles, concentration differences, and functional implications in experimental settings, supported by quantitative data and detailed protocols.
Introduction: Two Sides of the Same Molecule
Adenosine triphosphate (ATP) is fundamental to life, acting as the primary intracellular energy carrier. However, its role extends beyond the cytoplasm. When present in the extracellular space, ATP functions as a potent signaling molecule, mediating a vast array of physiological and pathological processes through purinergic receptors. Understanding the distinction between the intracellular (endogenous) pool and exogenously applied ATP is critical for designing and interpreting cellular experiments.
Endogenous ATP is the vast reservoir of ATP produced and maintained within the cell, primarily through glycolysis and oxidative phosphorylation. Its concentration is tightly regulated and reflects the cell's metabolic state.
ATP Dipotassium Salt is a stable, solid form of ATP that is readily soluble in aqueous solutions.[1] It is the standard reagent used by researchers to introduce a known concentration of ATP into the extracellular environment, thereby simulating physiological or pathological ATP release and studying its downstream effects on cellular signaling.
Concentration: A Tale of Two Compartments
The most striking difference between endogenous and exogenous ATP lies in their compartmentalization and resulting concentrations. Intracellular ATP levels are several orders of magnitude higher than extracellular levels under normal physiological conditions.
| Parameter | Endogenous ATP (Intracellular) | Endogenous ATP (Extracellular) | This compound Salt (Experimental) |
| Typical Concentration | 1 - 10 mM | Low µM range | µM to mM range (stimulus-dependent) |
| Primary Role | Energy currency, intracellular signaling | Signaling molecule (DAMP, neurotransmitter) | Tool to mimic extracellular ATP signaling |
| Regulation | Tightly regulated by cellular metabolism | Rapidly hydrolyzed by ectonucleotidases | Dependent on experimental design |
| Key Functions | Fueling metabolic reactions, muscle contraction, active transport | Activation of P2X and P2Y receptors, inflammation, pain signaling | Activation of purinergic pathways, induction of inflammasome, permeabilization studies |
Data compiled from multiple sources.[2][3][4]
Functional Comparison: Intracellular Fuel vs. Extracellular Signal
The functional roles of endogenous and exogenous ATP are fundamentally distinct. While this compound salt is used to probe the effects of extracellular ATP, it is crucial to recognize that it does not directly replicate the functions of the intracellular pool.
Endogenous ATP: The Engine of the Cell
The high millimolar concentration of ATP within the cell is essential for its survival and function.[2] Its primary roles include:
-
Energy Metabolism: Hydrolysis of ATP to ADP and AMP releases energy that drives countless biochemical reactions.
-
Intracellular Signaling: ATP serves as a substrate for kinases, which phosphorylate proteins to regulate cellular processes, and for adenylate cyclase, which generates the second messenger cAMP.
A study on mouse fibroblastic L cells highlighted this distinction: intracellular injection of ATP up to approximately 3 mM had no noticeable effect on the membrane potential.[5] This contrasts sharply with the effects of extracellular ATP.
This compound Salt: Mimicking the Extracellular Messenger
When cells are stressed or damaged, they release ATP into the extracellular milieu, where it acts as a "danger-associated molecular pattern" (DAMP). This compound salt is used to mimic this release and study its consequences, which include:
-
Purinergic Signaling: Extracellular ATP binds to and activates P2X and P2Y receptors on the cell surface, initiating signaling cascades that regulate ion flux, inflammation, and neurotransmission. For instance, studies have shown that exogenous ATP at concentrations of 0.2 mM and above can cause hyperpolarization of the cell membrane in fibroblasts by increasing potassium permeability.[5]
-
Inflammasome Activation: In immune cells, high concentrations of extracellular ATP (e.g., 5 mM) are a key signal for activating the NLRP3 inflammasome, leading to the processing and release of inflammatory cytokines like IL-1β.[4]
-
Membrane Permeabilization: At concentrations as low as 3 µM (in the absence of divalent cations), extracellular ATP can induce the formation of pores in the plasma membrane of certain cells, such as mast cells.[3]
A direct comparison of the source of ATP was illustrated in a co-culture study where ATP released from astrocytes (endogenous source) was shown to be the stimulus for IL-1β secretion from microglial cells.[6] This demonstrates a physiological process that researchers aim to replicate using exogenous this compound salt.
Key Experimental Considerations
Stability and Handling
ATP in solution is susceptible to hydrolysis, especially at non-neutral pH.[7]
-
This compound Salt: When preparing stock solutions, it is advisable to dissolve the salt in a buffer at a pH between 6.8 and 7.4 and store it in single-use aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[7][8] The solid powder form is stable for years when stored desiccated at –20°C.[9]
Cell Permeability
The plasma membrane is generally impermeable to highly charged molecules like ATP.[10]
-
Endogenous ATP: Remains within the cell, except when actively transported or released during cell death.
-
This compound Salt: Primarily acts on extracellular receptors. While some studies suggest mechanisms for ATP uptake exist, it should not be assumed that exogenously applied ATP will readily enter the intracellular space to supplement endogenous levels.[11] In some transformed cell lines, high concentrations of external ATP can induce an increase in membrane permeability to nucleotides.[12][13]
Signaling Pathways and Experimental Workflows
Extracellular ATP Signaling Pathway
Extracellular ATP, whether from endogenous release or exogenous application of this compound salt, activates a complex signaling network.
Caption: Extracellular ATP signaling cascade.
Experimental Workflow: Measuring Intracellular ATP
A common method to quantify endogenous ATP levels is the luciferase-based bioluminescence assay. This allows researchers to assess the metabolic health of cells before and after experimental treatments.
Caption: Workflow for intracellular ATP measurement.
Experimental Protocols
Protocol: Luciferase-Based Intracellular ATP Assay (e.g., CellTiter-Glo®)
This protocol provides a general procedure for determining the number of viable cells in culture based on the quantification of intracellular ATP.
Materials:
-
Cells in 96-well opaque-walled plates.
-
Luciferase-based ATP assay kit (e.g., CellTiter-Glo® Reagent from Promega).
-
Multichannel pipette.
-
Luminometer plate reader.
Procedure:
-
Equilibrate the 96-well plate containing cultured cells and the assay reagent to room temperature for approximately 30 minutes.
-
Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
To determine the absolute ATP concentration, a standard curve should be generated using known concentrations of ATP.
This is a generalized protocol. Refer to the manufacturer's instructions for specific details.[14]
Conclusion
The distinction between endogenous, intracellular ATP and exogenously applied this compound salt is crucial for cellular research. Endogenous ATP is the high-concentration intracellular energy currency, while extracellular ATP is a low-concentration signaling molecule. This compound salt is an indispensable tool for researchers to probe the complex world of purinergic signaling. By understanding their different concentrations, roles, and experimental considerations, scientists can more accurately design experiments and interpret the resulting data, ultimately advancing our knowledge of cellular function in health and disease.
References
- 1. ≥92% (HPLC), microbial, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. ATP-induced pore formation in the plasma membrane of rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Exogenous ATP induces electrical membrane responses in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. quora.com [quora.com]
- 11. Does ATP cross the cell plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular responses to external ATP which precede an increase in nucleotide permeability in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. External ATP-induced passive permeability change and cell lysis of cultured transformed cells: action in serum-containing growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATP assay [protocols.io]
A Comparative Guide to the Efficacy of ATP Dipotassium and Other Phosphate Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt against other common phosphate (B84403) donors used in biochemical and cellular research. The performance of these molecules is evaluated based on key parameters including enzymatic reaction kinetics, stability, and cell permeability, supported by experimental data and detailed protocols.
Overview of Phosphate Donors
In a multitude of cellular processes and in vitro enzymatic assays, the transfer of a phosphate group is a fundamental step. This is most commonly facilitated by a phosphate donor, a molecule that can readily provide a phosphoryl group to a substrate. ATP is the universal energy currency and a primary phosphate donor in biological systems.[1] However, various other molecules, such as creatine (B1669601) phosphate and phosphoenolpyruvate, also serve as important phosphate donors in specific contexts.[2][3] The choice of phosphate donor can significantly impact the efficiency and outcome of an experiment. This guide focuses on comparing ATP dipotassium salt with ATP disodium (B8443419) salt, creatine phosphate, and phosphoenolpyruvate.
Data Presentation: A Quantitative Comparison
The efficacy of a phosphate donor is determined by several factors, including its affinity for the enzyme, the rate at which it facilitates the reaction, its stability under experimental conditions, and its ability to be utilized in a cellular context. The following tables summarize key quantitative data for the compared phosphate donors.
Enzymatic Reaction Kinetics
The Michaelis constant (Km) and maximum reaction velocity (Vmax) are critical parameters for evaluating the efficiency of a phosphate donor in an enzyme-catalyzed reaction. A lower Km value generally indicates a higher affinity of the enzyme for the phosphate donor.
Table 1: Kinetic Parameters of Various Kinases with Different Phosphate Donors
| Enzyme | Phosphate Donor | Km (µM) | Vmax (relative to ATP) | Reference(s) |
| Creatine Kinase (MM-CK) | ATP | 130 | 100% | [4] |
| Creatine Kinase (MM-CK) | Creatine Phosphate | 1600 | - | [4] |
| Pyruvate (B1213749) Kinase (SyPyk2) | Phosphoenolpyruvate (PEP) | 1500 | - | [5] |
| Pyruvate Kinase (PKM2) | Phosphoenolpyruvate (PEP) | ~400 | - | [2] |
| Na+,K+-ATPase | ATP | 8000 | - | [6] |
| His-DrCK1δA | ATP | 11.97 | - | [7] |
| His-DrCK1δB | ATP | 5.31 | - | [7] |
| hPIP5K1α | ATP | 21.57 | 0.65 pmol·min-1 | [8] |
Note: Direct comparative studies of Km and Vmax for this compound versus ATP disodium are not extensively available in the literature, but the choice of counter-ion is generally not considered to significantly alter these kinetic parameters for most kinases in standard assay buffers.
Stability of Phosphate Donors in Aqueous Solutions
The stability of a phosphate donor in solution is crucial for the reproducibility of experimental results. Factors such as pH and temperature can affect the rate of hydrolysis.
Table 2: Stability of ATP Salts under Various Conditions
| Phosphate Donor | Condition | Stability Notes | Reference(s) |
| ATP (general) | Aqueous solution, pH 6.8-7.4 | Relatively stable.[1] | [1] |
| ATP (general) | Extreme pH (<6.8 or >7.4) | Rapidly hydrolyzes to ADP and phosphate.[1] | [1] |
| This compound Salt | Frozen solution, pH 3.5-6.8 | Recommended for maximum stability. | |
| ATP Disodium Salt | Powder, -20°C with desiccation | Stable for at least 2 years with less than 0.5% decomposition per year. Aqueous solutions are stable for months when stored frozen. | [9][10] |
| ATP (in plasma) | -80°C | Stable for at least one month. A significant drop in concentration is observed after 70 days.[11] | [11] |
Cell Permeability and Cellular Uptake
For cell-based assays, the ability of a phosphate donor to cross the cell membrane is a critical factor. Generally, highly charged molecules like ATP have low membrane permeability.
Table 3: Comparison of Cell Permeability
| Phosphate Donor | Cell Permeability | Notes | Reference(s) |
| ATP (Dipotassium and Disodium Salts) | Very low. Generally considered cell-impermeable.[12] | Uptake can be facilitated by specific transporters or by making the cells permeable through methods like osmotic shock and detergents.[13] Extracellular ATP can, however, activate purinergic receptors and influence cell proliferation and other signaling pathways. | [12][13] |
| Creatine Phosphate | Low, but creatine can be transported into cells via a specific transporter, where it is then phosphorylated to creatine phosphate, acting as an intracellular energy buffer. | Exogenous creatine phosphate has been shown to have protective effects on cells, suggesting some level of uptake or extracellular activity. | |
| Phosphoenolpyruvate (PEP) | Low. | Can be transported into some cell types and has been shown to aid in the recovery of hepatic energy metabolism after ischemia.[8] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Radiometric Kinase Assay for Comparing Phosphate Donor Efficacy
This protocol allows for the direct measurement of phosphate transfer from a donor to a substrate by a kinase.
Objective: To compare the kinetic parameters (Km and Vmax) of a kinase using this compound, ATP disodium, and creatine phosphate as phosphate donors.
Materials:
-
Purified kinase
-
Peptide or protein substrate for the kinase
-
Phosphate donors: this compound salt, ATP disodium salt, Creatine Phosphate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.4% phosphoric acid)
-
Scintillation counter and scintillation fluid
-
96-well plates
Procedure:
-
Prepare Phosphate Donor Solutions: Prepare a series of dilutions for each phosphate donor (this compound, ATP disodium, creatine phosphate) in the kinase reaction buffer. The concentration range should span from below the expected Km to well above it.
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing the kinase, substrate, and kinase reaction buffer.
-
Initiate Reaction: To initiate the reaction, add the phosphate donor solution and a small amount of [γ-32P]ATP (as a tracer) to the reaction mix in a 96-well plate. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of incorporated 32P in a scintillation counter.
-
Data Analysis: Plot the reaction velocity (amount of 32P incorporated per unit time) against the phosphate donor concentration. Determine the Km and Vmax values using a Michaelis-Menten plot or a Lineweaver-Burk plot.
In Vitro Transcription Assay
This assay is used to assess the efficiency of different phosphate donors as a building block for RNA synthesis by RNA polymerase.
Objective: To compare the yield of RNA transcripts using this compound salt versus other nucleotide triphosphate sources.
Materials:
-
Linear DNA template containing a T7, SP6, or T3 promoter
-
T7, SP6, or T3 RNA Polymerase
-
NTP solutions: this compound salt, CTP, GTP, UTP, and alternative ATP sources to be tested.
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
[α-32P]UTP or CTP for labeling transcripts
-
Denaturing polyacrylamide gel
-
Gel loading buffer
-
Phosphorimager or autoradiography film
Procedure:
-
Assemble Transcription Reaction: In a microfuge tube, combine the DNA template, transcription buffer, RNase inhibitor, and the three non-varied NTPs.
-
Add Phosphate Donor: Add the specific ATP source (e.g., this compound or an alternative) to the reaction mixture. For labeling, also add a small amount of [α-32P]UTP or CTP.
-
Initiate Transcription: Add the RNA polymerase to the reaction mixture and incubate at 37°C for 1-2 hours.
-
Terminate Reaction: Stop the reaction by adding gel loading buffer containing formamide.
-
Analyze Transcripts: Denature the samples by heating and then separate the RNA transcripts on a denaturing polyacrylamide gel.
-
Visualize and Quantify: Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film. Quantify the band intensities to compare the RNA yield obtained with different ATP sources.
Cell Viability and ATP Synthesis Assay
This protocol is designed to assess the effect of exogenous phosphate donors on cellular ATP levels and overall cell viability.
Objective: To compare the ability of this compound, ATP disodium, and creatine phosphate to influence intracellular ATP levels and cell viability.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium
-
Phosphate donors: this compound salt, ATP disodium salt, Creatine Phosphate
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well opaque-walled plates for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well opaque-walled plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of each phosphate donor (this compound, ATP disodium, creatine phosphate). Include an untreated control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
ATP Measurement: At the end of the incubation period, follow the manufacturer's protocol for the ATP-based cell viability assay. This typically involves adding a reagent that lyses the cells and contains luciferase and luciferin. The resulting luminescence is proportional to the amount of ATP present.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Compare the luminescence signals from the treated cells to the untreated control to determine the effect of each phosphate donor on intracellular ATP levels and, consequently, cell viability.
Visualization of Key Processes
The following diagrams illustrate the central role of ATP in cellular signaling and the general workflow for a comparative kinase assay.
Conclusion
The choice of phosphate donor is a critical consideration in the design of both in vitro and in vivo experiments. While this compound salt is a widely used and effective phosphate donor, its performance relative to other donors depends on the specific application.
-
For most in vitro kinase assays , this compound and ATP disodium salts are largely interchangeable, with the choice often dictated by historical preference or buffer compatibility. The presence of K+ or Na+ ions may influence certain ion-sensitive enzymes like Na+/K+-ATPase.
-
Creatine phosphate serves as an efficient phosphate donor for creatine kinase and can be a valuable component of ATP regenerating systems in long-duration enzymatic reactions. Its utility as a direct phosphate donor for other kinases is limited.
-
Phosphoenolpyruvate is a high-energy phosphate donor primarily utilized by pyruvate kinase.[3] Its high phosphoryl transfer potential makes it an excellent choice for ATP regeneration systems coupled to pyruvate kinase.
Ultimately, the optimal phosphate donor must be determined empirically for each experimental system. This guide provides the foundational data and protocols to enable researchers to make informed decisions and to design robust and reproducible experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Khan Academy [khanacademy.org]
- 3. Phosphate intake, hyperphosphatemia, and kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescently Labelled ATP Analogues for Direct Monitoring of Ubiquitin Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. revvity.com [revvity.com]
- 7. Permeable cell assay: a method for high-throughput measurement of cellular ATP synthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Physiology, Phosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Principles of Membrane Transport - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Side-by-side analysis of ATP dipotassium and GTP in signaling pathways.
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular communication, adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are fundamental players. While both are purine (B94841) nucleotides and share structural similarities, they have evolved to perform distinct and critical roles in signaling pathways. This guide provides an objective, data-driven comparison of ATP and GTP in cellular signaling, offering insights into their specific functions, the mechanisms of their selective utilization, and the experimental protocols used to study their interactions.
Core Functional Distinctions: Energy Currency vs. a Master Switch
ATP is ubiquitously recognized as the primary energy currency of the cell, fueling a vast array of metabolic reactions and cellular processes. In signaling, its principal role is to serve as a phosphoryl group donor in reactions catalyzed by kinases.[1][2] This phosphorylation acts as a molecular switch to modulate the activity of target proteins.
GTP, on the other hand, functions more specifically as a molecular switch itself, primarily in G-protein-mediated signaling and protein synthesis.[3][4] The binding and hydrolysis of GTP to G-proteins cycle them between an active ("on") and inactive ("off") state, initiating downstream signaling cascades.[5] This separation of primary roles—ATP as a widespread energy donor and GTP as a more specialized signaling switch—allows for intricate and independent regulation of cellular processes.
Structural Comparison
The structural difference between ATP and GTP is subtle yet profound, dictating their selective recognition by proteins. Both molecules consist of a purine base (adenine or guanine), a ribose sugar, and a triphosphate group. The key distinction lies in the functional groups on the purine base: adenine (B156593) has an amino group at the C6 position, while guanine (B1146940) has a carbonyl group at C6 and an amino group at the C2 position. This seemingly minor difference is the basis for the high specificity of ATP- and GTP-binding proteins.
| Feature | Adenosine Triphosphate (ATP) | Guanosine Triphosphate (GTP) |
| Purine Base | Adenine (6-aminopurine) | Guanine (2-amino-6-oxopurine) |
| Primary Role in Signaling | Phosphoryl group donor (energy currency) | Allosteric regulator (molecular switch) |
| Key Signaling Pathways | Kinase cascades (e.g., MAPK pathway) | G-protein coupled receptor (GPCR) signaling |
| Hydrolysis Product | ADP + Pi | GDP + Pi |
Data Presentation: Quantitative Comparison of ATP and GTP Interactions
The selectivity of signaling proteins for ATP versus GTP is quantitatively reflected in their binding affinities and enzymatic kinetics. Below is a summary of comparative data for representative signaling proteins.
Table 1: Nucleotide Binding Affinities (Kd)
| Protein | Ligand | Dissociation Constant (Kd) | Fold Difference (GTP/ATP) | Source |
| Adenylate Kinase (E. coli) | ATP | 51 µM | 2.1 | |
| GTP | 109 µM | |||
| AK3 (Human NMP Kinase) | ATP | ~13 µM | 6.5 | |
| GTP | ~2 µM | |||
| Ras | GTP vs. ATP | ~106 | >1,000,000 |
Table 2: Kinase Catalytic Efficiency
| Kinase | Substrate | Km | kcat | kcat/Km (s-1µM-1) | Source |
| Adenylate Kinase (E. coli) | ATP | - | ~60-fold higher than GTP | - | |
| GTP | - | - | - | ||
| Synaptic Plasma Membrane Protein Kinase | ATP | 0.12 mM | - | - | |
| GTP | 0.13 mM | - | - | ||
| p38α (MAPK14) | ATP | 212 µM | 0.562 s-1 | 0.00265 |
Note on ATP Dipotassium (B57713) Salt: ATP is commonly supplied as a salt, such as dipotassium or disodium (B8443419) salt, to improve its stability and solubility in aqueous solutions for in vitro assays. These salts are suitable for use as a substrate in ATP-dependent enzyme systems.
Signaling Pathway Diagrams
G-Protein Coupled Receptor (GPCR) Signaling
Mitogen-Activated Protein Kinase (MAPK) Cascade
Experimental Protocols
Experimental Workflow: Nucleotide Binding Assay
[35S]GTPγS Binding Assay for GPCR Activation
This assay measures the activation of G-proteins by a GPCR in response to an agonist. It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon activation and accumulates.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[35S]GTPγS (radiolabeled)
-
GTPγS (unlabeled, for non-specific binding)
-
GDP
-
Agonist and antagonist compounds
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the GPCR of interest through homogenization and centrifugation.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in the inactive state), and the test compounds (agonist/antagonist).
-
Initiate Reaction: Start the binding reaction by adding [35S]GTPγS to a final concentration of ~0.1 nM. For determining non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to parallel wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding as a function of agonist concentration to determine EC50 and Emax values.
In Vitro Kinase Assay with Radiolabeled ATP
This protocol is a classic method to measure the activity of a specific kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-32P]ATP to a substrate.
Materials:
-
Purified kinase
-
Kinase substrate (protein or peptide)
-
[γ-32P]ATP
-
Kinase Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT
-
ATP solution (unlabeled)
-
SDS-PAGE reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing the kinase buffer, purified kinase, and the specific substrate.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP to the desired final concentration (e.g., 100 µM).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Separation: Separate the reaction products by SDS-PAGE. The phosphorylated substrate will migrate at a specific molecular weight.
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated substrate.
-
Quantification: Quantify the band intensity to determine the amount of phosphate incorporated into the substrate, which is a measure of kinase activity.
To adapt this assay for GTP, replace [γ-32P]ATP with [γ-32P]GTP and unlabeled ATP with unlabeled GTP to assess if the kinase can utilize GTP as a phosphate donor.
Nitrocellulose Filter-Binding Assay
This is a versatile technique to measure the affinity of a protein for a nucleotide. It relies on the principle that proteins bind to nitrocellulose filters, while free nucleic acids (like ATP or GTP) do not.
Materials:
-
Purified protein of interest
-
Radiolabeled nucleotide ([3H]ATP, [3H]GTP, or [α-32P]ATP/GTP)
-
Binding Buffer: Buffer conditions should be optimized for the specific protein-nucleotide interaction.
-
Nitrocellulose and DEAE-cellulose membranes
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a series of reactions with a constant, low concentration of the radiolabeled nucleotide and varying concentrations of the purified protein.
-
Incubation: Incubate the reactions to allow the binding to reach equilibrium.
-
Filtration: Apply each reaction mixture to a nitrocellulose filter under vacuum. The protein and any bound radiolabeled nucleotide will be retained on the filter. A second DEAE filter can be placed underneath to capture unbound nucleotide, allowing for more precise quantification.
-
Washing: Wash the filters with a small volume of ice-cold binding buffer to remove unbound nucleotide.
-
Quantification: Measure the radioactivity retained on the nitrocellulose filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound nucleotide as a function of the protein concentration. Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).
Conclusion
The distinct yet complementary roles of ATP and GTP are a testament to the elegance and specificity of cellular signaling. While ATP provides the energetic driving force for a multitude of phosphorylation events, GTP acts as a high-fidelity switch in critical signaling pathways. Understanding these differences, supported by quantitative data and robust experimental methodologies, is crucial for researchers in basic science and drug development aiming to modulate these fundamental cellular processes.
References
Validating Endotoxin Absence in ATP Dipotassium Preparations for Immunology Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in immunology research, where even minute concentrations of contaminants can lead to spurious results and misinterpretation of data. Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt is a critical reagent in numerous immunological assays, acting as a key signaling molecule. However, its preparations can be contaminated with endotoxin (B1171834), a potent immunostimulant that can significantly interfere with experimental outcomes. This guide provides a comprehensive comparison of standard versus low-endotoxin ATP dipotassium salt preparations, emphasizing the importance of validating the absence of endotoxin for reliable and reproducible immunology research.
The Critical Impact of Endotoxin on Immunological Assays
Endotoxin, a lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system.[1] Its presence in ATP preparations can lead to a variety of confounding effects in immunological assays:
-
Non-Specific Immune Cell Activation: Endotoxin directly activates immune cells, particularly monocytes and macrophages, through Toll-like receptor 4 (TLR4) signaling.[1] This leads to a cytokine-rich environment that can cause indirect and non-specific activation of T-cells, obscuring the true antigen-specific response being investigated.[1]
-
Altered Cytokine Profiles: Endotoxin stimulation triggers the release of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1] This can mask the actual cytokine response induced by the experimental stimulus, such as ATP.
-
Compromised Cell Viability: High concentrations of endotoxin can induce stress responses and even apoptosis in immune cells, leading to inaccurate assessments of cell function and viability.[1]
-
Interference with ATP Signaling: Endotoxin and ATP signaling pathways are intricately linked in the inflammatory response. LPS can prime the NLRP3 inflammasome, making it more sensitive to activation by ATP. This interplay can complicate the interpretation of experiments designed to study ATP-mediated signaling alone.
Detecting Endotoxin: The Limulus Amebocyte Lysate (LAL) Assay
The industry standard for detecting and quantifying endotoxin is the Limulus Amebocyte Lysate (LAL) test. This assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin.
There are three primary methodologies for the LAL assay:
-
Gel-Clot Method: A qualitative method where the formation of a solid gel indicates the presence of endotoxin at a concentration above a specified sensitivity.
-
Turbidimetric Method: A quantitative method that measures the increase in turbidity (cloudiness) as the lysate clots.
-
Chromogenic Method: A quantitative method where the activation of the LAL cascade by endotoxin cleaves a chromogenic substrate, resulting in a color change that is proportional to the endotoxin concentration.
For research applications requiring precise quantification of endotoxin levels, the chromogenic and turbidimetric methods are preferred.
Product Comparison: Standard vs. Low-Endotoxin this compound Salt
Several vendors offer this compound salt, but not all provide explicit specifications for endotoxin levels. For critical immunology research, it is imperative to use preparations certified as "low-endotoxin" or "endotoxin-free."
| Product Attribute | Standard this compound Salt | Low-Endotoxin this compound Salt |
| Endotoxin Level | Not specified or may contain significant levels of endotoxin. | Typically specified as < 0.1 EU/mg or lower. Researchers should always confirm the exact specification with the supplier. |
| Supplier Examples | General chemical suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific). Endotoxin levels may not be routinely tested or reported for all grades. | Specialized life science reagent suppliers (e.g., InvivoGen, and others who can provide lot-specific endotoxin testing). |
| Recommended Use | Non-sensitive biochemical assays where endotoxin contamination is not a concern. | Immunology research, including in vitro and in vivo studies involving immune cells (T-cell activation, cytokine release, inflammasome activation assays). |
| Cost | Generally lower. | Typically higher due to additional purification and testing steps. |
Note: Researchers should always request a certificate of analysis for the specific lot of this compound salt to verify the endotoxin level.
Illustrative Experimental Data: The Impact of Endotoxin Contamination
The following tables present illustrative data demonstrating the potential impact of endotoxin contamination in common immunological assays. This data is representative of expected outcomes based on the known effects of endotoxin and is intended for comparative purposes.
T-Cell Proliferation Assay
This hypothetical experiment measures the proliferation of human peripheral blood mononuclear cells (PBMCs) in response to a specific antigen, with and without the addition of ATP.
Table 1: Illustrative T-Cell Proliferation Data (³H-Thymidine Incorporation)
| Treatment | Standard ATP (with endotoxin) (CPM) | Low-Endotoxin ATP (CPM) |
| Unstimulated | 500 | 500 |
| Antigen only | 15,000 | 15,000 |
| Antigen + ATP | 25,000 | 18,000 |
| ATP only | 8,000 | 1,000 |
CPM: Counts Per Minute
The data illustrates that the standard ATP preparation, containing endotoxin, induces significant non-specific T-cell proliferation (ATP only) and synergizes with the antigen to produce an artificially high proliferative response. The low-endotoxin ATP shows a more modest, and likely more accurate, co-stimulatory effect.
Cytokine Release Assay (ELISA)
This hypothetical experiment measures the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with ATP.
Table 2: Illustrative TNF-α Release Data (pg/mL)
| Treatment | Standard ATP (with endotoxin) (pg/mL) | Low-Endotoxin ATP (pg/mL) |
| Unstimulated | 50 | 50 |
| ATP (1 mM) | 1,200 | 150 |
| ATP (3 mM) | 2,500 | 300 |
The standard ATP preparation induces a much stronger TNF-α response due to the presence of endotoxin, which is a potent inducer of this cytokine. This would mask the true effect of ATP on TNF-α release.
Inflammasome Activation Assay
This hypothetical experiment measures the activation of the NLRP3 inflammasome in LPS-primed macrophages by measuring the release of IL-1β.
Table 3: Illustrative IL-1β Release Data (pg/mL)
| Treatment | Standard ATP (with endotoxin) (pg/mL) | Low-Endotoxin ATP (pg/mL) |
| Unstimulated | 20 | 20 |
| LPS (priming) | 100 | 100 |
| LPS + ATP (1 mM) | 3,500 | 1,500 |
| LPS + ATP (3 mM) | 6,000 | 3,000 |
In this scenario, the endotoxin in the standard ATP preparation contributes to the priming of the inflammasome, leading to an exaggerated IL-1β release upon ATP stimulation. The low-endotoxin ATP provides a clearer picture of the specific role of ATP in activating the already primed inflammasome.
Experimental Protocols
Endotoxin Detection using Chromogenic LAL Assay
Methodology:
-
Reagent Preparation: Reconstitute the LAL reagent, chromogenic substrate, and endotoxin standard according to the manufacturer's instructions using endotoxin-free water.
-
Standard Curve: Prepare a series of endotoxin standards ranging from 0.01 to 1.0 EU/mL.
-
Sample Preparation: Dissolve the this compound salt in endotoxin-free water to the desired stock concentration. A 1:10 dilution of the sample is often a good starting point to minimize potential product inhibition of the assay.
-
Assay Procedure:
-
Add 50 µL of standards, samples, and negative controls (endotoxin-free water) to a 96-well microplate in duplicate.
-
Add 50 µL of the LAL reagent to each well.
-
Incubate the plate at 37°C for the time specified by the manufacturer (typically 10-30 minutes).
-
Add 100 µL of the chromogenic substrate to each well.
-
Incubate at 37°C for the time specified by the manufacturer (typically 6-10 minutes).
-
Add 50 µL of a stop solution (e.g., 25% acetic acid) to each well.
-
-
Data Analysis: Read the absorbance of the plate at 405 nm. Generate a standard curve by plotting the absorbance versus the endotoxin concentration. Calculate the endotoxin concentration in the ATP sample based on the standard curve.
T-Cell Proliferation Assay
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium.
-
Assay Setup:
-
Plate 2 x 10⁵ PBMCs per well in a 96-well plate.
-
Add the specific antigen at its optimal concentration.
-
Add either standard ATP or low-endotoxin ATP at the desired final concentrations.
-
Include appropriate controls: unstimulated cells, cells with antigen only, and cells with ATP only.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as mean counts per minute (CPM) ± standard deviation.
Cytokine Release Assay (ELISA)
Methodology:
-
Cell Culture: Plate macrophages (e.g., THP-1 cells differentiated with PMA or primary bone marrow-derived macrophages) in a 24-well plate at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.
-
Stimulation:
-
Replace the medium with fresh, serum-free medium.
-
Add standard ATP or low-endotoxin ATP at various concentrations.
-
Include an unstimulated control.
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentration in each sample.
Signaling Pathways and Experimental Workflows
Caption: Interplay of Endotoxin and ATP Signaling in Inflammasome Activation.
Caption: Workflow for Comparing Standard and Low-Endotoxin ATP.
Conclusion
The presence of endotoxin in this compound salt preparations represents a significant variable that can compromise the validity of immunology research. By non-specifically activating immune cells and modulating cytokine responses, endotoxin can lead to false-positive results and mask the true biological effects of ATP. This guide underscores the critical importance of utilizing certified low-endotoxin ATP for all immunological applications. Researchers must prioritize the validation of reagent purity through methods like the LAL assay to ensure the accuracy, reproducibility, and reliability of their experimental findings. While low-endotoxin reagents may have a higher initial cost, the investment is justified by the increased confidence in the resulting data and the avoidance of costly and time-consuming troubleshooting and repetition of experiments.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of ATP Dipotassium Salt
For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt, a common reagent in various biological assays, requires careful handling and disposal to prevent potential environmental contamination and ensure workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of ATP dipotassium salt, aligning with standard laboratory safety practices.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound salt with the appropriate personal protective equipment (PPE). While ATP salts are not generally considered highly hazardous, good laboratory practice dictates minimizing exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact with dust or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Recommended when handling the powder form to avoid inhalation of dust. |
| Body Protection | Laboratory coat | To protect clothing and prevent skin contact. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound salt is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4]
-
Waste Collection:
-
Collect waste this compound salt, whether in solid form or in solution, in a designated, compatible, and well-sealed container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Salt" or "Adenosine 5'-triphosphate dipotassium salt".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from incompatible materials. Although specific incompatibilities for this compound salt are not prominently listed, a general precaution is to store it away from strong oxidizing agents.
-
-
Professional Disposal:
-
Arrange for the pickup and disposal of the chemical waste by a licensed hazardous waste management company.
-
Your institution's Environmental Health and Safety (EHS) department should be consulted to ensure compliance with all local, regional, and national regulations.
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure adequate ventilation.
-
Containment:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the substance.
-
-
Collection: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a thorough water rinse. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the appropriate EHS personnel at your institution.
Disposal Decision Workflow
The following diagram illustrates the logical steps for making informed decisions regarding the disposal of this compound salt.
Caption: Workflow for the safe disposal of this compound salt.
While this compound salt is a vital tool in research, its disposal demands a structured and cautious approach. By adhering to these guidelines, laboratories can maintain a high standard of safety and environmental responsibility. Always refer to your institution's specific safety protocols and the latest Safety Data Sheets (SDS) for the most current information.
References
Essential Safety and Operational Guide for Handling ATP Dipotassium Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt. Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to ATP dipotassium salt, which can cause skin, eye, and respiratory irritation. The following table summarizes the recommended PPE for various laboratory tasks involving this chemical.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Handling Solid ATP | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., nitrile). | N95 dust mask or a full-face respirator if dust is generated. | Laboratory coat. |
| Preparing Solutions | Tightly fitting safety goggles with side-shields or a face shield. | Chemical-resistant gloves (e.g., nitrile). | Not generally required if handled in a well-ventilated area or fume hood. | Laboratory coat. |
| Use in Experiments | Standard laboratory safety glasses with side-shields. | Chemical-resistant gloves (e.g., nitrile). | Not generally required. | Laboratory coat. |
| Cleaning and Disposal | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., nitrile). | Not generally required. | Laboratory coat. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound salt is critical for both safety and product stability.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the product at -20°C in a dry, well-ventilated area.[1]
-
Keep the container tightly closed to prevent moisture absorption, as the compound can be hygroscopic.[2]
Preparation of Solutions:
-
Handle the solid material in a well-ventilated area, or for larger quantities, within a fume hood to minimize inhalation of any dust.
-
This compound salt is soluble in water, yielding a clear, colorless solution.[1]
-
For stability, it is recommended to store frozen solutions at a pH between 3.5 and 6.8.
-
If preparing solutions for cell culture, sterile filtering through a 0.22 µm membrane is recommended.
Use in Experiments:
-
When using ATP solutions, handle them in accordance with good laboratory practices.
-
Avoid direct contact with the skin and eyes.
-
After use, decontaminate any surfaces that may have come into contact with the chemical.
Disposal Plan
Proper disposal of this compound salt and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Collect unused solid this compound salt in a designated, labeled waste container.
-
Dispose of the solid waste through a licensed waste disposal contractor.
-
Do not mix with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety department.
Liquid Waste (Solutions):
-
Aqueous solutions of this compound salt should be collected in a designated hazardous waste container.
-
Do not pour solutions down the drain.
-
The waste must be disposed of in accordance with national and local regulations.
Contaminated Materials:
-
Gloves, weigh boats, and other disposable materials contaminated with this compound salt should be placed in a sealed bag and disposed of as chemical waste.
-
Empty containers may retain product residue and should be handled as hazardous waste. They can be triple-rinsed and offered for recycling if local regulations permit.
Visualizing Safety Protocols
To further clarify the safety and handling procedures, the following diagrams illustrate the operational workflow and the logical hierarchy of safety measures.
Caption: Workflow for Safe Handling of this compound Salt.
Caption: Hierarchy of Controls for this compound Salt.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
